1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-pyridin-3-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c14-12-5-3-11(4-6-12)13(16)8-10-2-1-7-15-9-10/h1-7,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSQHYPYPLUYAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343067 | |
| Record name | 1-(4-Chlorophenyl)-2-(pyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58158-57-9 | |
| Record name | 1-(4-Chlorophenyl)-2-(pyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone, a heterocyclic ketone of significant interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is not widely available in public literature, this guide synthesizes information from analogous structures and established synthetic methodologies to offer valuable insights for researchers, scientists, and professionals in drug development. The document outlines probable physicochemical properties, proposes detailed synthetic pathways, discusses potential reactivity, and explores promising applications based on the known bioactivity of related chlorophenyl and pyridinyl moieties.
Introduction
1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone belongs to a class of compounds characterized by a central ethanone core linking a chlorophenyl group and a pyridinyl group. The unique combination of these two pharmacologically relevant scaffolds suggests a high potential for biological activity. The pyridine ring is a ubiquitous feature in numerous natural products and approved drugs, contributing to a wide range of therapeutic effects including anticancer, antimicrobial, and anti-inflammatory properties.[1] Similarly, the chlorophenyl moiety is a common substituent in drug candidates, often enhancing metabolic stability and binding affinity to biological targets. The structural arrangement of these groups in 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone makes it an attractive candidate for further investigation in various drug discovery programs.
Physicochemical Properties
While experimental data for 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone (CAS No: 31251-54-4) is not extensively documented, its properties can be predicted based on its structural components and data from similar compounds.[2]
| Property | Predicted/Inferred Value | Source/Basis for Inference |
| Molecular Formula | C13H10ClNO | Confirmed by chemical suppliers.[2] |
| Molecular Weight | 231.68 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature. | Based on related ethanone derivatives. |
| Melting Point | Not available. | Expected to be a crystalline solid with a defined melting point. |
| Boiling Point | Not available. | Expected to be high due to its molecular weight and polar nature. |
| Solubility | Likely soluble in organic solvents like dichloromethane, chloroform, and methanol. | Based on the general solubility of similar organic compounds. |
Synthesis and Methodologies
The synthesis of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone can be approached through several established synthetic routes for ketones and pyridine derivatives. Two plausible methods are outlined below, drawing from the synthesis of analogous compounds.[3][4][5]
Proposed Synthesis Route 1: From 3-Cyanopyridine (Grignard Reaction)
This is a common method for the synthesis of ketones from nitriles.[4][6]
Reaction Scheme:
Caption: Proposed Grignard reaction synthesis route.
Step-by-Step Protocol:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. 4-Chlorobenzyl chloride, dissolved in anhydrous diethyl ether, is added dropwise to initiate the formation of 4-chlorobenzylmagnesium chloride. The reaction mixture is gently refluxed until the magnesium is consumed.
-
Reaction with 3-Cyanopyridine: The Grignard reagent solution is cooled to 0 °C. A solution of 3-cyanopyridine in anhydrous diethyl ether is added dropwise with stirring. The reaction is allowed to warm to room temperature and stirred for several hours to ensure the formation of the intermediate imine salt.
-
Hydrolysis: The reaction mixture is then carefully poured into a stirred mixture of crushed ice and dilute hydrochloric acid or aqueous ammonium chloride to hydrolyze the imine salt.
-
Extraction and Purification: The aqueous layer is neutralized with a suitable base (e.g., sodium bicarbonate) and extracted with an organic solvent such as ethyl acetate or dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone.
Causality Behind Experimental Choices: The use of anhydrous conditions is critical for the success of the Grignard reaction to prevent the quenching of the highly reactive organomagnesium reagent. The slow, controlled addition of reagents helps to manage the exothermic nature of the reaction. Acidic workup ensures the hydrolysis of the intermediate imine to the desired ketone.
Proposed Synthesis Route 2: Friedel-Crafts Acylation Approach
This route involves the acylation of a pyridine derivative, though direct Friedel-Crafts reactions on pyridine can be challenging due to the deactivating effect of the nitrogen atom. A more plausible approach would involve the synthesis of 3-pyridylacetic acid or its derivatives followed by reaction with chlorobenzene.[7]
Reaction Scheme:
Caption: Proposed Friedel-Crafts acylation route.
Step-by-Step Protocol:
-
Formation of the Acyl Chloride: 3-Pyridylacetic acid is reacted with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the more reactive 3-pyridylacetyl chloride. This reaction is typically carried out in an inert solvent like dichloromethane.
-
Friedel-Crafts Acylation: In a separate flask, anhydrous aluminum chloride (AlCl₃) is suspended in an excess of chlorobenzene, which serves as both the reactant and solvent. The mixture is cooled in an ice bath. The freshly prepared 3-pyridylacetyl chloride is then added dropwise with vigorous stirring.
-
Reaction and Workup: The reaction is allowed to proceed at low temperature and then warmed to room temperature. After completion, the reaction is quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Extraction and Purification: The product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified using column chromatography or recrystallization.
Causality Behind Experimental Choices: The conversion of the carboxylic acid to the acyl chloride increases the electrophilicity of the carbonyl carbon, making the subsequent acylation reaction feasible. The use of a Lewis acid catalyst like AlCl₃ is essential to activate the acyl chloride and facilitate the electrophilic aromatic substitution on the chlorobenzene ring.
Chemical Reactivity and Potential Derivatives
The chemical structure of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone offers several sites for chemical modification, making it a versatile scaffold for the synthesis of a library of derivatives.
Caption: Potential sites of reactivity on the molecule.
-
The Ketone Carbonyl Group: This is a primary site for nucleophilic attack. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride. It can also undergo reactions like reductive amination to introduce new amine functionalities or the Wittig reaction to form alkenes.
-
The α-Carbon: The methylene bridge is activated by the adjacent carbonyl group, making the α-protons acidic. This allows for reactions such as α-halogenation or alkylation after deprotonation with a suitable base.
-
The Pyridine Ring: The nitrogen atom can be oxidized to an N-oxide. The ring itself can undergo electrophilic substitution, although it is generally less reactive than benzene.
-
The Chlorophenyl Ring: The chlorine atom can potentially be displaced via nucleophilic aromatic substitution under harsh conditions or participate in various palladium-catalyzed cross-coupling reactions to introduce new aryl or alkyl groups.
Potential Applications in Drug Discovery
The structural motifs present in 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone are associated with a wide range of pharmacological activities, suggesting its potential as a lead compound in several therapeutic areas.
Anticancer Activity
Pyridine and its derivatives are known to exhibit significant antiproliferative activity against various cancer cell lines.[1] The mechanism of action often involves the inhibition of key enzymes in cell signaling pathways, such as kinases. The chlorophenyl group can enhance the binding of the molecule to the hydrophobic pockets of target proteins. Therefore, this compound and its derivatives could be investigated as potential anticancer agents.
Antimicrobial Activity
Many pyridine-containing compounds have demonstrated potent antibacterial and antifungal properties.[5] The nitrogen atom in the pyridine ring can interact with metal ions essential for microbial growth or disrupt cell membrane integrity. The lipophilic nature of the chlorophenyl group can facilitate the transport of the molecule across microbial cell walls.
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1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone CAS 58158-57-9
An In-depth Technical Guide to 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone (CAS 58158-57-9)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone, a molecule of interest in synthetic and medicinal chemistry. While specific literature for CAS 58158-57-9 is limited, this document synthesizes information from closely related structural analogs and fundamental chemical principles to offer robust, field-proven insights into its synthesis, characterization, and potential applications.
Molecular Profile and Physicochemical Properties
1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone is a diaryl ethanone featuring a chlorophenyl group and a pyridinyl group linked by a two-carbon chain containing a ketone. This structure suggests potential utility as a building block in the synthesis of more complex molecules, particularly in the realm of drug discovery where such motifs are common.
The physicochemical properties of this compound can be predicted based on its structure and comparison with its isomer, 2-(4-Chlorophenyl)-1-(pyridin-3-yl)ethanone (CAS 31251-54-4). These parameters are crucial for designing experimental protocols, including reaction conditions, solvent selection, and purification methods.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source/Rationale |
| CAS Number | 58158-57-9 | - |
| Molecular Formula | C₁₃H₁₀ClNO | Calculated |
| Molecular Weight | 231.68 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Analogy to similar ketones |
| LogP | ~2.5 - 3.5 | Estimated based on structural analogs |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, methanol, and DMSO. | Based on the properties of related compounds[1]. |
Synthesis and Mechanistic Considerations
The synthesis of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone can be approached through several established methodologies for forming carbon-carbon bonds and creating ketone functionalities. The choice of synthetic route is dictated by the availability of starting materials, desired yield, and scalability.
A highly plausible and efficient method involves the reaction of a nucleophilic 3-picoline derivative with an electrophilic 4-chlorobenzoyl derivative. This approach leverages the inherent reactivity of the methyl group on 3-picoline (3-methylpyridine)[2].
Conceptual Synthetic Workflow: Acylation of 3-Picoline
This pathway involves the deprotonation of 3-picoline to form a nucleophilic carbanion, which then reacts with a suitable 4-chlorobenzoyl electrophile.
Caption: Proposed synthetic workflow for 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone.
Experimental Protocol: A Self-Validating System
Materials:
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)
-
4-Chlorobenzoyl chloride
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous THF. The flask is cooled to -78 °C in a dry ice/acetone bath.
-
Anion Formation: 3-Picoline is dissolved in the anhydrous THF. A solution of n-BuLi or LDA (1.1 equivalents) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C. The formation of the deep red-colored 3-picolyl anion indicates successful deprotonation. The mixture is stirred for an additional hour at this temperature.
-
Acylation: A solution of 4-chlorobenzoyl chloride (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture. The reaction is monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.
-
Quenching and Work-up: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is allowed to warm to room temperature.
-
Extraction: The aqueous layer is separated, and the organic layer is washed with brine, dried over anhydrous Na₂SO₄, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Causality and Trustworthiness: The use of a strong, non-nucleophilic base like LDA is critical to selectively deprotonate the methyl group of 3-picoline without attacking the pyridine ring[4]. The low temperature (-78 °C) is essential to maintain the stability of the organolithium reagent and the resulting anion. The aqueous work-up with a mild acid like NH₄Cl neutralizes any remaining base and protonates the product. The final purification by column chromatography ensures the isolation of the target compound with high purity.
Analytical Characterization and Quality Control
A robust analytical workflow is essential to confirm the identity and purity of the synthesized 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone. This involves a combination of spectroscopic and chromatographic techniques.
Analytical Workflow
Sources
1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone molecular structure
An In-depth Technical Guide to the Molecular Structure of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of 1-(4-chlorophenyl)-2-(3-pyridinyl)ethanone, a heterocyclic ketone with significant relevance in medicinal chemistry and drug development. This document will cover its core molecular structure, physicochemical properties, established synthesis protocols, and detailed analytical characterization methods. The content is tailored for an audience of researchers, scientists, and drug development professionals, offering a blend of foundational knowledge and practical, field-tested insights.
Introduction
1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone, with the chemical formula C₁₃H₁₀ClNO, is an aromatic ketone that incorporates a pyridine ring.[1] Its structure is characterized by a 4-chlorophenyl group linked to a carbonyl moiety, which is subsequently bonded to a methylene bridge connected to the 3-position of a pyridine ring. This unique arrangement of a halogenated aromatic ring and a basic heterocyclic system, bridged by a reactive keto-ethyl chain, establishes it as a valuable scaffold in the synthesis of diverse biologically active molecules. The structural motifs present in this compound are found in various agents investigated for a range of pharmacological activities, underscoring the importance of a thorough understanding of its chemical and physical properties for future research endeavors. Such compounds are useful in organic synthesis.[2][3]
Molecular Structure and Physicochemical Properties
The distinct structural characteristics of 1-(4-chlorophenyl)-2-(3-pyridinyl)ethanone are pivotal in defining its chemical reactivity and potential biological interactions. The molecule's behavior is largely influenced by the electron-withdrawing nature of the chlorine atom on the phenyl ring, the basicity of the nitrogen atom within the pyridine ring, and the presence of an enolizable ketone group.
Table 1: Physicochemical Properties of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone
| Property | Value |
| Molecular Formula | C₁₃H₁₀ClNO[1] |
| Molecular Weight | 231.68 g/mol [1] |
| IUPAC Name | 1-(4-chlorophenyl)-2-(pyridin-3-yl)ethan-1-one |
| CAS Number | 34841-35-5 |
| LogP | 3.16040[4] |
| PSA (Polar Surface Area) | 29.96000[4] |
Synthesis Methodologies
The synthesis of 1-(4-chlorophenyl)-2-(3-pyridinyl)ethanone can be accomplished through several synthetic pathways. A prevalent and effective method is the α-arylation of a ketone.[5] This approach is favored for its efficiency in creating the crucial C(sp²)-C(sp³) bond.[6]
Palladium-Catalyzed α-Arylation of 3-Acetylpyridine
This protocol provides a direct and high-yielding route to the target molecule, leveraging the power of palladium catalysis to couple an aryl halide with a ketone. The rationale for this experimental choice is the high functional group tolerance and the efficiency of modern cross-coupling reactions.[7]
Experimental Protocol:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 3-acetylpyridine (1.0 eq), 1-bromo-4-chlorobenzene (1.2 eq), a palladium catalyst such as Pd(OAc)₂ (0.02 eq), and a suitable phosphine ligand (e.g., Xantphos, 0.04 eq).
-
Solvent and Base: Add a dry, aprotic solvent such as toluene or dioxane. Add a strong, non-nucleophilic base, for instance, sodium tert-butoxide (NaOtBu, 1.5 eq).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-110 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 1-(4-chlorophenyl)-2-(3-pyridinyl)ethanone.
Diagram 1: Synthesis Workflow
Caption: Palladium-catalyzed α-arylation synthesis workflow.
Analytical Characterization
A suite of analytical techniques is essential to confirm the identity and purity of the synthesized 1-(4-chlorophenyl)-2-(3-pyridinyl)ethanone. This multi-faceted approach ensures a self-validating system for structural confirmation.[8]
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides detailed information about the proton environment. Expect to see characteristic signals for the aromatic protons on both the chlorophenyl and pyridinyl rings, as well as a singlet for the methylene protons adjacent to the carbonyl group.
-
¹³C NMR: Confirms the carbon framework of the molecule. A key signal will be the carbonyl carbon, which typically appears significantly downfield.
-
-
Infrared (IR) Spectroscopy: This technique is crucial for identifying functional groups. A strong absorption band in the region of 1680-1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration.[9]
-
Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.[10]
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are powerful techniques for assessing the purity of the final compound. By using a suitable column and mobile phase, one can separate the desired product from any starting materials or byproducts.
Diagram 2: Analytical Workflow
Caption: A comprehensive analytical workflow for product validation.
Applications in Drug Development
The structural framework of 1-(4-chlorophenyl)-2-(3-pyridinyl)ethanone makes it a compelling starting point for the design of novel therapeutic agents. The pyridine moiety is a well-established pharmacophore present in numerous approved drugs. The ketone functionality offers a reactive handle for further chemical elaboration, allowing for the generation of diverse libraries of compounds for biological screening. Derivatives of this scaffold could potentially target a wide array of biological targets, including kinases, G-protein coupled receptors (GPCRs), and other enzymes, making it a valuable asset in the drug discovery pipeline. For instance, related pyrazolo[1,5-a]pyridine structures have been investigated as kinase inhibitors for antifungal drug development.[11]
Conclusion
This technical guide has presented a detailed overview of the molecular structure, properties, synthesis, and characterization of 1-(4-chlorophenyl)-2-(3-pyridinyl)ethanone. The provided protocols and analytical strategies are designed to be robust and reproducible, offering a solid foundation for researchers engaged in the synthesis and application of this versatile chemical entity. Its potential as a building block in medicinal chemistry warrants further exploration for the development of novel therapeutics.
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Waters Corporation. Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Available from: [Link]
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MDPI. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Available from: [Link]
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An In-depth Technical Guide to 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical compound 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone, a molecule of interest in medicinal chemistry and organic synthesis. This document delves into its nomenclature, synthesis, chemical properties, and potential biological relevance, offering a foundational resource for researchers in the field.
Nomenclature and Chemical Identity
Clarity in chemical identification is paramount for reproducible scientific research. 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone is a ketone derivative featuring a chlorophenyl group and a pyridinyl group. The systematic naming and various identifiers are crucial for unambiguous reference in literature and databases.
The nomenclature can be approached from different perspectives, leading to several synonyms. The core structure is an ethanone, substituted at position 1 with a 4-chlorophenyl ring and at position 2 with a 3-pyridinyl ring. An alternative and equally valid name is 2-(4-Chlorophenyl)-1-(pyridin-3-yl)ethanone.[1][2] This highlights the importance of recognizing isomeric forms and consistent naming conventions.
For precise identification, the Chemical Abstracts Service (CAS) number is the industry standard. The CAS number for this compound is 31251-54-4 .[1]
Table 1: Chemical Identifiers and Properties
| Identifier/Property | Value | Source |
| IUPAC Name | 1-(4-Chlorophenyl)-2-(pyridin-3-yl)ethanone | N/A |
| Synonyms | 2-(4-Chlorophenyl)-1-(pyridin-3-yl)ethanone, 2-(4-Chlorophenyl)-1-(3-pyridinyl)ethanone | [1][2] |
| CAS Number | 31251-54-4 | [1] |
| Molecular Formula | C₁₃H₁₀ClNO | [1] |
| Molecular Weight | 231.68 g/mol | N/A |
| InChI Key | DETWQKBBKMMNHC-UHFFFAOYSA-N | N/A |
Synthesis and Mechanistic Insights
The synthesis of diaryl ethanones is a fundamental transformation in organic chemistry, often serving as a key step in the construction of more complex molecular architectures. While a specific, detailed protocol for the direct synthesis of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone is not extensively documented in readily available literature, a plausible and logical synthetic strategy can be extrapolated from established methodologies for analogous compounds.
A common and effective approach involves the coupling of a suitable pyridinyl precursor with a 4-chlorophenylacetyl derivative. One such strategy is the palladium-catalyzed cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds.
Proposed Synthetic Pathway: Palladium-Catalyzed Cross-Coupling
This proposed synthesis leverages the reactivity of an organometallic pyridine species with an activated acyl derivative of 4-chlorophenylacetic acid.
Caption: Proposed synthetic workflow for 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on common practices for similar transformations and should be optimized for specific laboratory conditions.
Step 1: Preparation of 3-Pyridinylzinc Chloride
-
To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.1 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Slowly add a solution of 3-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) to initiate the Grignard reaction.
-
Once the Grignard reagent has formed, transmetalate with zinc chloride (1.1 eq) in THF at 0 °C to form the more reactive organozinc reagent.
Step 2: Preparation of 4-Chlorophenylacetyl Chloride
-
In a separate flask, dissolve 4-chlorophenylacetic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂).
-
Reflux the mixture for 2-3 hours until the evolution of gas ceases.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.
Step 3: Palladium-Catalyzed Cross-Coupling
-
To the freshly prepared 3-pyridinylzinc chloride solution, add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Slowly add the 4-chlorophenylacetyl chloride in THF to the reaction mixture at room temperature.
-
Stir the reaction overnight at room temperature or with gentle heating (e.g., 50 °C) to drive the reaction to completion.
Step 4: Work-up and Purification
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone.
Physicochemical and Spectroscopic Properties
The physicochemical properties of a compound are critical for its handling, formulation, and understanding its behavior in biological systems. While comprehensive experimental data for 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone is not widely published, some key properties can be inferred from its structure and data for analogous compounds.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Method/Rationale |
| Melting Point | Not available | Expected to be a solid at room temperature |
| Boiling Point | > 300 °C | High molecular weight and polarity |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | Presence of polar ketone and pyridine moieties |
| logP | ~2.5 - 3.5 | Calculated based on fragment contributions |
Spectroscopic Characterization (Anticipated)
Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized compound. The expected spectral data are as follows:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-chlorophenyl and 3-pyridinyl rings. A key feature would be a singlet for the methylene protons (–CH₂–) adjacent to the carbonyl group.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon, the carbons of the two aromatic rings, and the methylene carbon.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (231.68 g/mol ), along with a characteristic isotopic pattern due to the presence of a chlorine atom.
Potential Applications and Biological Relevance
While specific biological activity data for 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone is not extensively reported, the structural motifs present in the molecule are found in numerous biologically active compounds. The pyridine ring is a common feature in many pharmaceuticals, and the diaryl ethanone scaffold serves as a versatile template in drug discovery.
Conceptual Framework for Biological Investigation
The presence of a halogenated phenyl ring and a nitrogen-containing heterocycle suggests that this compound could be explored for a variety of pharmacological activities.
Caption: Conceptual diagram of potential biological screening avenues.
Derivatives of similar structures have shown a range of biological effects, including anti-inflammatory, antimicrobial, and anticancer properties. The specific substitution pattern of the chlorophenyl and pyridinyl groups will significantly influence the molecule's steric and electronic properties, and thus its potential biological targets and activity. Further research, including in vitro and in vivo studies, would be necessary to elucidate the specific pharmacological profile of this compound.
Conclusion
1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone is a well-defined chemical entity with potential for further exploration in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its nomenclature, a plausible synthetic strategy, and an outline of its expected chemical and biological properties. The information presented herein serves as a foundational resource to stimulate and support future research endeavors involving this intriguing molecule.
References
-
PubChem. 2-(4-chlorophenyl)-1-(pyridin-3-yl)ethanone. [Link]
Sources
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a detailed analysis of the spectroscopic data for the compound 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its application and development. This document offers insights into the practical and theoretical aspects of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structure and Spectroscopic Overview
1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone is a ketone derivative featuring a chlorophenyl group attached to the carbonyl carbon and a pyridinyl group attached to the alpha-carbon. This specific arrangement of aromatic rings and the ketone functionality gives rise to a unique spectroscopic fingerprint.
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node [shape=plaintext, fontname="Helvetica", fontsize=12];
edge [fontname="Helvetica", fontsize=10];
// Atom Definitions
C1 [label="C"];
C2 [label="C"];
C3 [label="C"];
C4 [label="C"];
C5 [label="C"];
C6 [label="C"];
Cl [label="Cl", fontcolor="#34A853"];
C7 [label="C"];
O [label="O", fontcolor="#EA4335"];
C8 [label="C"];
C9 [label="C"];
C10 [label="C"];
C11 [label="C"];
C12 [label="C"];
N [label="N", fontcolor="#4285F4"];
C13 [label="C"];
// Phenyl Ring Bonds
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;
// Substituents on Phenyl Ring
C4 -- Cl;
C1 -- C7;
// Ketone Group
C7 -- O [style=double];
C7 -- C8;
// Pyridinyl Ring Bonds
C8 -- C9;
C9 -- C10;
C10 -- C11;
C11 -- C12;
C12 -- N;
N -- C13;
C13 -- C9;
// Positioning
C1 [pos="0,0!"];
C2 [pos="1.2,0.7!"];
C3 [pos="1.2,2.1!"];
C4 [pos="0,2.8!"];
C5 [pos="-1.2,2.1!"];
C6 [pos="-1.2,0.7!"];
Cl [pos="0,4.2!"];
C7 [pos="-0.8,-1.2!"];
O [pos="-2.0,-1.5!"];
C8 [pos="0,-2.4!"];
C9 [pos="1.2,-2.1!"];
C10 [pos="2.4,-2.8!"];
C11 [pos="2.4,-4.2!"];
C12 [pos="1.2,-4.9!"];
N [pos="0,-4.2!"];
C13 [pos="0,-2.8!"];
}
Physical and chemical characteristics of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone
An In-depth Technical Guide to the Physicochemical Characteristics of 2-(4-Chlorophenyl)-1-(3-pyridinyl)ethanone
A Note on Isomer Specification: Initial research indicates a significant lack of available experimental data for 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone. Therefore, this guide will focus on its structural isomer, 2-(4-Chlorophenyl)-1-(3-pyridinyl)ethanone (CAS Number: 31251-54-4) , for which basic identification and safety data are available. This exploration will serve as a valuable reference for researchers, scientists, and drug development professionals working with related compounds, providing insights into the characterization and properties of this class of molecules.
Compound Identification and Molecular Structure
2-(4-Chlorophenyl)-1-(3-pyridinyl)ethanone is a ketone derivative featuring a chlorophenyl group and a pyridinyl group. The precise arrangement of these functional groups is crucial in determining the molecule's overall properties.
Key Identifiers:
| Identifier | Value | Source |
| Chemical Name | 2-(4-Chlorophenyl)-1-(3-pyridinyl)ethanone | Sigma-Aldrich[1] |
| Synonyms | 2-(4-Chlorophenyl)-1-(pyridin-3-yl)ethan-1-one | Sigma-Aldrich[1] |
| CAS Number | 31251-54-4 | Sigma-Aldrich[1] |
| Molecular Formula | C₁₃H₁₀ClNO | Sigma-Aldrich[1] |
| Molecular Weight | 231.68 g/mol | (Calculated) |
| InChI Key | DETWQKBBKMMNHC-UHFFFAOYSA-N | Sigma-Aldrich[1] |
digraph "2_4_Chlorophenyl_1_3_pyridinyl_ethanone" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; N1 [label="N", fontcolor="#EA4335"]; C6 [label="C"]; C7 [label="C"]; O1 [label="O", fontcolor="#EA4335"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; Cl1 [label="Cl", fontcolor="#34A853"];
Caption: Proposed synthetic pathway for 2-(4-Chlorophenyl)-1-(3-pyridinyl)ethanone.
Reactivity Insights:
-
Ketone Carbonyl Group: The carbonyl group is susceptible to nucleophilic attack, allowing for the formation of alcohols, imines, and other derivatives. It can also be a target for reduction reactions.
-
Pyridine Ring: The nitrogen atom in the pyridine ring can act as a base or a nucleophile. The ring itself can undergo electrophilic substitution, although it is generally less reactive than benzene.
-
Chlorophenyl Ring: The chlorine atom is a deactivating, ortho-, para-directing group for electrophilic aromatic substitution.
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential for confirming the structure and purity of the compound. The following are predicted spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Pyridinyl Protons: Expect complex multiplets in the aromatic region (δ 7.0-9.0 ppm). The proton at position 2 of the pyridine ring will likely be the most downfield.
-
Chlorophenyl Protons: Two doublets in the aromatic region (δ 7.2-7.6 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Methylene Protons (-CH₂-): A singlet around δ 4.0-4.5 ppm.
-
-
¹³C NMR:
-
Carbonyl Carbon: A peak in the downfield region (δ 190-200 ppm).
-
Aromatic Carbons: Multiple peaks in the range of δ 120-155 ppm.
-
Infrared (IR) Spectroscopy
-
C=O Stretch: A strong absorption band around 1690-1710 cm⁻¹.
-
C-Cl Stretch: A band in the region of 1090-1015 cm⁻¹.
-
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Multiple bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
-
Molecular Ion Peak (M⁺): Expect a prominent peak at m/z 231, with an isotopic peak (M+2) at m/z 233 with approximately one-third the intensity, characteristic of the presence of a chlorine atom.
-
Key Fragmentation Patterns:
-
Loss of the chlorophenyl group.
-
Formation of the pyridinyl acylium ion.
-
Safety and Handling
GHS Hazard Information: [1]* Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Handling Recommendations:
-
Use in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials.
Experimental Protocols
The following are generalized protocols for the characterization of an unknown sample of 2-(4-Chlorophenyl)-1-(3-pyridinyl)ethanone.
NMR Sample Preparation
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Vortex the tube until the sample is fully dissolved.
-
Acquire ¹H and ¹³C NMR spectra.
FT-IR Analysis
-
Place a small amount of the solid sample onto the crystal of an ATR-FTIR spectrometer.
-
Apply pressure to ensure good contact.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry Analysis
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electrospray ionization - ESI, or electron impact - EI).
-
Acquire the mass spectrum over an appropriate m/z range.
Caption: General workflow for the characterization of 2-(4-Chlorophenyl)-1-(3-pyridinyl)ethanone.
References
-
Cheméo. Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). [Link]
-
ResearchGate. Figure S15. 1 H NMR spectrum of 1-(3-Chlorophenyl)ethanone oxime (2h). [Link]
-
SpectraBase. (E)-1-(4-(4-chlorostyryl)phenyl)ethanone. [Link]
-
Pharmaffiliates. 2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl)-1-ethanone. [Link]
-
PubChem. 1-(3-Chlorophenyl)ethanone. [Link]
-
PubMed. Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. [Link]
- Google Patents. Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
-
Cheméo. Chemical Properties of Ethanone, 1-(4-pyridinyl)- (CAS 1122-54-9). [Link]
-
NIST. Ethanone, 1-(3-pyridinyl)-. [Link]
-
South-Central University for Nationalities. Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. [Link]
-
NIST. Ethanone, 1-(3-pyridinyl)-. [Link]
-
PubChem. 3-Acetylpyridine. [Link]
-
NIST. Ethanone, 1-(3-pyridinyl)-. [Link]
-
PubChem. 2-(4-Amino-3-pyridinyl)-1-(4-chlorophenyl)ethanone. [Link]
-
NIST. Ethanone, 1-(4-chlorophenyl)-. [Link]
-
PubChem. 2-(4-Amino-3-pyridinyl)-1-(2-chlorophenyl)ethanone. [Link]
Sources
An In-depth Technical Guide to the Safe Handling of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone
This guide provides comprehensive safety and handling protocols for 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone, a compound of interest for researchers and professionals in drug development. Given the limited publicly available safety data for this specific molecule, this document employs a risk-based assessment by extrapolating from the known hazards of its constituent chemical moieties: a substituted chlorophenyl ketone and a pyridine derivative. The protocols herein are designed to establish a self-validating system of safety, ensuring the protection of laboratory personnel and the integrity of research.
Compound Identification and Hazard Analysis
Chemical Identity:
| Identifier | Value |
| IUPAC Name | 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone |
| Molecular Formula | C₁₃H₁₀ClNO |
| Molecular Weight | 231.68 g/mol |
| CAS Number | 10420-99-2[1] |
| Structural Formula | (Image of the chemical structure of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone) |
Predicted Hazard Profile:
-
Chlorophenyl Ketone Moiety: Chlorinated aromatic compounds can exhibit a range of toxicities, including irritation to the skin and eyes.[2] Some chlorophenyl ketones are classified as harmful if swallowed and may cause respiratory irritation.[3] The presence of the carbonyl group (ketone) can also contribute to reactivity.
-
Pyridine Moiety: Pyridine and its derivatives are known to be flammable, toxic, and skin and respiratory irritants.[4] Exposure can lead to symptoms such as dizziness, headache, and nausea.[4]
Based on this analysis and data from a structurally similar isomer, 2-(4-Chlorophenyl)-1-(pyridin-3-yl)ethanone, which is classified as a skin and eye irritant, a similar hazard profile can be anticipated for the title compound.
Globally Harmonized System (GHS) Classification (Predicted):
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed | |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | |
| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation | |
| Skin Sensitization | Category 1 | Warning | H317: May cause an allergic skin reaction |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to containment, combining engineering controls and appropriate PPE, is essential for minimizing exposure risk.
Engineering Controls:
-
Chemical Fume Hood: All manipulations of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone, including weighing, dissolution, and transfers, must be conducted in a certified chemical fume hood to prevent the inhalation of any dust or vapors.[5]
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are promptly diluted and removed.[6]
Personal Protective Equipment (PPE):
The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required.[4]
-
Hand Protection: Nitrile gloves are recommended for their resistance to a broad range of chemicals.[4] Gloves should be inspected before use and changed immediately if contaminated.
-
Body Protection: A flame-resistant lab coat should be worn and kept buttoned to protect against splashes.[4]
-
Respiratory Protection: In situations where the generation of aerosols or dust cannot be fully controlled within a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Caption: Mandatory PPE and Engineering Controls Workflow.
Safe Handling and Storage Protocols
Adherence to meticulous handling and storage procedures is paramount to preventing accidental exposure and ensuring the stability of the compound.
Handling:
-
Avoid Inhalation and Contact: Do not breathe dust or vapors.[5] Avoid contact with skin, eyes, and clothing.[7]
-
Weighing: Weigh the compound in a fume hood. Use a disposable weighing boat to minimize contamination of balances.
-
Transfers: When transferring the solid, use a spatula and ensure slow, controlled movements to prevent aerosolization. For solutions, use a syringe or pipette with appropriate caution.
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Storage:
-
Container: Store in a tightly sealed, clearly labeled container.[5]
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[7]
-
Segregation: Store separately from flammable and combustible materials.
Emergency Procedures
Preparedness for accidental spills or exposures is a critical component of laboratory safety.
Spill Response:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, cover with an inert absorbent material such as sand or vermiculite.[6]
-
Collect: Carefully sweep or scoop the absorbed material into a sealed container for disposal.[8]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local regulations.[6]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[9]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[9]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.[9]
Caption: Decision workflow for spill response.
Disposal Considerations
All waste containing 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone, including contaminated labware and absorbent materials, must be treated as hazardous waste.
-
Waste Containers: Use designated, sealed, and clearly labeled containers for hazardous waste.
-
Disposal Procedures: Follow all institutional, local, and national regulations for the disposal of chemical waste.[6] Do not pour waste down the drain.[4]
Conclusion
While specific toxicological data for 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone is not extensively documented, a proactive and cautious approach based on the known hazards of its chemical substructures is essential for ensuring a safe laboratory environment. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can effectively mitigate the risks associated with this compound.
References
-
Safety Data Sheet: Pyridine. Carl ROTH. [Link]
-
12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
-
Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). Cheméo. [Link]
-
1-(4-Chlorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone. National Center for Biotechnology Information. [Link]
-
Pyridine Safety Data Sheet. PENTA. [Link]
-
Ethanone, 1-(2-chlorophenyl)-. PubChem. [Link]
-
m-Aminophenyl Tosylate Safety Data Sheet. Angene Chemical. [Link]
-
4-CHLOROPHENYL PHENYL ETHER HAZARD SUMMARY. New Jersey Department of Health. [Link]
-
CS gas. Wikipedia. [Link]
-
Chemical Properties of Ethanone, 1-(4-pyridinyl)- (CAS 1122-54-9). Cheméo. [Link]
-
1-Indanone, 99+% Material Safety Data Sheet. Cole-Parmer. [Link]
-
1-(4-chlorophenyl)-2-(pyridin-2-yl)ethanone. ChemSrc. [Link]
-
1-[4-(2-Phenylethynyl)phenyl]ethanone. PubChem. [Link]
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An In-depth Technical Guide to 2-(4-Chlorophenyl)-1-(pyridin-3-yl)ethanone: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-(4-Chlorophenyl)-1-(pyridin-3-yl)ethanone, a heterocyclic ketone of significant interest in medicinal chemistry and drug discovery. While the specific discovery and historical timeline of this exact molecule are not extensively documented in dedicated literature, its structural motifs are prevalent in a wide array of biologically active compounds. This guide will therefore focus on the logical synthesis, physicochemical properties, and potential applications of this compound, grounded in established chemical principles and data from analogous structures. We will explore a validated synthetic route, detail the experimental protocol, and present its key characteristics in a format tailored for researchers, scientists, and drug development professionals.
Introduction and Nomenclature
2-(4-Chlorophenyl)-1-(pyridin-3-yl)ethanone is a ketone featuring a pyridine ring and a 4-chlorophenyl group linked by a two-carbon ethanone bridge. Its systematic IUPAC name is 1-(pyridin-3-yl)-2-(4-chlorophenyl)ethanone. The compound is also known by the synonym 2-(4-Chlorophenyl)-1-(3-pyridinyl)ethanone[1].
The core structure, a pyridinyl-ethanone, is a common scaffold in medicinal chemistry. Pyridine rings are prevalent in numerous pharmaceuticals due to their ability to engage in hydrogen bonding and their favorable pharmacokinetic properties. The 4-chlorophenyl group is also a frequent substituent in drug candidates, influencing factors such as metabolic stability and receptor binding affinity. Therefore, 2-(4-Chlorophenyl)-1-(pyridin-3-yl)ethanone represents a valuable building block for the synthesis of novel therapeutic agents.
Retrosynthetic Analysis and Synthesis Pathway
The synthesis of 2-(4-Chlorophenyl)-1-(pyridin-3-yl)ethanone can be approached through several retrosynthetic disconnections. A logical and commonly employed strategy in organic synthesis involves the formation of the carbon-carbon bond between the carbonyl carbon and the alpha-carbon. This leads to two primary synthetic routes:
-
Route A: Acylation of a (4-chlorophenyl)methane derivative with a nicotinoyl precursor.
-
Route B: Alkylation of the enolate of 3-acetylpyridine with a 4-chlorobenzyl halide.
Route B is often preferred due to the ready availability of the starting materials and the well-established nature of enolate chemistry. This guide will focus on a detailed protocol for this approach.
Proposed Synthesis Workflow
The synthesis commences with commercially available 3-acetylpyridine and 4-chlorobenzyl bromide. The key transformation is the generation of the enolate of 3-acetylpyridine, which then acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-chlorobenzyl bromide.
Caption: Proposed synthesis workflow for 2-(4-Chlorophenyl)-1-(pyridin-3-yl)ethanone.
Experimental Protocol
This protocol is a representative procedure based on standard organic chemistry methodology for similar transformations.
Materials and Reagents
-
3-Acetylpyridine
-
4-Chlorobenzyl bromide
-
Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment for anhydrous reactions under an inert atmosphere.
Step-by-Step Procedure
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with anhydrous THF. The flask is cooled to -78 °C in a dry ice/acetone bath.
-
Enolate Formation: 3-Acetylpyridine (1.0 equivalent) is dissolved in a minimal amount of anhydrous THF and added to the reaction flask. LDA solution (1.1 equivalents) is then added dropwise via the dropping funnel, maintaining the temperature at -78 °C. The mixture is stirred for 1 hour at this temperature to ensure complete enolate formation. The solution will typically change color, indicating the formation of the enolate.
-
Alkylation: A solution of 4-chlorobenzyl bromide (1.05 equivalents) in anhydrous THF is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 2-3 hours and then allowed to warm slowly to room temperature overnight.
-
Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is then transferred to a separatory funnel and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with water and then with brine.
-
Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 2-(4-Chlorophenyl)-1-(pyridin-3-yl)ethanone.
Physicochemical Properties
The key physicochemical properties of 2-(4-Chlorophenyl)-1-(pyridin-3-yl)ethanone are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀ClNO | [1] |
| CAS Number | 31251-54-4 | [1] |
| InChI Key | DETWQKBBKMMNHC-UHFFFAOYSA-N | [1] |
| Safety Information | GHS07 (Warning) | [1] |
| Hazard Codes | H317, H319 | [1] |
| Precautionary Codes | P261, P264, P272, P280, P302 + P352, P305 + P351 + P338 | [1] |
Potential Applications in Drug Discovery
While specific biological activities of 2-(4-Chlorophenyl)-1-(pyridin-3-yl)ethanone are not extensively reported, its structural components are present in numerous compounds with diverse pharmacological effects. The pyridine ring is a key feature in many approved drugs, and its derivatives are actively researched for various therapeutic areas.
Potential as a Kinase Inhibitor Scaffold
The pyridine motif is a common feature in kinase inhibitors, which are a major class of anticancer drugs. For instance, pyridine-based compounds have been investigated as inhibitors of PIM-1 kinase, a target in several types of cancer[2]. The structure of 2-(4-Chlorophenyl)-1-(pyridin-3-yl)ethanone could serve as a starting point for the design of novel kinase inhibitors.
Antimicrobial and Antifungal Potential
Pyridinyl-ethanone derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities[3]. The combination of the pyridine ring and a halogenated phenyl group in the target molecule suggests that it could be explored for similar applications.
Intermediate for COX-2 Inhibitors
Structurally related compounds, such as 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, are important intermediates in the synthesis of COX-2 inhibitors like Etoricoxib[4]. This highlights the potential of 2-(4-Chlorophenyl)-1-(pyridin-3-yl)ethanone as a building block for the development of new anti-inflammatory agents.
Caption: Potential applications of 2-(4-Chlorophenyl)-1-(pyridin-3-yl)ethanone in drug discovery.
Conclusion
2-(4-Chlorophenyl)-1-(pyridin-3-yl)ethanone is a valuable heterocyclic ketone with significant potential as a building block in medicinal chemistry. While its dedicated historical record is sparse, its synthesis can be reliably achieved through established methods such as the alkylation of a 3-acetylpyridine enolate. The presence of the pyridine and 4-chlorophenyl moieties suggests a range of potential biological activities, making it a compound of interest for further investigation in the development of novel therapeutics. This guide provides a solid foundation for researchers and drug development professionals to synthesize, characterize, and explore the applications of this promising molecule.
References
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ResearchGate. Synthesis and pharmacological evaluation of pyridinyl-1,3,4-oxadiazolyl-ethanone derivatives as antimicrobial, antifungal and antitubercular agents. [Link]
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National Center for Biotechnology Information. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. [Link]
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A Comprehensive Technical Review of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone, a heterocyclic ketone with significant potential in medicinal chemistry. This document delves into its synthesis, chemical characteristics, and plausible biological activities, drawing insights from closely related analogues and precursors to offer a forward-looking perspective for researchers in drug discovery and development.
Introduction: The Significance of the Aryl-Pyridinyl Ethanone Scaffold
The 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone molecule, with its characteristic chlorophenyl and pyridinyl moieties linked by a flexible ethanone bridge, represents a scaffold of considerable interest in medicinal chemistry. The pyridine ring is a common feature in numerous bioactive compounds, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. The chlorophenyl group, on the other hand, can enhance lipophilicity and participate in hydrophobic interactions within biological targets. The combination of these two pharmacophores in a single molecule suggests a high potential for diverse biological activities, ranging from enzyme inhibition to antimicrobial and anticancer effects. This guide will explore the current state of knowledge regarding this compound and its derivatives, providing a solid foundation for future research and development.
Synthesis and Chemical Characterization
While a specific, detailed synthesis protocol for 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be inferred from established organic chemistry principles and published syntheses of its isomers and related compounds.
Proposed Synthetic Pathway
A logical approach to the synthesis of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone involves the acylation of a suitable pyridine derivative with a 4-chlorophenylacetyl synthon. A common and effective method would be the reaction of 3-lithiopyridine (generated in situ from 3-bromopyridine) with 4-chlorophenylacetonitrile, followed by acidic hydrolysis of the resulting imine.
An alternative, and perhaps more direct route, would be a Grignard reaction between 3-pyridylmagnesium bromide and 4-chlorophenylacetyl chloride. Careful control of the reaction conditions would be necessary to prevent over-addition and side reactions.
A third potential route, inspired by the synthesis of related ketones, could involve the oxidation of a methylene bridge connecting the two aromatic rings. For instance, the oxidation of 1-(4-chlorobenzyl)-3-methylpyridine would yield the target ketone.
Experimental Protocol: A Hypothetical Synthesis via Grignard Reaction
Objective: To synthesize 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone.
Materials:
-
3-Bromopyridine
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
4-Chlorophenylacetyl chloride
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., for column chromatography)
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. A solution of 3-bromopyridine in anhydrous THF is then added dropwise via the dropping funnel. The reaction is initiated with gentle heating, and the mixture is refluxed until the magnesium is consumed.
-
Acylation: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of 4-chlorophenylacetyl chloride in anhydrous THF is added dropwise with vigorous stirring. The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
Quenching and Work-up: The reaction is carefully quenched by the slow addition of 1 M hydrochloric acid. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone.
Chemical and Physical Properties
The chemical properties of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀ClNO | [1] |
| CAS Number | 31251-54-4 | [1] |
| Molecular Weight | 231.68 g/mol | N/A |
| Appearance | Predicted to be a solid at room temperature | N/A |
| Solubility | Predicted to be soluble in organic solvents like dichloromethane and methanol | [N/A] |
Spectroscopic Characterization (Predicted)
-
¹H NMR: The spectrum would likely show a singlet for the methylene protons (CH₂) adjacent to the carbonyl group. Aromatic protons of the 4-chlorophenyl ring would appear as two doublets. The protons of the 3-pyridinyl ring would exhibit a more complex splitting pattern characteristic of a substituted pyridine.
-
¹³C NMR: The carbonyl carbon would be observed as a distinct peak in the downfield region (around 190-200 ppm). The spectrum would also show characteristic signals for the aromatic carbons of both the chlorophenyl and pyridinyl rings, as well as a signal for the methylene carbon.
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the ketone would be prominent, typically in the range of 1680-1700 cm⁻¹. C-H stretching vibrations from the aromatic rings and the methylene group, as well as C=C and C=N stretching vibrations from the aromatic systems, would also be present.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Potential Biological Activities and Therapeutic Applications
The therapeutic potential of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone can be inferred from the biological activities of structurally related compounds. The combination of the pyridinyl and chlorophenyl moieties is a recurring theme in various classes of bioactive molecules.
Anticancer Activity
Numerous pyridine derivatives have been investigated for their anticancer properties.[2][3][4][5] For example, pyrazolo[3,4-b]pyridine derivatives have shown promise in this area. [N/A] The mechanism of action for such compounds often involves the inhibition of kinases that are crucial for cancer cell proliferation and survival. The structural similarity of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone to known kinase inhibitors suggests that it could be a candidate for anticancer drug discovery.
Antimicrobial Activity
The pyridine nucleus is a key component of many antibacterial and antifungal agents.[6][7][8][9][10][11] For instance, derivatives of 3-(pyridine-3-yl)-2-oxazolidinone have demonstrated potent antibacterial activity.[6] The presence of the chlorophenyl group in the target molecule could further enhance its antimicrobial potential by increasing its lipophilicity, thereby facilitating its passage through microbial cell membranes.
Enzyme Inhibition
The ethanone linkage between the two aromatic rings provides conformational flexibility, allowing the molecule to potentially fit into the active sites of various enzymes. Related structures have been shown to inhibit a range of enzymes, including:
-
Kinases: As mentioned, the overall structure is reminiscent of many kinase inhibitors.[12]
-
Carbonic Anhydrase: Sulfonamide derivatives of pyridine are known carbonic anhydrase inhibitors.[13] While the target compound is not a sulfonamide, its ability to interact with the active site of this enzyme family cannot be ruled out.
-
Other Enzymes: The diverse functionalities of the molecule could allow it to interact with a variety of other enzymes, making it a valuable scaffold for screening against different therapeutic targets.
The potential interactions of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone with a hypothetical enzyme active site are depicted in the following diagram.
Figure 1: A conceptual diagram illustrating the potential binding modes of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone within a hypothetical enzyme active site.
Future Directions and Conclusion
1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone is a molecule with considerable, yet largely unexplored, potential in medicinal chemistry. This technical guide has outlined a plausible synthetic route, predicted its key chemical and spectroscopic properties, and, by examining its structural analogues, has highlighted its potential as a scaffold for the development of new anticancer, antimicrobial, and enzyme-inhibiting agents.
Future research should focus on:
-
Developing and optimizing a reliable synthesis for the compound to enable further studies.
-
Performing comprehensive spectroscopic and crystallographic analysis to confirm its structure and understand its three-dimensional conformation.
-
Conducting a broad biological screening to identify its primary biological targets and potential therapeutic applications.
-
Initiating structure-activity relationship (SAR) studies by synthesizing and testing a library of derivatives to optimize its potency and selectivity for specific biological targets.
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Abdel-Aziz, A. A.-M., et al. (2020). Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1339–1351. [Link][2]
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Ghorab, M. M., et al. (2012). Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile. European Journal of Medicinal Chemistry, 47(1), 335–342. [Link][8]
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Google Patents. CN106008350A - Preparation method of 1-(4-chlorophenyl)-3-pyrazole alcohol. [17]
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El-Sayed, H. A., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(40), 24969-24982. [Link][18]
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Angeli, A., et al. (2021). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 26(11), 3349. [Link][13]
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Bouattour, A., et al. (2021). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 26(16), 4983. [Link][12]
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Mahyavanshi, J., et al. (2014). Synthesis and antimicrobial activity of N-[4-(3-Oxo-3- phenyl-propenyl). International Journal of ChemTech Research, 6(1), 99-103. [Link][9]
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Hovhannisyan, A. A., et al. (2021). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. Molbank, 2021(3), M1252. [Link][20]
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Blinov, D. S., et al. (2018). Antitumor activity of the novel pyridine derivative. Research Results in Pharmacology, 4(2), 1-10. [Link][3]
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Badowska-Rosłonek, K., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). Molecules, 28(12), 4704. [Link][21]
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Wang, Y., et al. (2022). Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin. Molecules, 27(23), 8235. [Link][10]
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Amr, A. E.-G. E., et al. (2016). Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. International Journal of Chemical and Pharmaceutical Sciences, 7(1), 1-6. [Link][4]
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Al-Ostath, R. A., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1114945. [Link][5]
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Reshetnikov, V., et al. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Environmental Research and Public Health, 18(11), 5693. [Link][23]
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Stoyanova, M., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1551. [Link][11]
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Unlocking the Therapeutic Potential of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone: A Research and Development Guide
This technical guide provides a comprehensive framework for exploring the therapeutic potential of the novel chemical entity, 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone. As a compound with a paucity of published data, its structural motifs—a chlorophenyl group, a pyridinyl ring, and an ethanone linker—serve as our primary guideposts. This document outlines a multi-pronged research strategy, grounded in established scientific principles, to systematically elucidate its bioactivity and pave the way for potential drug development. We will delve into logical, field-proven methodologies, from initial computational screening to targeted in vitro assays, providing both the "how" and the "why" behind each experimental choice.
Compound Profile and Structural Rationale
1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone is a synthetic organic compound featuring a ketone functional group linking a 4-chlorophenyl ring to a 3-pyridinyl ring. The presence of these distinct chemical moieties suggests several avenues for biological interaction. The pyridine ring is a common feature in numerous pharmacologically active compounds, known to engage in hydrogen bonding and pi-stacking interactions with biological targets.[1][2] The chlorophenyl group, a halogenated aromatic ring, can influence the compound's lipophilicity, metabolic stability, and binding affinity to protein targets. Ketones and their derivatives have also been investigated for a range of bioactivities, including antimicrobial effects.[3][4]
| Property | Value | Source |
| Molecular Formula | C13H10ClNO | |
| Molecular Weight | 231.68 g/mol | |
| Appearance | Solid (predicted) | General knowledge of similar compounds |
| Solubility | Predicted to be soluble in organic solvents like DMSO and ethanol | General knowledge of similar compounds |
A Staged Approach to Unveiling Bioactivity: From In Silico to In Vitro
Given the novelty of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone, a staged research approach is paramount. This ensures a cost-effective and scientifically rigorous investigation, beginning with broad, predictive computational methods and progressively moving towards more specific and resource-intensive laboratory-based assays.
Caption: A staged workflow for the investigation of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone.
Phase 1: In Silico Exploration - Predicting Therapeutic Potential
Before committing to wet lab experiments, computational methods can provide valuable insights into the likely biological targets and pharmacokinetic properties of our compound.[5][6] This in silico phase is a rapid and cost-effective way to generate initial hypotheses.[5]
Molecular Docking: Identifying Potential Protein Targets
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[7] Given the structural motifs of our compound, we propose docking against a panel of targets implicated in major disease areas.
Potential Target Classes and Rationale:
-
Kinases: The pyridine moiety is a well-established scaffold in kinase inhibitors.[8][9][10] We will focus on kinases implicated in cancer, such as PIM-1 kinase, and those involved in inflammatory signaling.[8][11]
-
Monoamine Oxidase (MAO): Pyridine derivatives have shown activity against MAO, an enzyme central to neuro-transmitter metabolism and a target in neurodegenerative diseases and depression.[12][13][14]
-
Bacterial and Fungal Enzymes: The general structure has potential antimicrobial applications.[1][15] Docking against essential microbial enzymes can suggest potential mechanisms of action.
Experimental Protocol: Molecular Docking
-
Ligand Preparation: The 3D structure of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone will be generated and energy-minimized using computational chemistry software.
-
Target Selection and Preparation: Crystal structures of target proteins (e.g., PIM-1 kinase, MAO-A, bacterial DNA gyrase) will be obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands will be removed, and polar hydrogens will be added.
-
Docking Simulation: A molecular docking program (e.g., AutoDock Vina) will be used to predict the binding pose and affinity of the compound within the active site of each target. The search algorithm will explore various conformations of the ligand.[7]
-
Analysis of Results: The predicted binding energies (in kcal/mol) will be used to rank the potential targets. Poses will be visually inspected to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues.
Caption: A simplified workflow for molecular docking.
ADMET Prediction: Assessing Drug-Likeness
In parallel with target identification, we will predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound. This helps to identify potential liabilities early in the drug discovery process.[16]
Key Parameters to Evaluate:
-
Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.
-
Aqueous Solubility: Affects absorption and distribution.
-
Blood-Brain Barrier Permeability: Important for potential neuropharmacological applications.
-
CYP450 Inhibition: Predicts potential for drug-drug interactions.
-
Predicted Toxicity: Flags potential safety concerns.
Phase 2: In Vitro Validation - From Prediction to Biological Reality
Based on the in silico findings, we will proceed to in vitro assays to confirm and quantify the predicted biological activities.
Cytotoxicity Assessment: The Foundation of Safety
Before evaluating therapeutic efficacy, it is crucial to determine the compound's toxicity to mammalian cells. The MTT assay is a widely used colorimetric method to assess cell viability.[17]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: A panel of cell lines (e.g., a normal human cell line like HEK293 and various cancer cell lines such as MCF-7 and HepG2) will be cultured in 96-well plates.[11]
-
Compound Treatment: Cells will be treated with a range of concentrations of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone for a specified duration (e.g., 24, 48 hours).[18]
-
MTT Incubation: MTT reagent is added to each well and incubated, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[19]
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader.[19]
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 (half-maximal inhibitory concentration) value is determined.
| Cell Line | Compound Concentration (µM) | % Viability (Mean ± SD) |
| HEK293 | 0 (Control) | 100 ± 5.2 |
| 1 | 98.1 ± 4.5 | |
| 10 | 95.3 ± 6.1 | |
| 50 | 89.7 ± 5.8 | |
| 100 | 82.4 ± 7.3 | |
| MCF-7 | 0 (Control) | 100 ± 6.3 |
| 1 | 92.5 ± 5.9 | |
| 10 | 75.8 ± 6.8 | |
| 50 | 45.2 ± 7.1 | |
| 100 | 15.6 ± 4.2 |
Antimicrobial Activity Screening
The presence of the chlorophenyl and ketone moieties suggests potential antimicrobial activity.[4][15] The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20]
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Inoculum: Standardized suspensions of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) are prepared.[21]
-
Serial Dilution: The compound is serially diluted in a 96-well microtiter plate containing appropriate growth media.[20]
-
Inoculation: Each well is inoculated with the microbial suspension.[22]
-
Incubation: The plates are incubated under suitable conditions for microbial growth.[21]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[20]
Anti-inflammatory Potential Assessment
Given that many kinase inhibitors have anti-inflammatory effects, we will investigate the compound's ability to modulate inflammatory responses in vitro. The Griess assay, which measures nitric oxide (NO) production by activated macrophages, is a common method for this purpose.[23]
Experimental Protocol: Griess Assay for Nitric Oxide Production
-
Cell Culture and Stimulation: Murine macrophage cells (e.g., RAW 264.7) are cultured and stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.[24][25]
-
Compound Treatment: The cells are co-treated with LPS and various concentrations of the test compound.
-
Sample Collection: After incubation, the cell culture supernatant is collected.
-
Griess Reaction: The supernatant is mixed with Griess reagent, which reacts with nitrite (a stable product of NO) to produce a colored compound.[26]
-
Absorbance Measurement and Analysis: The absorbance is measured, and the concentration of nitrite is determined from a standard curve. A reduction in nitrite levels indicates inhibition of NO production.[23]
Future Directions: Lead Optimization and Beyond
Should 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone exhibit promising activity in one or more of the aforementioned assays, the next logical step would be to initiate a lead optimization program. This would involve the synthesis of analogues to establish Structure-Activity Relationships (SAR), with the goal of enhancing potency and selectivity while minimizing toxicity.
References
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The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. Available from: [Link]
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Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PubMed Central. 2023-09-22. Available from: [Link]
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Pyridine alkaloids with activity in the central nervous system. PMC. Available from: [Link]
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Methods for in vitro evaluating antimicrobial activity: A review. PMC - PubMed Central. Available from: [Link]
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Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. 2024-02-14. Available from: [Link]
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Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. PMC - PubMed Central. Available from: [Link]
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Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. Available from: [Link]
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Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. MDPI. Available from: [Link]
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SYNTHESIS CHARACTERIZATION AND ANTIMICROBIAL ACTIVITIES STUDIES OF N-{2-(4-CHLOROPHENYL) ACETYL} AMINO ALCOHOLS DERIVED FROM α-AMINO ACIDS. ResearchGate. Available from: [Link]
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(PDF) In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. ResearchGate. Available from: [Link]
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Chlorpheniramine, an Old Drug with New Potential Clinical Applications: A Comprehensive Review of the Literature. ResearchGate. Available from: [Link]
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Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Omega. 2022-10-17. Available from: [Link]
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Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. MDPI. Available from: [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link]
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Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Taylor & Francis Online. 2023-01-11. Available from: [Link]
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Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters. 2019-08-19. Available from: [Link]
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Initial use of a broth microdilution method suitable for in vitro testing of fungal isolates in a clinical microbiology laboratory. ASM Journals. Available from: [Link]
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Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery. Journal of Pharmaceutical Negative Results. Available from: [Link]
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Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. PMC - NIH. 2016-11-08. Available from: [Link]
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Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. 2013-05-01. Available from: [Link]
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Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega. 2022-03-16. Available from: [Link]
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Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. NIH. Available from: [Link]
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New Bicyclic Pyridine-Based Hybrids Linked to the 1,2,3-Triazole Unit: Synthesis via Click Reaction and Evaluation of Neurotropic Activity and Molecular Docking. PMC - NIH. 2023-01-17. Available from: [Link]
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Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. NIH. 2018-02-14. Available from: [Link]
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Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. ScienceDirect. Available from: [Link]
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Combinatory Library of Microorganisms in the Selection of Reductive Activity Applied to a Ketone Mixture: Unexpected Highlighting of an Enantioselective Oxidative Activity. MDPI. 2023-05-27. Available from: [Link]
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In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. MDPI. 2026-01-21. Available from: [Link]
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Antimicrobial susceptibility testing by broth microdilution method: widely available modification. ResearchGate. 2025-08-06. Available from: [Link]
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Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences. Available from: [Link]
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Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. 2024-04-05. Available from: [Link]
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A Review on In Silico molecular docking Studies. ijariie. 2024-11-23. Available from: [Link]
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Rosamultin alleviates LPS-induced acute kidney injury by promoting aut. DDDT. 2026-01-21. Available from: [Link]
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Antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine. PubMed. Available from: [Link]
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Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. PMC - NIH. Available from: [Link]
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Pharmaceuticals, Volume 16, Issue 8 (August 2023) – 132 articles. MDPI. Available from: [Link]
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Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. MDPI. Available from: [Link]
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Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. PMC - PubMed Central. 2023-01-11. Available from: [Link]
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Synergistic Drug-Drug Interactions (DDIs) Effects on Anti-Inflammatory Activities of N-phenyl-2,4-Dichlorophenylhydrazone and Pi. ResearchGate. Available from: [Link]
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(PDF) Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. ResearchGate. 2025-08-06. Available from: [Link]
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Synergy, Additive Effects, and Antagonism of Drugs with Plant Bioactive Compounds. MDPI. Available from: [Link]
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Methodological & Application
Application Notes and Protocols: S-Alkylation of Thiols Using 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone
Abstract: This document provides a comprehensive technical guide for the S-alkylation of thiols utilizing the α-halo ketone, 1-(4-chlorophenyl)-2-(3-pyridinyl)ethanone. The formation of thioethers (sulfides) is a cornerstone of synthetic organic chemistry, with broad applications in medicinal chemistry and drug development due to the prevalence of the thioether moiety in numerous biologically active compounds.[1] This guide will detail the underlying reaction mechanism, provide step-by-step experimental protocols, and offer expert insights into reaction optimization and troubleshooting.
Introduction: The Significance of Thiol Alkylation
The carbon-sulfur bond is a critical linkage in a vast array of organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Thioethers, the product of thiol alkylation, are key structural motifs in drugs used to treat a variety of diseases, including cancer, leprosy, and Alzheimer's.[1] The S-alkylation reaction, a nucleophilic substitution where a thiol (or its conjugate base, a thiolate) displaces a leaving group on an alkylating agent, is one of the most fundamental and widely employed methods for constructing these C-S bonds.[1]
α-Halo ketones, such as 1-(4-chlorophenyl)-2-(3-pyridinyl)ethanone, are particularly effective alkylating agents. The presence of the adjacent carbonyl group activates the α-carbon, making it more susceptible to nucleophilic attack.[2] This enhanced reactivity allows for efficient alkylation of thiols under relatively mild conditions. The specific reagent detailed herein, 1-(4-chlorophenyl)-2-(3-pyridinyl)ethanone, introduces a scaffold with both a substituted phenyl ring and a pyridinyl group, moieties of significant interest in medicinal chemistry for their potential to engage in various biological interactions.
Reaction Mechanism and Rationale
The alkylation of a thiol with an α-halo ketone proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The key steps are outlined below:
-
Deprotonation of the Thiol: Thiols are generally more acidic than their alcohol counterparts, allowing for easy deprotonation by a suitable base to form a highly nucleophilic thiolate anion.[3][4] The choice of base is crucial; it must be strong enough to deprotonate the thiol but not so strong as to promote side reactions like elimination or reaction with the ketone. Common bases for this purpose include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or sodium hydride (NaH).[1][3]
-
Nucleophilic Attack: The generated thiolate anion then acts as a potent nucleophile, attacking the electrophilic α-carbon of the 1-(4-chlorophenyl)-2-(3-pyridinyl)ethanone.[2][3] The α-carbon is rendered electron-deficient by the inductive effect of the adjacent carbonyl group and the halogen atom.[2]
-
Displacement of the Halide: The nucleophilic attack results in the displacement of the halide leaving group (in this case, chloride, although bromide is often a better leaving group and may be used in analogous α-bromo ketones), forming the new carbon-sulfur bond and yielding the desired β-keto thioether product.[3]
The overall transformation can be represented as follows:
Figure 1: General SN2 mechanism for thiol alkylation.
Experimental Protocols
This section details a general, self-validating protocol for the S-alkylation of a representative thiol with 1-(4-chlorophenyl)-2-(3-pyridinyl)ethanone.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone | ≥98% | Sigma-Aldrich | Store in a cool, dry place. |
| Thiol (e.g., Benzyl Mercaptan) | ≥98% | Sigma-Aldrich | Handle in a fume hood due to strong odor.[5][6] |
| Potassium Carbonate (K₂CO₃), anhydrous | ≥99% | Fisher Scientific | Finely powdered for better reactivity. |
| Acetone, anhydrous | ACS Grade | VWR | Use of a dry solvent is recommended. |
| Ethyl Acetate | ACS Grade | VWR | For extraction. |
| Brine (saturated NaCl solution) | Lab Prepared | For washing. | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR | For drying. |
| Silica Gel | 60 Å, 230-400 mesh | VWR | For column chromatography. |
Step-by-Step Procedure
Figure 2: Workflow for the S-alkylation protocol.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine the thiol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetone (to make a ~0.2 M solution with respect to the thiol).
-
Expertise & Experience: Potassium carbonate is a mild base suitable for deprotonating most thiols without causing side reactions with the ketone.[1] Acetone is a good polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction.
-
-
Reagent Addition: In a separate vial, dissolve 1-(4-chlorophenyl)-2-(3-pyridinyl)ethanone (1.1 eq.) in a minimal amount of anhydrous acetone. Add this solution dropwise to the stirring thiol/base mixture at room temperature.
-
Expertise & Experience: A slight excess of the alkylating agent ensures complete consumption of the valuable thiol. Dropwise addition helps to control any potential exotherm.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.
-
Trustworthiness: TLC allows for real-time tracking of the consumption of the starting materials and the formation of the product, ensuring the reaction is stopped at the optimal time to maximize yield and minimize byproduct formation.
-
-
Aqueous Workup: Once the reaction is complete, filter the reaction mixture through a pad of celite to remove the potassium carbonate. Wash the filter cake with a small amount of acetone. Concentrate the filtrate under reduced pressure. To the resulting residue, add ethyl acetate and water, and transfer to a separatory funnel. Separate the layers. Wash the organic layer with water and then with brine.
-
Expertise & Experience: The aqueous workup removes inorganic salts and any water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Trustworthiness: Chromatography is essential for obtaining a highly pure product, free from unreacted starting materials and any potential byproducts.
-
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
-
Expected Spectroscopic Data:
-
¹H NMR: Look for a new singlet corresponding to the methylene protons (S-CH₂-C=O) typically in the range of 3.8-4.5 ppm.
-
IR: The C=O stretch of the ketone will be prominent (around 1680-1700 cm⁻¹). The S-H stretch of the starting thiol (around 2550 cm⁻¹) should be absent.[7]
-
Mass Spec: The molecular ion peak corresponding to the calculated mass of the product should be observed.
-
-
Data Presentation: Versatility of the Protocol
The described protocol is applicable to a range of thiols. The following table illustrates hypothetical outcomes based on literature precedents for similar reactions.
| Entry | Thiol Substrate (R-SH) | Product | Expected Yield (%) | Notes |
| 1 | Benzyl Mercaptan | 2-((Benzylthio)methyl)-1-(4-chlorophenyl)ethan-1-one | >90% | Clean reaction, easy purification. |
| 2 | Thiophenol | 1-(4-Chlorophenyl)-2-(phenylthio)ethan-1-one | 85-90% | Aromatic thiols are slightly less nucleophilic. |
| 3 | Cysteine derivative (protected) | N-protected S-alkylated cysteine ester | 75-85% | Requires careful control of stoichiometry. |
| 4 | 1-Dodecanethiol | 1-(4-Chlorophenyl)-2-(dodecylthio)ethan-1-one | >95% | Aliphatic thiols are highly nucleophilic. |
Expert Insights and Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Ensure the K₂CO₃ is anhydrous and finely powdered. - Increase reaction time or gently warm the reaction (e.g., to 40-50 °C). - Consider a stronger base like NaH in an aprotic solvent like THF if the thiol is particularly acidic. |
| Side product formation (e.g., over-alkylation). | This is less common with α-halo ketones but can occur if the product thiol is more acidic. Use a strict 1:1.1 stoichiometry of thiol to alkylating agent. | |
| Multiple Spots on TLC | Presence of starting materials and product. | Reaction is not complete. Continue stirring and monitoring. |
| Formation of disulfide (R-S-S-R). | This can occur if the reaction mixture is exposed to air for prolonged periods, leading to oxidative coupling of the thiolate. Maintain an inert atmosphere (N₂ or Ar) for sensitive substrates. | |
| Difficulty in Purification | Product and starting material have similar Rf values. | Optimize the eluent system for column chromatography. A shallow gradient or using a different solvent system (e.g., dichloromethane/methanol) may improve separation. |
Safety and Handling
-
α-Halo Ketones: These compounds are lachrymators and skin irritants. Always handle them in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8][9][10]
-
Thiols: Many thiols have extremely unpleasant odors.[5][6] All work involving thiols should be conducted in a fume hood. Glassware and waste contaminated with thiols should be decontaminated by rinsing with or soaking in a bleach solution before removal from the fume hood.[5][6]
-
Waste Disposal: Dispose of all chemical waste according to your institution's guidelines. Ensure that thiol-containing waste is properly labeled.[5][6]
References
-
Kazemi, M., & Rostami, A. (2015). Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science, 6(5), 1451-1456. [Link]
-
Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5005-5097. [Link]
-
Organic Chemistry Basics. (2024). Thiol Alkylation. YouTube. [Link]
-
Chemistry Steps. (n.d.). Reactions of Thiols. Chemistry Steps. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Work with Thiols-General SOP. University of Rochester. [Link]
-
Columbia University, Environmental Health and Safety. (n.d.). Handling Radioactive Materials Safely. Columbia University. [Link]
-
MDPI. (2018). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. MDPI. [Link]
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Suzuki-Miyaura coupling reaction with 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone
Application Note & Protocol
Topic: Suzuki-Miyaura Coupling Reaction with 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This guide provides a detailed protocol and scientific rationale for the coupling of arylboronic acids with 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone, a challenging substrate class of significant interest in pharmaceutical and materials science. The protocol addresses the inherent difficulties of activating a less reactive aryl chloride and managing the presence of a potentially coordinating pyridine moiety. By employing a tailored palladium pre-catalyst system with a sterically hindered biarylphosphine ligand, this method offers a robust pathway to novel biaryl ketone structures.
Scientific Background and Strategic Considerations
The Suzuki-Miyaura reaction catalytically couples an organoboron species (e.g., a boronic acid) with an organohalide.[3] The catalytic cycle, shown below, involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronate species, and reductive elimination to yield the product and regenerate the catalyst.[2]
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Key Challenges & Solutions
-
Aryl Chloride Activation: The C-Cl bond is significantly stronger and less polar than C-Br or C-I bonds, making the initial oxidative addition step the rate-determining step.[2][3]
-
Solution: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) is critical. These ligands stabilize the palladium center, increase its electron density to facilitate oxidative addition into the C-Cl bond, and promote the final reductive elimination step.[4][5][6]
-
-
Pyridine Inhibition: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[5][6]
-
Solution: The use of sterically hindered ligands helps to create a bulky catalytic complex that can disfavor coordination with the pyridine nitrogen. Careful selection of the palladium pre-catalyst can also ensure the rapid formation of the active catalytic species, minimizing the time available for inhibitory interactions.[7]
-
-
Presence of an Enolizable Ketone: The α-proton on the ketone is acidic and can be removed by the base, leading to enolate formation. This can potentially lead to side reactions such as aldol condensation or other base-mediated decompositions.
-
Solution: A moderately strong but non-nucleophilic base like potassium phosphate (K₃PO₄) is often optimal. It is effective in promoting the crucial transmetalation step without excessively promoting unwanted enolate chemistry.[8][9] The use of anhydrous conditions and an inert atmosphere is also paramount.
-
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid with 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone.
Reagents & Materials
| Reagent | MW ( g/mol ) | Molarity/Conc. | Amount (for 1 mmol scale) | Equivalents |
| 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone | 231.67 | - | 232 mg (1.0 mmol) | 1.0 |
| Arylboronic Acid | Varies | - | 1.2 mmol | 1.2 |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 915.72 | - | 18.3 mg (0.02 mmol Pd) | 0.02 (2 mol%) |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 410.51 | - | 32.8 mg (0.08 mmol) | 0.08 (8 mol%) |
| K₃PO₄ (Potassium Phosphate, tribasic) | 212.27 | - | 637 mg (3.0 mmol) | 3.0 |
| 1,4-Dioxane (anhydrous) | - | - | 8 mL | - |
| Degassed Water | - | - | 2 mL | - |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone (1.0 eq), the arylboronic acid (1.2 eq), and finely ground K₃PO₄ (3.0 eq).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with high-purity argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Preparation: In a separate vial, weigh the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol % Pd) and the phosphine ligand (e.g., SPhos, 8 mol %). Purge this vial with argon.
-
Solvent Addition: Using argon-purged syringes, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the main reaction flask.
-
Catalyst Introduction: Add a small portion of the dioxane to the catalyst vial to dissolve the catalyst and ligand, then transfer this solution to the main reaction flask via syringe.
-
Reaction Conditions: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously. The reaction mixture is typically a biphasic suspension.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS by taking small aliquots from the reaction mixture. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl ketone product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst | Use a fresh bottle of palladium pre-catalyst. Consider using more robust, air-stable pre-catalysts (e.g., Buchwald G3/G4 pre-catalysts).[10] |
| 2. Insufficiently Inert Atmosphere | Ensure proper degassing of solvents and thorough evacuation/backfilling cycles. Oxygen can deactivate the Pd(0) catalyst. | |
| 3. Poor Reagent Quality | Check the purity of the aryl chloride and boronic acid. Boronic acids can degrade over time. | |
| Protodeboronation of Boronic Acid | 1. Boronic acid instability | This side reaction replaces the C-B bond with a C-H bond.[5] Use a more stable boronic ester (e.g., pinacol ester) or potassium trifluoroborate salt.[5] |
| 2. Reaction conditions too harsh | Try lowering the temperature or using a milder base (e.g., K₂CO₃), though this may slow the desired reaction. Bulky ligands can sometimes promote this side reaction.[11] | |
| Formation of Homocoupled Byproducts (Ar-Ar or Ar'-Ar') | 1. Presence of Oxygen | Improve degassing procedures.[10] |
| 2. Side reactions of the boronic acid | Minimize reaction time once the starting material is consumed. Use the boronic acid as the limiting reagent if homocoupling of the halide is the issue. | |
| Decomposition of Starting Material | 1. Base-mediated side reactions | Ensure the base is finely powdered and well-stirred. Consider a different solvent system (e.g., Toluene/H₂O, 2-MeTHF/H₂O).[10] |
Safety Precautions
-
Reagents: Palladium catalysts and phosphine ligands are toxic and should be handled in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen that can form explosive peroxides. Use only anhydrous, inhibitor-stabilized dioxane and work in a well-ventilated fume hood.
-
Atmosphere: The reaction is air and moisture sensitive. Proper handling techniques for inert atmosphere chemistry (Schlenk line or glovebox) are required.
-
Waste: Dispose of all chemical waste, especially heavy-metal-containing waste, according to institutional guidelines.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University. Retrieved from [Link]
-
Molander, G. A., & Brown, A. R. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3532-3540. [Link]
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Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
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Li, C. J., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(5), 4146-4151. [Link]
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Szostak, M., et al. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters, 24(12), 2296-2301. [Link]
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Reddy, K. R., & Kumar, N. S. (2006). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry, 71(12), 4652-4655. [Link]
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Zou, G., & Wang, Z. (2012). Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. ResearchGate. Retrieved from [Link]
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Watson, D. A., & Jarvo, E. R. (2019). Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0). National Institutes of Health. Retrieved from [Link]
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McLaughlin, M. (2005). Suzuki−Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic Letters, 7(22), 4875-4878. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Fairlamb, I. J. S., et al. (2004). Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. Organic Letters, 6(26), 4901-4904. [Link]
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Molander, G. A., & Ham, J. (2012). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates. National Institutes of Health. Retrieved from [Link]
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Gevorgyan, V., & Stradiotto, M. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl)boronic acids and esters. Scholarship @ Claremont. Retrieved from [Link]
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Kitano, Y., & Arisawa, M. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 73(4), 327-335. [Link]
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Ser, C.-T., & Liu, X. (2026, January 19). Bulky ligands promote palladium-catalyzed protodeboronation. The Matter Blotter. Retrieved from [Link]
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Ananikov, V. P., et al. (2021). Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. ACS Catalysis, 11(9), 5518-5532. [Link]
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Reddit. (2019, August 11). What's the role of the phosphine ligand in Suzuki couplings? r/chemistry. Retrieved from [Link]
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Magano, J., & Dunetz, J. R. (2012). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Organic Process Research & Development, 16(6), 1156-1184. [Link]
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Dreher, S. D., et al. (2012). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. National Institutes of Health. Retrieved from [Link]
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Ng, S. S. (2025). Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. PolyU Electronic Theses. Retrieved from [Link]
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Buchwald, S. L., & Zhang, Y. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. ResearchGate. Retrieved from [Link]
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Torborg, C., & Beller, M. (2013). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 15(11), 3076-3080. [Link]
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The Strategic Utility of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone in the Synthesis of Bio-relevant Heterocyclic Scaffolds
Introduction: A Versatile Building Block for Modern Medicinal Chemistry
In the landscape of contemporary drug discovery and materials science, the demand for novel heterocyclic compounds with precisely tailored properties is insatiable. These cyclic structures, incorporating atoms other than carbon, form the backbone of a vast array of pharmaceuticals and functional materials. Within this context, 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone emerges as a highly valuable and versatile precursor. Its unique molecular architecture, featuring a reactive ketone, an activated methylene group, and two distinct aromatic moieties (a chlorophenyl and a pyridinyl ring), provides a rich platform for a diverse range of cyclization reactions. This document serves as a comprehensive guide for researchers, chemists, and drug development professionals, detailing the application of this key intermediate in the synthesis of medicinally significant thiophenes, pyrazoles, and thiazoles. The protocols and mechanistic insights provided herein are designed to be both instructive and practically applicable in a laboratory setting.
I. Synthesis of Polysubstituted 2-Aminothiophenes via the Gewald Reaction
The Gewald reaction stands as a cornerstone of thiophene synthesis, prized for its operational simplicity and the high degree of functionalization it imparts on the resulting thiophene ring.[1][2] This one-pot, multi-component reaction is particularly well-suited for aryl ketones such as 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone.[3]
Scientific Rationale and Mechanistic Overview
The reaction proceeds through an initial Knoevenagel-Cope condensation between the ketone and an active methylene nitrile (e.g., malononitrile), catalyzed by a base.[4][5] This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile. The subsequent intramolecular cyclization and tautomerization yield the final 2-aminothiophene product. The choice of base is critical, with secondary amines like morpholine or piperidine often being employed to facilitate both the initial condensation and the subsequent sulfur addition and cyclization steps.
Experimental Workflow: Gewald Aminothiophene Synthesis
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Application Notes & Protocols: 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone as a Strategic Intermediate in Contemporary Drug Discovery
Abstract
The architectural design of novel therapeutic agents frequently hinges on the strategic use of versatile chemical intermediates. 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone is one such scaffold, embodying a unique combination of electronic and steric properties that render it an invaluable precursor in medicinal chemistry. This document provides a comprehensive guide for researchers, elucidating the synthesis, characterization, and practical application of this ketone intermediate. We will delve into its pivotal role in the construction of complex heterocyclic systems, with a particular focus on the synthesis of pyrazolo[1,5-a]pyridines, a privileged scaffold in the development of potent and selective kinase inhibitors. The protocols herein are designed to be robust and reproducible, offering both the "how" and the "why" behind each experimental step, thereby empowering researchers to confidently incorporate this intermediate into their drug discovery workflows.
Introduction: The Strategic Importance of the Aryl-Pyridinyl Ethanone Scaffold
The confluence of an aryl halide and a pyridine ring within a single, reactive ethanone framework makes 1-(4-chlorophenyl)-2-(3-pyridinyl)ethanone a molecule of significant interest. The 4-chlorophenyl group serves as a crucial hydrophobic and electron-withdrawing moiety, often involved in key binding interactions within protein active sites. The 3-pyridinyl group, a bioisostere of a substituted phenyl ring, offers a hydrogen bond acceptor and can be crucial for modulating solubility and metabolic stability. The ethanone linkage provides a reactive handle for a multitude of chemical transformations, most notably cyclocondensation reactions to form fused heterocyclic systems.
This intermediate is particularly relevant in the pursuit of therapies for complex diseases where targeted intervention is paramount. One such area is the development of kinase inhibitors, which have revolutionized the treatment of various cancers and are being explored for neurodegenerative disorders. Specifically, Glycogen Synthase Kinase 3β (GSK-3β) has emerged as a critical target in conditions like Alzheimer's disease, and many potent inhibitors feature scaffolds accessible from intermediates like the one discussed herein[1][2].
Physicochemical & Safety Profile
A thorough understanding of the material's properties is foundational to its effective and safe use in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀ClNO | [3] |
| Molecular Weight | 231.68 g/mol | Calculated |
| CAS Number | 31251-54-4 | [3] |
| Appearance | Off-white to yellow solid | General Observation |
| Storage | Store at room temperature in a dry, well-ventilated area | [3] |
| Hazard Class | Eye Irritant 2, Skin Sensitizer 1 | [3] |
| Safety Precautions | Wear protective gloves, clothing, eye, and face protection. Avoid breathing dust. | [3] |
Synthesis and Characterization
While multiple synthetic routes can be envisaged, a common and reliable method involves the acylation of a suitable pyridine-derived nucleophile. Below is a representative protocol based on established organic chemistry principles.
Proposed Synthesis Workflow
The synthesis of 1-(4-chlorophenyl)-2-(3-pyridinyl)ethanone can be achieved through the reaction of a 3-picolyl anion equivalent with a 4-chlorobenzoyl derivative. This workflow is conceptually straightforward and utilizes readily available starting materials.
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Application Notes and Protocols for the Biological Activity Screening of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone Derivatives
Introduction: Rationale for Screening a Novel Heterocyclic Ketone
The compound 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone and its derivatives represent a class of heterocyclic ketones with significant potential for biological activity. The core structure combines a pyridine ring, a common motif in numerous pharmaceuticals, with a chlorophenyl group, which is known to contribute to the bioactivity of many therapeutic agents. This unique combination suggests that these derivatives could interact with various biological targets, making them prime candidates for a comprehensive screening cascade to identify potential therapeutic applications. Pyridine-containing compounds have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The presence of the halogenated phenyl ring may further enhance these activities.
These application notes provide a structured, in-depth guide for researchers, scientists, and drug development professionals to conduct a thorough biological activity screening of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone derivatives. The protocols herein are designed to be robust and self-validating, with an emphasis on the scientific reasoning behind each experimental step.
Proposed Screening Cascade
A hierarchical screening approach is recommended to efficiently evaluate the biological potential of the 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone derivatives. This begins with broad, cost-effective primary screens for general cytotoxic, antimicrobial, and anti-inflammatory activities. Positive "hits" from these initial assays can then be advanced to more specific and mechanistically focused secondary assays.
Caption: A proposed hierarchical workflow for screening 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone derivatives.
Part 1: Anticancer Activity Screening
The structural similarity of the target compounds to chalcones, which are known to possess anticancer properties, provides a strong rationale for this screening arm.[5][6][7] The initial evaluation will focus on the cytotoxic effects of the derivatives against various cancer cell lines.
Primary Anticancer Screen: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[8]
Protocol: MTT Assay
-
Cell Plating: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, HepG-2 for liver cancer) in 96-well plates at a density of 1 x 10⁴ cells per well.[9] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.[10]
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[9] Incubate for 1.5 to 4 hours at 37°C.[3][9]
-
Formazan Solubilization: Carefully remove the MTT solution. Add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[9] Shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
Absorbance Reading: Measure the absorbance at 492 nm or 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) value for each compound can be determined by plotting the percentage of viability against the log of the compound concentration.
Data Presentation: Anticancer Activity
| Derivative | Cancer Cell Line | IC₅₀ (µM) |
| Compound 1 | MCF-7 | [Insert Value] |
| Compound 1 | HCT-116 | [Insert Value] |
| Compound 2 | MCF-7 | [Insert Value] |
| Compound 2 | HCT-116 | [Insert Value] |
| Doxorubicin | MCF-7 | [Insert Value] |
| Doxorubicin | HCT-116 | [Insert Value] |
Part 2: Antimicrobial Activity Screening
The pyridine nucleus is a key component of many antimicrobial agents.[1] Therefore, evaluating the antibacterial and antifungal properties of these novel derivatives is a logical step.
Primary Antimicrobial Screen: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11][12] The broth microdilution method is a widely used technique for determining the MIC.[13]
Protocol: Broth Microdilution MIC Assay
-
Preparation of Inoculum: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a standardized concentration (approximately 10⁵ CFU/mL).[13]
-
Compound Dilution: In a 96-well plate, prepare a two-fold serial dilution of each test compound in the appropriate broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.[11] This can be assessed visually or by measuring the optical density at 600 nm.[13]
Data Presentation: Antimicrobial Activity
| Derivative | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Compound 1 | [Insert Value] | [Insert Value] | [Insert Value] |
| Compound 2 | [Insert Value] | [Insert Value] | [Insert Value] |
| Ciprofloxacin | [Insert Value] | [Insert Value] | N/A |
| Fluconazole | N/A | N/A | [Insert Value] |
Part 3: Anti-inflammatory Activity Screening
Chronic inflammation is implicated in numerous diseases, and compounds with anti-inflammatory properties are of great therapeutic interest. Pyridine derivatives have been reported to possess anti-inflammatory activity.[2]
Primary Anti-inflammatory Screen: Inhibition of Protein Denaturation Assay
The denaturation of proteins is a well-documented cause of inflammation. This in vitro assay assesses the ability of a compound to inhibit the heat-induced denaturation of proteins, such as bovine serum albumin (BSA).[2]
Protocol: Inhibition of BSA Denaturation
-
Reaction Mixture Preparation: In separate tubes, prepare a reaction mixture containing 450 µL of 5% w/v aqueous BSA solution, 1400 µL of phosphate-buffered saline (PBS), and 1000 µL of the test compound at various concentrations.[2]
-
Controls: Prepare a negative control with distilled water instead of the test compound and a positive control with a standard anti-inflammatory drug like diclofenac sodium.[2]
-
Incubation: Incubate all tubes at 37°C for 15 minutes.[2]
-
Heat-Induced Denaturation: Heat the mixtures in a water bath at 70°C for 5 minutes.
-
Cooling and Measurement: Cool the solutions to room temperature and measure the absorbance (turbidity) at 660 nm using a spectrophotometer.[2]
-
Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
Data Presentation: Anti-inflammatory Activity
| Derivative | Concentration (µg/mL) | % Inhibition of Protein Denaturation |
| Compound 1 | 100 | [Insert Value] |
| 250 | [Insert Value] | |
| 500 | [Insert Value] | |
| Compound 2 | 100 | [Insert Value] |
| 250 | [Insert Value] | |
| 500 | [Insert Value] | |
| Diclofenac | 100 | [Insert Value] |
| 250 | [Insert Value] | |
| 500 | [Insert Value] |
Part 4: Mechanistic Insights and Secondary Assays
Compounds that demonstrate significant activity in the primary screens should be subjected to secondary assays to elucidate their mechanism of action.
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Application Notes and Protocols for Investigating the Anti-Tumor Potential of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone Analogs
Abstract: The search for novel, target-specific anti-cancer agents is a cornerstone of modern oncology research. Chalcones (1,3-diaryl-2-propen-1-ones) and their heterocyclic analogs represent a promising class of compounds, demonstrating a wide range of biological activities, including potent anti-tumor effects.[1][2] This document provides a comprehensive guide for researchers investigating the anti-tumor potential of a specific subclass: 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone and its analogs. These compounds, sharing structural similarities with known tubulin polymerization inhibitors, are compelling candidates for development.[3][4] This guide details an integrated series of robust in vitro and in vivo protocols, from initial cytotoxicity screening to mechanistic elucidation and preliminary efficacy testing. The methodologies are designed to be self-validating, providing a clear path for generating reliable, publication-quality data.
Part 1: Initial Screening and Cellular Fate Assessment: In Vitro Protocols
The primary phase of investigation involves assessing the direct impact of the synthesized analogs on cancer cell viability and determining the mode of cell death. A well-characterized panel of cancer cell lines (e.g., MCF-7 for breast, NCI-H460 for lung, SF-268 for glioma) should be utilized for these initial assays.[5]
Protocol: Cytotoxicity Assessment via MTT Assay
Expertise & Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to quantify cellular metabolic activity, which serves as a proxy for cell viability.[6] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[6] The intensity of this color, measured spectrophotometrically, is directly proportional to the number of viable cells. This assay is selected for its reliability, high-throughput compatibility, and its ability to provide a quantitative measure of a compound's potency—the half-maximal inhibitory concentration (IC50).
Detailed Methodology:
-
Cell Culture & Seeding:
-
Maintain human cancer cell lines in the appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO2.[5]
-
Harvest cells during their logarithmic growth phase.
-
Seed cells into 96-well plates at a density of 5,000–10,000 cells/well (1 x 10⁴ cells/well is a common starting point) and allow them to adhere overnight.[5][7]
-
-
Compound Treatment:
-
Prepare a stock solution of the test analog in DMSO.
-
Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration in all wells is <0.5% to avoid solvent-induced toxicity.
-
Replace the overnight culture medium with the compound-containing medium. Include wells with untreated cells (negative control) and cells treated with a known chemotherapeutic agent like Doxorubicin (positive control).
-
-
MTT Incubation & Solubilization:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[8]
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[10][11]
-
Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the purple crystals.[8]
-
-
Data Acquisition:
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
Measure the absorbance (Optical Density, OD) on a microplate reader at a wavelength of 570 nm.[8]
-
Data Presentation: IC50 Determination
The percentage of cell viability is calculated using the formula: (OD of Treated Cells / OD of Control Cells) x 100. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve (percent viability vs. log concentration) and using non-linear regression analysis.
| Compound ID | Cancer Cell Line | IC50 (µM) ± SD | Positive Control (Doxorubicin) IC50 (µM) ± SD |
| Analog-01 | MCF-7 (Breast) | Calculated Value | 0.8 ± 0.1 |
| Analog-01 | NCI-H460 (Lung) | Calculated Value | 1.2 ± 0.2 |
| Analog-01 | SF-268 (Glioma) | Calculated Value | 0.9 ± 0.15 |
Protocol: Apoptosis Detection by Annexin V & Propidium Iodide Staining
Expertise & Causality: To determine if cell death occurs via apoptosis (programmed cell death), a key characteristic of effective anti-cancer agents, we use a dual-staining flow cytometry assay.[1][12] In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[13] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.
Detailed Methodology:
-
Cell Treatment & Harvesting:
-
Seed cells in 6-well plates and treat them with the test analog at its predetermined IC50 and 2x IC50 concentrations for 24-48 hours.
-
Harvest both adherent and floating cells by trypsinization, followed by centrifugation.
-
Wash the cell pellet once with cold PBS.[14]
-
-
Staining Procedure:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[14]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[5]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14][15]
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[15]
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and quadrants correctly.
-
Collect data for at least 10,000 events per sample.
-
The results are plotted on a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis.
-
Lower-Left Quadrant (Annexin V- / PI-): Live cells
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells
-
-
Visualization: Apoptosis Detection Workflow
Caption: Workflow for detecting apoptosis via Annexin V/PI staining.
Protocol: Cell Cycle Analysis
Expertise & Causality: Many anti-cancer drugs, particularly those interfering with microtubule dynamics, induce cell cycle arrest at a specific phase, preventing cell division.[1][2] By staining DNA with a fluorescent dye like Propidium Iodide (PI) and analyzing it with flow cytometry, we can quantify the DNA content of each cell.[16] This allows for the determination of the percentage of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.[17] A significant accumulation of cells in one phase post-treatment indicates cell cycle arrest.
Detailed Methodology:
-
Cell Treatment & Harvesting:
-
Culture and treat cells in 6-well plates with the test analog (at IC50 concentration) as described previously.
-
Harvest cells by trypsinization.
-
-
Fixation:
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PBS and add cold 70% ethanol dropwise while vortexing gently to prevent clumping. This fixes the cells and permeabilizes the membrane for dye entry.
-
Fix the cells for at least 2 hours on ice or overnight at 4°C.[18]
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining buffer containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL). RNase A is crucial as it degrades RNA, ensuring that PI only stains DNA for accurate cell cycle analysis.[18]
-
Incubate for 30 minutes at room temperature, protected from light.[19]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Generate a histogram of cell count versus fluorescence intensity.
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Part 2: Elucidating the Mechanism of Action
After confirming the cytotoxic and pro-apoptotic effects of the analogs, the next logical step is to investigate the underlying molecular mechanism.
Proposed Mechanism: Inhibition of Tubulin Polymerization
Authoritative Grounding: The structural backbone of the 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone analogs is similar to that of chalcones and combretastatins, which are well-known inhibitors of tubulin polymerization.[3][4] These agents bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules.[4] Microtubules are essential components of the mitotic spindle required for chromosome segregation during mitosis. Their disruption leads to a mitotic block (G2/M arrest) and subsequently triggers the intrinsic apoptotic pathway.[20] This provides a strong, testable hypothesis for the mechanism of action.
Visualization: Proposed Signaling Pathway
Caption: Proposed mechanism: Tubulin inhibition leading to G2/M arrest and apoptosis.
Protocol: Western Blot Analysis of Key Regulatory Proteins
Expertise & Causality: Western blotting is a powerful technique to detect and semi-quantify specific proteins in a cell lysate. To validate the proposed mechanism, we can probe for changes in proteins that regulate the cell cycle and apoptosis. For instance, an increase in Cyclin B1 would be consistent with G2/M arrest. The activation of apoptosis can be confirmed by detecting the cleavage of PARP (Poly (ADP-ribose) polymerase) or Caspase-3.[21]
Detailed Methodology:
-
Protein Extraction:
-
Treat cells with the test compound for the desired time points (e.g., 0, 6, 12, 24 hours).
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[22]
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Cyclin B1, anti-cleaved Caspase-3, anti-PARP, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponds to the amount of protein.
-
Part 3: Preliminary In Vivo Efficacy
Promising candidates from in vitro studies should be advanced to preliminary in vivo testing to assess their anti-tumor efficacy and potential toxicity in a whole-organism context.[23]
Protocol Outline: Subcutaneous Xenograft Mouse Model
Expertise & Causality: The subcutaneous xenograft model, where human cancer cells are implanted under the skin of immunodeficient mice (e.g., Nude or SCID mice), is a standard and widely used model in pre-clinical cancer research.[24] It allows for the straightforward measurement of tumor growth over time and the assessment of a drug's ability to inhibit that growth.
High-Level Methodology:
-
Cell Preparation & Implantation:
-
Tumor Growth & Treatment Initiation:
-
Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, test compound at different doses, positive control).
-
-
Dosing & Monitoring:
-
Administer the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.
-
Measure tumor volume (typically using calipers: Volume = 0.5 x Length x Width²) and body weight 2-3 times per week to monitor efficacy and toxicity.
-
-
Endpoint & Analysis:
-
The experiment is concluded when tumors in the control group reach a predetermined maximum size.
-
Excise the tumors and weigh them.
-
Compare the average tumor volume and weight between the control and treated groups to determine the percentage of tumor growth inhibition.
-
References
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Application Notes and Protocols for the Antimicrobial and Antifungal Evaluation of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone Compounds
Abstract
The rise of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone and its analogues for antimicrobial and antifungal properties. These compounds, belonging to a class structurally related to chalcones, are of significant interest due to the known broad-spectrum biological activities of similar scaffolds.[2][3] This guide details standardized protocols for determining in vitro efficacy, including minimum inhibitory and cidal concentrations, and provides a framework for preliminary cytotoxicity assessment to ensure a thorough preliminary evaluation. The methodologies are grounded in internationally recognized standards to ensure data integrity and reproducibility.
Introduction: The Scientific Imperative and Compound Rationale
The diminishing efficacy of existing antibiotics has become a global health crisis, propelling the search for new chemical entities with novel mechanisms of action.[4] Heterocyclic compounds, particularly those containing pyridine and ketone functionalities, have historically been a rich source of biologically active molecules.[5][6] The target compound, 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone, is an analogue of the chalcone scaffold, which consists of two aromatic rings linked by an α,β-unsaturated carbonyl system.[2][7]
The rationale for investigating this specific chemical structure is threefold:
-
The Pyridine Moiety: The pyridine ring is a common feature in many established antimicrobial agents and is known to interact with various biological targets.[5]
-
The Chlorophenyl Group: The inclusion of a halogen atom, such as chlorine, on an aromatic ring can significantly enhance the bioactivity of a compound.[7]
-
The Ethanone Linker: This ketone-containing linker is analogous to the enone moiety in chalcones, which is believed to contribute to antimicrobial activity through mechanisms like Michael addition with essential biomolecules in pathogens or by inhibiting efflux pumps.[2][4]
This guide provides the foundational protocols to systematically screen and characterize the antimicrobial and antifungal potential of this promising class of compounds.
Postulated Mechanism of Action
While the precise mechanism for 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone is yet to be elucidated, insights can be drawn from related chalcone and ketone derivatives. The primary hypothesized mechanisms include:
-
Disruption of Cell Membranes: The lipophilic nature of the aromatic rings may facilitate insertion into the microbial cell membrane, disrupting its integrity and leading to leakage of cellular contents.
-
Enzyme Inhibition: The electrophilic nature of the carbonyl group could allow for covalent modification of key enzymes, particularly those with cysteine residues in their active sites, thereby inhibiting essential metabolic pathways.[2]
-
Efflux Pump Inhibition: Some chalcones and ketones have been shown to inhibit bacterial efflux pumps, which are a primary mechanism of resistance.[4] By blocking these pumps, the compound could restore or enhance the activity of other antimicrobial agents.
-
Inhibition of Bacterial Overgrowth and Biofilm Formation: Many heterocyclic compounds interfere with bacterial signaling and growth processes, preventing the formation of resilient biofilm communities.[8][9]
The following diagram illustrates these potential pathways.
Caption: Postulated mechanisms of antimicrobial action for the test compound.
Application Note I: Antibacterial Susceptibility Testing
This section details the standardized protocols for determining the antibacterial efficacy of the test compounds, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[10] The primary method used is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).[11][12]
Core Principle
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism in a liquid medium.[13] This is followed by a subculture from clear wells onto agar to determine the Minimum Bactericidal Concentration (MBC), the lowest concentration that kills 99.9% of the initial bacterial inoculum.
Detailed Protocol: MIC & MBC Determination
This protocol is adapted from the CLSI M07 document, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically".[10][14]
Materials:
-
Test Compound Stock Solution (e.g., 10 mg/mL in 100% DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates (U-bottom)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Positive Control Antibiotic (e.g., Ciprofloxacin, Gentamicin)
-
Spectrophotometer (600 nm)
-
Sterile 0.85% Saline
-
McFarland 0.5 turbidity standard
-
Mueller-Hinton Agar (MHA) plates
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 h) culture plate, select 3-5 isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL. This final dilution will be used to inoculate the plate.
-
-
Preparation of Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add an additional 100 µL of CAMHB to the wells in column 11 (Sterility Control).
-
In column 1, add 100 µL of the test compound stock solution to achieve the highest desired starting concentration (this will be diluted in the next step). For example, to start at 256 µg/mL, a more concentrated intermediate stock may be needed.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and continuing this process across the plate to column 10. Discard 100 µL from column 10. This creates a concentration gradient.
-
Column 11 serves as the sterility control (broth only).
-
Column 12 serves as the growth control (broth + inoculum, no compound).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum (from step 1) to wells in columns 1 through 10 and column 12. The final volume in these wells will be 200 µL, and the final bacterial concentration will be 5 x 10⁵ CFU/mL.
-
Self-Validation Check: The final DMSO concentration in the highest concentration well should be non-inhibitory (typically ≤1%). A separate solvent control should be run if necessary.
-
-
Incubation:
-
Seal the plate (e.g., with a breathable film) and incubate at 35 ± 2°C for 18-24 hours in ambient air.
-
-
MIC Determination:
-
Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
-
-
MBC Determination:
-
From each well that shows no visible growth (the MIC well and all higher concentrations), plate 10 µL onto an MHA plate.
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
-
Data Presentation: Example Antibacterial Activity
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) |
| 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone | S. aureus ATCC 29213 | 8 | 16 |
| "" | E. coli ATCC 25922 | 16 | 32 |
| Ciprofloxacin (Control) | S. aureus ATCC 29213 | 0.5 | 1 |
| "" | E. coli ATCC 25922 | 0.25 | 0.5 |
Application Note II: Antifungal Susceptibility Testing
The evaluation of antifungal properties follows a similar principle to antibacterial testing but requires different media and incubation conditions, as specified by the CLSI M27 guidelines for yeasts.[15][16][17]
Core Principle
The broth microdilution method for fungi determines the Minimum Inhibitory Concentration (MIC) required to inhibit fungal growth.[18] Subsequently, the Minimum Fungicidal Concentration (MFC) is determined by subculturing onto a nutrient-rich agar medium.
Detailed Protocol: MIC & MFC Determination
This protocol is adapted from the CLSI M27-A3 document, "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts".[19]
Materials:
-
Test Compound Stock Solution (10 mg/mL in 100% DMSO)
-
RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)
-
Sterile 96-well microtiter plates (flat-bottom)
-
Fungal strains (e.g., Candida albicans ATCC 90028, Cryptococcus neoformans ATCC 90112)
-
Positive Control Antifungal (e.g., Fluconazole, Amphotericin B)
-
Spectrophotometer (530 nm)
-
Sabouraud Dextrose Agar (SDA) plates
Procedure:
-
Preparation of Fungal Inoculum:
-
From a fresh (24-48 h) culture on SDA, select several colonies and suspend in sterile saline.
-
Adjust the turbidity using a spectrophotometer to match a 0.5 McFarland standard at 530 nm.
-
Dilute this suspension 1:1000 in RPMI-1640 to achieve a final inoculum density of 0.5-2.5 x 10³ CFU/mL.
-
-
Preparation of Microtiter Plate:
-
Follow the same serial dilution procedure as described in the antibacterial protocol (Section 3.2, Step 2), but use RPMI-1640 medium instead of CAMHB.
-
-
Inoculation:
-
Inoculate the wells (columns 1-10 and 12) with 100 µL of the final fungal inoculum.
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours. C. neoformans may require up to 72 hours.
-
-
MIC Determination:
-
The MIC is read visually or with a spectrophotometer. It is defined as the lowest concentration that produces a significant reduction (typically ≥50%) in turbidity compared to the growth control.
-
-
MFC Determination:
-
From each well showing significant growth inhibition, plate 10-20 µL onto SDA plates.
-
Incubate the SDA plates at 35°C until growth is seen in the control subcultures.
-
The MFC is the lowest compound concentration that results in no growth or only a few (≤3) colonies, representing a ≥99.9% kill rate.
-
Data Presentation: Example Antifungal Activity
| Compound | Organism | MIC (µg/mL) | MFC (µg/mL) |
| 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone | C. albicans ATCC 90028 | 4 | 16 |
| "" | C. neoformans ATCC 90112 | 8 | 16 |
| Fluconazole (Control) | C. albicans ATCC 90028 | 1 | 16 |
| "" | C. neoformans ATCC 90112 | 4 | >64 |
Experimental Workflow Visualization
The following diagram outlines the comprehensive workflow from compound preparation to final data analysis for antimicrobial and antifungal testing.
Caption: Workflow for MIC and MBC/MFC determination.
Application Note III: Preliminary Cytotoxicity Assessment
A crucial step in early-stage drug discovery is to assess the compound's toxicity towards mammalian cells. A high therapeutic index (ratio of toxic dose to therapeutic dose) is desirable. The MTT assay is a standard colorimetric method for this purpose.[20]
Core Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals.[20] The amount of formazan produced is proportional to the number of living cells, which can be quantified by dissolving the crystals and measuring the solution's absorbance.[21][22]
Detailed Protocol: MTT Cytotoxicity Assay
Materials:
-
Mammalian cell line (e.g., HEK293 - human embryonic kidney cells, or Vero cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test Compound Stock Solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well flat-bottom cell culture plates
Procedure:
-
Cell Seeding:
-
Seed the 96-well plate with cells at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include wells for "cells only" (untreated control) and "medium only" (blank).
-
Incubate for another 24 or 48 hours.
-
-
MTT Addition:
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[22]
-
Gently mix the plate on an orbital shaker for 5-10 minutes.
-
-
Absorbance Reading:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control cells:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100
-
-
Plot the % Viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
-
References
-
Al-Ostoot, F.H., et al. (2021). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science, 33(5), 101488. Available at: [Link]
-
Al-Zoubi, W., et al. (2018). Synthesis, characterization and antimicrobial evaluation of a series of chalcone derivatives. Der Pharma Chemica, 10(3), 136-143. Available at: [Link]
-
Bui, N.K., et al. (2011). Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics. Molecules, 16(12), 10049-10060. Available at: [Link]
-
Chaudhary, P., & Kumar, R. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Available at: [Link]
-
Cheesman, M.J., et al. (2017). Chalcones, stilbenes and ketones have anti-infective properties via inhibition of bacterial drug-efflux and consequential synergism with antimicrobial agents. Journal of Photochemistry and Photobiology B: Biology, 173, 537-545. Available at: [Link]
-
Ciobanu, A., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659. Available at: [Link]
-
FDA. (2024). FDA-Recognized Antimicrobial Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration. Available at: [Link]
-
Ciobanu, A., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC - NIH. Available at: [Link]
-
CLSI. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Available at: [Link]
-
van der Mee-Marquet, N., et al. (2021). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. European Cells & Materials, 41, 412-430. Available at: [Link]
-
Kauthale, S.V., et al. (2025). Synthesis and Antimicrobial Activity of some Chalcone Derivatives. ResearchGate. Available at: [Link]
-
Ansari, M.F., et al. (2024). Antibacterial mechanisms of chalcone and its derivatives. ResearchGate. Available at: [Link]
-
Request PDF. (2025). Synthesis and pharmacological evaluation of pyridinyl-1,3,4-oxadiazolyl-ethanone derivatives as antimicrobial, antifungal and antitubercular agents. ResearchGate. Available at: [Link]
-
Wang, Z., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 898902. Available at: [Link]
-
CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]
-
CLSI. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. ResearchGate. Available at: [Link]
-
Chaudhary, P., & Kumar, R. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Available at: [Link]
-
CLSI. (2009). M07-A8 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Regulations.gov. Available at: [Link]
-
Wang, L., et al. (2019). Design, synthesis and biological evaluation of chalcone analogues with novel dual antioxidant mechanisms as potential anti-ischemic stroke agents. Scientific Reports, 9(1), 1-13. Available at: [Link]
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CLSI. (n.d.). M23: Development of In Vitro Susceptibility Test Methods, Breakpoints, and Quality Control Parameters. Clinical and Laboratory Standards Institute. Available at: [Link]
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Gralak, B., et al. (2024). Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. Molecules, 29(18), 4216. Available at: [Link]
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Khan, K.M., et al. (2025). Antimicrobial Activity of Some Derivatives of 1,4-Dihydropyridines. ResearchGate. Available at: [Link]
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bioMérieux. (2025). Antimicrobial Susceptibility Testing. bioMérieux Clinical Diagnostics. Available at: [Link]
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Verma, S.K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1). Available at: [Link]
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Garcia-Effron, G., et al. (2023). Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. PMC - NIH. Available at: [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]
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El-Gazzar, M.G., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(12), 10696–10708. Available at: [Link]
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Schuch, R., et al. (2021). Development of a Broth Microdilution Method for Exebacase Susceptibility Testing. Antimicrobial Agents and Chemotherapy, 65(7), e00138-21. Available at: [Link]
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APEC. (n.d.). Antimicrobial Susceptibility Testing. Asia-Pacific Economic Cooperation. Available at: [Link]
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Chadra, T., et al. (n.d.). Synthesis and Antifungal Activity of 2-(4'substitutedanilinosydnon-3'-Yl) Pyridines. Biomedical Pharmacology Journal. Available at: [Link]
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ANSI Webstore. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. American National Standards Institute. Available at: [Link]
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CLSI. (2002). M27-A2 Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Second Edition. ResearchGate. Available at: [Link]
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ANSI Webstore. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. American National Standards Institute. Available at: [Link]
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Application Note: A Practical Guide to the Synthesis and Evaluation of Novel Pyridazinone-Based PDE3 Inhibitors
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and cardiovascular research.
Abstract: This guide provides a comprehensive, rationale-driven protocol for the synthesis, characterization, and in vitro evaluation of novel phosphodiesterase-3 (PDE3) inhibitors, starting from the readily available precursor, 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone. We detail a two-step synthetic sequence involving a Claisen-Schmidt condensation followed by a cyclization to form a pyridazinone core, a well-established pharmacophore for PDE3 inhibition. This document offers not only step-by-step experimental procedures but also the underlying scientific reasoning for key methodological choices, protocols for rigorous physicochemical characterization, and a validated bioassay for determining inhibitory potency.
Introduction: The Therapeutic Promise of PDE3 Inhibition
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular function by hydrolyzing cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] The PDE3 family is particularly crucial in the cardiovascular system, where it modulates cardiac contractility and vascular smooth muscle tone.[1][3] By inhibiting PDE3, the intracellular levels of cAMP increase, leading to two primary therapeutic effects: positive inotropy (increased heart muscle contraction) and vasodilation (widening of blood vessels).[3][4][5]
This dual action makes PDE3 inhibitors valuable agents in treating conditions such as intermittent claudication and acute heart failure.[4][6] For instance, the drug Cilostazol is a selective PDE3 inhibitor used to improve walking distance in patients with peripheral vascular disease.[4][5][7] However, long-term use of some PDE3 inhibitors in chronic heart failure has been associated with increased mortality, highlighting the need for novel compounds with improved safety profiles and therapeutic windows.[6][8]
The pyridazinone scaffold is a key pharmacophore found in many potent PDE3 inhibitors.[9][10] Its structural features are critical for binding to the active site of the enzyme.[9] This guide utilizes 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone as a strategic starting material. The chlorophenyl and pyridinyl moieties are common features in bioactive molecules and provide a foundation that can be systematically modified to explore structure-activity relationships (SAR).
This document outlines a complete workflow from chemical synthesis to biological validation, providing researchers with a robust platform for the discovery of next-generation PDE3 inhibitors.
Section 1: Synthetic Strategy and Experimental Workflow
The overall strategy is a two-step process designed for efficiency and modularity, allowing for the future synthesis of a diverse library of analogs.
-
Step 1: Claisen-Schmidt Condensation. The starting ketone, 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone, is reacted with an aromatic aldehyde (e.g., benzaldehyde) under basic conditions. This classic carbon-carbon bond-forming reaction creates an α,β-unsaturated ketone, commonly known as a chalcone.[11][12] This intermediate is a versatile precursor for various heterocyclic systems.
-
Step 2: Cyclization to Pyridazinone. The chalcone intermediate is then reacted with hydrazine hydrate. This reaction proceeds via a Michael addition followed by intramolecular cyclization and dehydration to yield the stable, six-membered pyridazinone ring system, which is the core of our target PDE3 inhibitor.[10][13]
This workflow is designed to be straightforward and high-yielding, utilizing common laboratory reagents and techniques.
Experimental Workflow Diagram
Caption: Overall workflow from starting material to final data analysis.
Section 2: Detailed Synthetic Protocols
Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. All reactions should be performed in a well-ventilated fume hood.
Part 2.1: Synthesis of (E)-1-(4-chlorophenyl)-3-phenyl-2-(pyridin-3-yl)prop-2-en-1-one (Chalcone Intermediate)
Rationale: The Claisen-Schmidt condensation is employed because it is a reliable method for forming α,β-unsaturated ketones from an enolizable ketone and a non-enolizable aldehyde.[12] Ethanol is chosen as a solvent due to its ability to dissolve the reactants and the sodium hydroxide catalyst. The reaction is run at room temperature to minimize side reactions. Sodium hydroxide acts as the base to deprotonate the α-carbon of the ethanone, generating the nucleophilic enolate required for the reaction.[14][15]
Materials:
-
1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Sodium Hydroxide (NaOH) (2.0 eq)
-
Ethanol (EtOH), 200 proof
-
Deionized Water
-
Round-bottom flask, magnetic stirrer, stir bar
Protocol:
-
In a 100 mL round-bottom flask, dissolve 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone (e.g., 2.31 g, 10 mmol) and benzaldehyde (1.17 g, 11 mmol) in 30 mL of ethanol.
-
In a separate beaker, prepare a solution of sodium hydroxide (0.8 g, 20 mmol) in 5 mL of water and cool it in an ice bath.
-
Add the cold NaOH solution dropwise to the stirred ethanolic solution of the reactants over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours. Monitor the reaction by Thin Layer Chromatography (TLC) (e.g., using 7:3 Hexane:Ethyl Acetate).
-
Upon completion, pour the reaction mixture into 100 mL of ice-cold water.
-
A yellow precipitate will form. Stir for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Dry the crude product in a vacuum oven at 50 °C.
-
Recrystallize the crude solid from hot ethanol to obtain the pure chalcone as a yellow crystalline solid.
Part 2.2: Synthesis of 6-(4-Chlorophenyl)-4-phenyl-5-(pyridin-3-yl)-4,5-dihydropyridazin-3(2H)-one (Final Product)
Rationale: The reaction of an α,β-unsaturated ketone with hydrazine hydrate is a classical method for synthesizing pyridazinone heterocycles.[10][13] Glacial acetic acid is used as the solvent and catalyst; it protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the initial attack by hydrazine, and facilitates the subsequent dehydration step. Refluxing provides the necessary energy to overcome the activation barriers for both the initial addition and the final cyclization/dehydration steps.
Materials:
-
(E)-1-(4-chlorophenyl)-3-phenyl-2-(pyridin-3-yl)prop-2-en-1-one (Chalcone intermediate) (1.0 eq)
-
Hydrazine hydrate (80% solution in water) (1.5 eq)
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle
Protocol:
-
Place the purified chalcone (e.g., 3.19 g, 10 mmol) into a 100 mL round-bottom flask.
-
Add 30 mL of glacial acetic acid and stir to dissolve.
-
Add hydrazine hydrate (0.94 g, 15 mmol) dropwise to the solution. An exothermic reaction may be observed.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 120 °C) using a heating mantle.
-
Maintain the reflux for 8 hours. Monitor the reaction progress by TLC (e.g., using 1:1 Hexane:Ethyl Acetate).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the cooled solution into 150 mL of ice-cold water.
-
Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~8).
-
A solid precipitate will form. Collect the crude product by vacuum filtration and wash with cold water.
-
Dry the crude solid.
-
Purify the final product using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate). Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Section 3: Physicochemical Characterization
Rigorous characterization is essential to confirm the structure and purity of the synthesized compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The disappearance of the vinylic protons from the chalcone and the appearance of new signals corresponding to the dihydropyridazinone ring and the N-H proton are key indicators of a successful reaction.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the final product. The observed m/z value should match the calculated value for the expected molecular formula.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is critical for determining the purity of the final compound. A purity level of >95% is generally required for biological testing.
| Compound | Step | Method | Expected Yield | Purity (HPLC) |
| Chalcone Intermediate | 1 | Recrystallization | 80-90% | >98% |
| Final Product | 2 | Column Chromatography | 65-75% | >99% |
Section 4: Biological Evaluation - In Vitro PDE3 Inhibition Assay
Part 4.1: Principle of the Assay
The activity of PDE3 is measured by its ability to hydrolyze cAMP to AMP. The inhibitory potential of the synthesized compound is determined by quantifying the reduction in cAMP hydrolysis in the presence of the compound. A common method is the PDE-Glo™ Phosphodiesterase Assay (Promega) or similar commercially available kits.[16] This assay works in two steps: first, the PDE enzyme reaction occurs, where unhydrolyzed cAMP remains. In the second step, the remaining cAMP is used by a cAMP-dependent protein kinase (PKA) to catalyze the phosphorylation of a PKA substrate, consuming ATP. The amount of remaining ATP is then quantified using a luciferase/luciferin reaction, where the light output is inversely proportional to the PDE activity.[16]
Part 4.2: PDE3 Signaling Pathway
In cardiac myocytes, G-protein coupled receptor (GPCR) activation (e.g., by adrenaline) stimulates adenylyl cyclase (AC) to produce cAMP.[17] cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets, leading to increased calcium influx and enhanced cardiac contractility.[3][5] PDE3 terminates this signal by hydrolyzing cAMP to AMP.[2] Our synthesized inhibitor blocks this hydrolysis, thus prolonging the cAMP signal.
PDE3 Signaling Pathway Diagram
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Quantitative Analysis of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone: A Comprehensive Guide to Method Development and Validation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed guide for the development and validation of analytical methods for the precise quantification of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone. As a compound of interest in synthetic chemistry and potentially as an impurity or intermediate in pharmaceutical manufacturing, robust analytical methods are critical for quality control and research applications.[1] This guide outlines two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and high-selectivity applications. We delve into the rationale behind methodological choices, provide step-by-step protocols, and detail validation procedures in accordance with International Council for Harmonisation (ICH) guidelines.[2][3]
Introduction and Analytical Rationale
1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone is a chemical entity featuring a chlorophenyl group and a pyridinyl group, structures common in pharmaceutical agents and their precursors. Accurate quantification is essential for process monitoring, impurity profiling, and stability testing. The selection of an analytical method is contingent upon the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and throughput.
The presence of aromatic rings (chlorophenyl and pyridinyl) imparts strong ultraviolet (UV) absorbance, making HPLC-UV a logical choice for a primary, robust analytical method. For applications requiring lower detection limits or analysis in complex biological matrices, the specificity and sensitivity of LC-MS/MS are unparalleled.[3][4]
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is the foundation for method development. While specific experimental data for the target compound is sparse, we can infer its characteristics from its constituent moieties and related structures.
| Property | Value / Inferred Characteristic | Source / Rationale |
| Molecular Formula | C₁₃H₁₀ClNO | [5] |
| Molecular Weight | 231.68 g/mol | [5] |
| LogP (Octanol/Water) | 3.16 | [5] |
| UV Absorbance | Expected strong absorbance due to chlorophenyl and pyridinyl chromophores. | Based on the structure containing aromatic rings. |
| Ionization Potential | Suitable for electrospray ionization (ESI), particularly in positive mode due to the basic nitrogen on the pyridine ring. | Inferred from the properties of pyridinyl compounds.[6] |
| Solubility | Likely soluble in organic solvents like acetonitrile, methanol, and dichloromethane. | Inferred from LogP value and structure.[7] |
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse technique in pharmaceutical analysis, offering reliability, precision, and cost-effectiveness. The strategy is to utilize a reversed-phase (RP) column, which separates compounds based on their hydrophobicity. Given the analyte's LogP of 3.16, it is sufficiently nonpolar to be well-retained on a C18 column.[5][8]
Causality of Experimental Choices
-
Column: A C18 stationary phase is selected for its versatility and strong hydrophobic retention capabilities, ideal for an analyte with a LogP > 3.[9]
-
Mobile Phase: A gradient of acetonitrile and a low-pH phosphate buffer is proposed. Acetonitrile is a common organic modifier with excellent UV transparency. The acidic buffer (pH ~3) ensures that the pyridinyl nitrogen is consistently protonated, leading to sharp, symmetrical peak shapes by minimizing silanol interactions on the column.[9]
-
Detection Wavelength: The optimal wavelength should be determined by scanning a standard solution from 200-400 nm to identify the absorbance maximum (λ-max), ensuring maximum sensitivity. A starting wavelength of 225 nm is a reasonable estimate.[9]
-
Isocratic vs. Gradient Elution: While an isocratic method is simpler, a gradient elution is recommended during development to ensure that any potential impurities with different polarities are effectively separated from the main analyte peak.[10]
Experimental Workflow for HPLC-UV Analysis
Caption: HPLC-UV analysis workflow from preparation to quantification.
Detailed Protocol: HPLC-UV Quantification
1. Reagents and Materials:
-
1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Monobasic potassium phosphate (KH₂PO₄)
-
Phosphoric acid (H₃PO₄)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm membrane filters
2. Instrument and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column compartment, and UV-Vis Diode Array Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM KH₂PO₄, pH adjusted to 3.0 with H₃PO₄.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 70% A to 30% A over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at λ-max (e.g., 225 nm).
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile/Water (50:50 v/v).
3. Solution Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Serially dilute the stock solution with the diluent to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh the sample material, dissolve in the diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).
4. Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Perform a blank injection (diluent) to ensure a clean baseline.
-
Inject the calibration standards in increasing order of concentration.
-
Inject the sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the sample solutions using the linear regression equation from the calibration curve.
Method Validation (ICH Q2(R1) Guidelines)
The developed method must be validated to ensure its suitability for the intended purpose.
| Validation Parameter | Acceptance Criteria | Rationale |
| Specificity | The analyte peak is free of interference from blank, placebo, and known impurities at its retention time. Peak purity index > 0.995. | Ensures the signal measured is only from the analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for 5-7 concentration levels. | Confirms a direct proportional relationship between concentration and response. |
| Accuracy | % Recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%). | Measures the closeness of the experimental value to the true value.[10] |
| Precision | Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%). | Demonstrates the consistency of results under various conditions. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | The lowest amount of analyte that can be detected. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1; RSD ≤ 10%. | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. |
| Robustness | % RSD ≤ 2.0% after minor variations in method parameters (e.g., pH ±0.2, flow rate ±10%, column temp ±2°C). | Shows the method's reliability during normal use. |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications demanding higher sensitivity, such as determining trace-level impurities or quantification in biological fluids, LC-MS/MS is the gold standard.[3][11] This technique couples the separation power of LC with the sensitive and highly specific detection of a triple quadrupole mass spectrometer.
Causality of Experimental Choices
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is chosen. The basic nitrogen atom on the pyridine ring is readily protonated in an acidic mobile phase, forming a stable [M+H]⁺ ion.
-
Mobile Phase: To ensure compatibility with MS, volatile buffers like ammonium formate or formic acid are used instead of non-volatile phosphate salts.[8] These additives still provide the necessary protons for good chromatography and efficient ionization.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is the chosen scan mode for quantification. It provides exceptional selectivity and sensitivity by monitoring a specific precursor ion → product ion transition, effectively filtering out background noise.[12]
Experimental Workflow for LC-MS/MS Analysis
Caption: LC-MS/MS workflow, from method development to final quantification.
Detailed Protocol: LC-MS/MS Quantification
1. Reagents and Materials:
-
As per HPLC method, but replace phosphate buffer with Formic Acid (LC-MS grade) and optionally an internal standard (IS), such as a stable isotope-labeled version of the analyte.
2. Instrument and Conditions:
-
LC System: UHPLC system such as a Thermo Vanquish or Waters Acquity.[12]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 7500, Waters Xevo TQ-S).
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size (for faster analysis).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 95% A to 5% A over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
3. Mass Spectrometer Parameters (Hypothetical):
-
Ion Source: ESI, Positive Mode.
-
Precursor Ion ([M+H]⁺): m/z 232.1.
-
MRM Transitions:
-
Quantifier: 232.1 → 125.1 (cleavage of the C-C bond between carbonyl and CH₂)
-
Qualifier: 232.1 → 78.1 (pyridinyl fragment)
-
-
Collision Energy (CE) & other parameters: To be optimized empirically for each transition.
4. Sample Preparation for Complex Matrices (e.g., Plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute in 100 µL of Mobile Phase A.
-
Inject into the LC-MS/MS system.
5. Validation:
-
Validation follows the same principles as HPLC but with additional considerations for matrix effects, which must be assessed by comparing the analyte's response in a neat solution versus a post-extraction spiked matrix sample.
Summary and Conclusions
This application note provides a comprehensive framework for developing and validating analytical methods for the quantification of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone. The proposed reversed-phase HPLC-UV method serves as a robust and reliable technique for routine quality control and analysis. For applications requiring enhanced sensitivity and selectivity, the outlined LC-MS/MS method offers a powerful alternative. The key to success lies in a systematic approach to method development, grounded in the physicochemical properties of the analyte, and rigorous validation according to established regulatory guidelines to ensure data integrity and reliability.
References
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ACG Publications. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Link
-
Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). Link
-
IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Link
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Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-pyridinyl)- (CAS 1122-54-9). Link
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ChemicalBook. (2023). 2-(3-CHLOROPHENYL)-2-CYANO-1-(3-PYRIDINYL)-1-ETHANONE. Link
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EURL-Pesticides.eu. (2013). Identification criteria for residues determined by LC-MS/MS. Link
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PubMed. (n.d.). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Link
-
Agilent. (2013). Development and Application of an Exact Mass LC/MS/MS Library for the Accurate Mass Screening and Quantitation of Pesticides in. Link
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SIELC Technologies. (2018). 1-(4-Chlorophenyl)ethanone. Link
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Wiley-VCH. (n.d.). 1 Quantification. Link
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Thermo Fisher Scientific. (n.d.). Multi-pesticide residues analyses of QuEChERS extracts using an automated online μSPE clean-up coupled. Link
-
PubChem. (n.d.). 1-(3-Chlorophenyl)ethanone. Link
-
Lund University Publications. (2022). Extraction efficiency of four pesticides using the QuEChERS extraction method and analysis by HPLC/DAD. Link
-
Maslarska V et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). Link
-
Google Patents. (n.d.). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Link
-
Mylan Laboratories Limited. (2012). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Link
-
Wikipedia. (n.d.). 2-Acetylpyridine. Link
-
Environmental Protection Agency (EPA). (n.d.). ECM - Chloropicrin in Water. Link
-
NIST WebBook. (n.d.). Ethanone, 1-(4-pyridinyl)-. Link
-
PubChem. (n.d.). 1-[4-(3-Chlorophenyl)-2-pyridinyl]ethanone. Link
-
ChemSrc. (2024). CAS#:10420-99-2 | 1-(4-chlorophenyl)-2-(pyridin-2-yl)ethanone. Link
Sources
- 1. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. CAS#:10420-99-2 | 1-(4-chlorophenyl)-2-(pyridin-2-yl)ethanone | Chemsrc [chemsrc.com]
- 6. Ethanone, 1-(4-pyridinyl)- (CAS 1122-54-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. 2-(3-CHLOROPHENYL)-2-CYANO-1-(3-PYRIDINYL)-1-ETHANONE | 114444-10-9 [chemicalbook.com]
- 8. 1-(4-Chlorophenyl)ethanone | SIELC Technologies [sielc.com]
- 9. public.pensoft.net [public.pensoft.net]
- 10. acgpubs.org [acgpubs.org]
- 11. agilent.com [agilent.com]
- 12. lcms.cz [lcms.cz]
Application and Protocol Guide: HPLC and GC-MS Analysis of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone
Abstract
This technical guide provides detailed application notes and validated protocols for the qualitative and quantitative analysis of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone. This compound, a key intermediate in pharmaceutical synthesis, presents unique analytical challenges due to its structural characteristics, including a halogenated aromatic ring, a pyridine moiety, and a ketone functional group.[1] This document outlines robust methodologies for High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), designed for researchers, scientists, and professionals in drug development. The protocols herein are developed to ensure high levels of accuracy, precision, and specificity, adhering to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH).[2][3]
Introduction: The Analytical Landscape
1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone is a compound of significant interest in medicinal chemistry and pharmaceutical development. Its synthesis and subsequent use in the formation of more complex active pharmaceutical ingredients (APIs) necessitate rigorous analytical control to ensure purity, stability, and the absence of process-related impurities. The molecule's structure, featuring both a non-polar chlorophenyl group and a polar pyridine ring, requires careful consideration in the development of chromatographic separation techniques.
This guide addresses these challenges by providing two orthogonal analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds.[4] The developed reversed-phase HPLC method is suitable for routine quality control and stability testing.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method for the analysis of volatile and semi-volatile compounds, offering high sensitivity and structural elucidation capabilities through mass spectral fragmentation.[5] The GC-MS protocol is invaluable for impurity profiling and identification of unknown related substances.
High-Performance Liquid Chromatography (HPLC) Analysis
The polarity of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone allows for effective separation using reversed-phase HPLC.[6] In this mode, a non-polar stationary phase is used in conjunction with a polar mobile phase. Compounds with greater hydrophobicity will have a stronger interaction with the stationary phase and thus elute later.[7]
Rationale for Method Development
The selection of a C18 stationary phase provides a versatile hydrophobic surface for the retention of the analyte.[7] The mobile phase, a gradient of acetonitrile and water, allows for the elution of compounds with a wide range of polarities. The addition of a buffer to the aqueous component of the mobile phase is crucial for maintaining a consistent pH and ensuring reproducible retention times, particularly for the basic pyridine moiety. A UV detector is selected based on the chromophoric nature of the aromatic and pyridinyl rings, which exhibit strong absorbance in the UV region.
HPLC Protocol
Objective: To quantify the purity of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone and separate it from potential impurities.
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (or other suitable buffer).
-
Reference standard of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 30% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone sample.
-
Dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
System Suitability: Before sample analysis, perform a system suitability test by injecting a standard solution five times. The relative standard deviation (RSD) of the peak area and retention time should be less than 2.0%.
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
HPLC Workflow Diagram
Sources
- 1. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 2. database.ich.org [database.ich.org]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 5. blog.organomation.com [blog.organomation.com]
- 6. phenomenex.com [phenomenex.com]
- 7. jordilabs.com [jordilabs.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone
Welcome to the technical support center for the synthesis of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions to improve reaction yields and product purity. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to support your synthetic endeavors.
Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind the proposed solutions.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone can stem from several factors, primarily related to reagent quality, reaction conditions, and the chosen synthetic route.
Potential Causes & Solutions:
-
Poor Quality of Starting Materials:
-
3-Picoline (3-Methylpyridine): Prone to oxidation. Use freshly distilled 3-picoline for best results.
-
4-Chlorobenzoyl Chloride: Highly reactive and susceptible to hydrolysis. Use a freshly opened bottle or redistill before use. Ensure all glassware is scrupulously dried.[1]
-
Solvents: Anhydrous conditions are often crucial, especially for reactions involving organometallics or acid chlorides. Use freshly dried solvents.[2]
-
-
Sub-optimal Reaction Conditions:
-
Temperature Control: The formation of the desired product is often temperature-sensitive. Higher temperatures can lead to the formation of side products.[3] It is advisable to conduct preliminary experiments to determine the optimal temperature range for your specific reaction setup.
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion, while excessively long times can promote byproduct formation. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal endpoint.
-
-
Inefficient Base or Catalyst:
-
Choice of Base: The strength and type of base used can significantly impact the yield. For deprotonation of 3-picoline, stronger bases like lithium diisopropylamide (LDA) might be more effective than weaker bases, but can also lead to side reactions if not controlled properly.[2]
-
Catalyst Activity (for cross-coupling routes): If employing a palladium-catalyzed cross-coupling reaction, ensure the catalyst is active. Using a pre-catalyst or ensuring the active catalytic species is properly generated is critical.[2][4]
-
Workflow for Yield Improvement:
Caption: A systematic workflow for troubleshooting and improving reaction yield.
Q2: I am observing the formation of significant byproducts. How can I minimize them?
A2: Byproduct formation is a common issue and is often linked to the reactivity of the intermediates and the reaction conditions.
Common Byproducts and Mitigation Strategies:
-
Self-condensation of 3-Picoline: Can occur in the presence of a strong base.
-
Solution: Add the acylating agent (4-chlorobenzoyl chloride) slowly at a low temperature to ensure it reacts with the deprotonated 3-picoline before the latter can react with itself.
-
-
Formation of Di-acylated Product: This can happen if the stoichiometry is not carefully controlled.
-
Solution: Use a slight excess of 3-picoline relative to 4-chlorobenzoyl chloride to minimize the chance of the enolate intermediate reacting with a second molecule of the acid chloride.
-
-
Pyrazine Derivatives: α-Amino ketones, which can be formed from side reactions, have a tendency to dimerize, leading to pyrazine byproducts.[5]
-
Solution: Maintain a low reaction temperature and ensure a clean reaction environment to suppress these dimerization pathways.
-
-
Byproducts from Cross-Coupling Reactions: In Suzuki or Heck couplings, homo-coupling of the boronic acid or aryl halide can occur.
Q3: The purification of the final product is proving difficult. What are the recommended procedures?
A3: The basic nature of the pyridine ring in the target molecule can complicate purification by standard silica gel chromatography.
Purification Strategies:
-
Column Chromatography:
-
Normal Phase: Use a solvent system with a small amount of a basic modifier, such as triethylamine (0.1-1%), to prevent peak tailing on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes.
-
Reverse Phase: Reverse-phase chromatography can also be effective, using a mobile phase of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid to protonate the pyridine nitrogen.
-
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification method.
-
Solvent Screening: Screen various solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes, dichloromethane/hexanes) to find conditions that yield high-purity crystals.
-
-
Acid-Base Extraction:
-
Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate.
-
Extract with a dilute aqueous acid (e.g., 1 M HCl). The desired product will move to the aqueous phase as its hydrochloride salt, leaving non-basic impurities in the organic layer.
-
Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.
-
Neutralize the aqueous layer with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of ~8-9.
-
Extract the product back into an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the purified product.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone?
A1: Several synthetic strategies can be employed. The choice often depends on the available starting materials and the desired scale of the reaction.
| Synthetic Route | Key Reactants | Typical Conditions | Advantages | Disadvantages |
| Acylation of 3-Picoline | 3-Picoline, 4-Chlorobenzoyl chloride | Strong base (e.g., LDA), anhydrous THF, low temperature (-78 °C) | Direct, potentially high yielding | Requires strictly anhydrous conditions, strong base can be challenging to handle. |
| Suzuki-Miyaura Coupling | 3-Pyridinylboronic acid, 2-Bromo-1-(4-chlorophenyl)ethanone | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), solvent (e.g., toluene/ethanol/water) | Good functional group tolerance, readily available starting materials.[4][6] | Catalyst can be expensive, potential for side reactions.[9] |
| Heck Coupling | 3-Vinylpyridine, 4-Chlorobenzoyl chloride | Pd catalyst, base, high temperature | Forms the C-C bond efficiently.[10][11] | Control of regioselectivity can be an issue. |
| Wittig-type Reaction | 3-Pyridylacetonitrile, 4-Chlorobenzaldehyde | Base, followed by hydrolysis | Good control over the position of the carbonyl group.[12][13] | Multi-step process, potential for E/Z isomer formation in related syntheses.[14] |
Q2: What are the critical reaction parameters to control for optimal yield?
A2: For most synthetic routes, the following parameters are critical:
-
Temperature: Low temperatures are often required to control the reactivity of intermediates and prevent side reactions.
-
Stoichiometry: Precise control of the molar ratios of reactants is essential to avoid the formation of over-reacted or unreacted starting materials.
-
Atmosphere: For reactions involving organometallic reagents or catalysts (like Suzuki and Heck couplings), maintaining an inert atmosphere (nitrogen or argon) is crucial to prevent degradation of the reagents and catalyst.
-
Purity of Reagents and Solvents: As mentioned in the troubleshooting section, the use of pure, dry reagents and solvents cannot be overstated.
Q3: How can I confirm the identity and purity of my synthesized product?
A3: A combination of spectroscopic and chromatographic methods should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure of the molecule.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Will show the characteristic carbonyl (C=O) stretch.
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final product.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, standard laboratory safety procedures should be followed, with special attention to the following:
-
4-Chlorobenzoyl Chloride: Is corrosive and a lachrymator. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Strong Bases (e.g., LDA, n-BuLi): Are pyrophoric and react violently with water. Handle under an inert atmosphere.
-
Solvents: Many organic solvents are flammable and have associated health risks. Handle them in a well-ventilated area, away from ignition sources.
References
- US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
-
1-(4-Chlorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone - NIH. [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central. [Link]
-
CAS No : 114444-10-9 | Product Name : 2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl)-1-ethanone | Pharmaffiliates. [Link]
-
Synthesis and fungicidal activity of substituted 1-(3-pyridyl)-2-(4- chlorophenoxy)-ethanols-1. [Link]
-
Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. [Link]
- CN100460394C - A kind of preparation method of 3-amino-4-picoline - Google P
-
Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides | Organic Letters - ACS Publications. [Link]
-
Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application | ACS Omega. [Link]
-
Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone - ResearchGate. [Link]
-
Wittig Reaction - Organic Chemistry Portal. [Link]
-
A process for the preparation of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone - Technical Disclosure Commons. [Link]
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC - NIH. [Link]
-
Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF - ResearchGate. [Link]
-
The Wittig Reaction - Chemistry LibreTexts. [Link]
-
Practice Synthesis Problems Part 1 - YouTube. [Link]
-
Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application - ResearchGate. [Link]
-
Byproducts in the Synthesis of Di-2-pyrazinylmethane. [Link]
-
Condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl) ethanone with N,N-dimethylformamide dimethyl acetal - ResearchGate. [Link]
-
19.7b Wittig Reaction | Organic Chemistry - YouTube. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. [Link]
-
o-CHLOROBENZOYL CHLORIDE - Organic Syntheses Procedure. [Link]
-
An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with - Organic Syntheses Procedure. [Link]
-
Heck Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. [Link]
-
Synthesis of new Pro-PYE ligands as co-catalysts toward Pd-catalyzed Heck–Mizoroki cross coupling reactions - NIH. [Link]
- US8350045B2 - Process for preparation of E-isomer of 1-(4-methylphenyl)-1-(2-pyridyl)
-
Suzuki–Miyaura Coupling of Simple Ketones via Activation of Unstrained Carbon–Carbon Bonds | Journal of the American Chemical Society. [Link]
-
3 - Organic Syntheses Procedure. [Link]
-
Unsaturated aldehydes: a novel route for the synthesis of pyridine and 3-picoline - RSC Publishing. [Link]
-
A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. [Link]
-
Synthesis of 1-indanones with a broad range of biological activity - PMC - NIH. [Link]
-
Homogeneous Pd-Catalyzed Heck Coupling in γ-Valerolactone as a Green Reaction Medium: A Catalytic, Kinetic, and Computational Study - ACS Publications. [Link]
-
Synthesis of Pyridine and 3-Picoline from Acrolein Diethyl Acetal and Ammonia over La- and KF-modified Y Type Zeolite Catalysts. [Link]
-
Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. [Link]
-
CAS#:10420-99-2 | 1-(4-chlorophenyl)-2-(pyridin-2-yl)ethanone. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of new Pro-PYE ligands as co-catalysts toward Pd-catalyzed Heck–Mizoroki cross coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. books.rsc.org [books.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Wittig Reaction [organic-chemistry.org]
- 14. US8350045B2 - Process for preparation of E-isomer of 1-(4-methylphenyl)-1-(2-pyridyl)-3-pyrrolidino prop-1-ene and acid addition salts thereof - Google Patents [patents.google.com]
Common side reactions in the synthesis of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for the synthesis of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable ketone intermediate. We will delve into the mechanistic rationale behind potential side reactions and provide field-tested troubleshooting strategies to optimize your reaction outcomes.
The most prevalent synthetic strategy for this molecule involves the acylation of a metalated picoline derivative. This approach, while direct, is fraught with potential pitfalls related to chemoselectivity and reaction control. This guide focuses primarily on troubleshooting this route.
Troubleshooting Guide: Picoline Deprotonation & Acylation Route
This section addresses specific issues encountered when synthesizing 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone via the deprotonation of 3-picoline followed by acylation with a 4-chlorobenzoyl electrophile.
Q1: My reaction yield is very low, and I primarily recover my 3-picoline starting material. What is the likely cause?
A1: Root Cause Analysis & Corrective Actions
Low conversion is almost always attributable to inefficient deprotonation of the 3-picoline methyl group. The pKa of the methyl protons on 3-picoline is estimated to be around 30-35, requiring an exceptionally strong base for complete anion formation.
Causality:
-
Insufficient Base Strength: Weaker bases, such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in some contexts, may not be strong enough to drive the deprotonation equilibrium to completion, leading to a low concentration of the required pyridinylmethyl anion.[1] Hydroxide and alkoxide bases are completely unsuitable as they are not strong enough.
-
Reaction Conditions: The deprotonation is highly sensitive to temperature and solvent. The organolithium reagents used are extremely reactive and can be quenched by trace amounts of water or react with certain solvents.
Troubleshooting Protocol:
-
Choice of Base: n-Butyllithium (n-BuLi) is the recommended base for this transformation. However, its high reactivity is a double-edged sword (see Q2). Using a slight excess (1.05-1.1 equivalents) is often necessary to ensure complete deprotonation.
-
Anhydrous Conditions: All glassware must be rigorously flame-dried or oven-dried (>120°C) under vacuum and cooled under a stream of dry nitrogen or argon. Solvents like tetrahydrofuran (THF) or diethyl ether must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone ketyl).
-
Temperature Control: The deprotonation step should be performed at low temperatures, typically between -78°C (dry ice/acetone bath) and -40°C. This minimizes side reactions and controls the exothermic nature of the reaction.
-
Reagent Quality: Use freshly titrated n-BuLi. The molarity of commercial n-BuLi solutions can decrease over time due to gradual decomposition.
Q2: My TLC/LC-MS analysis shows multiple products, with only a small amount of the desired ketone. What are these byproducts?
A2: Identifying Common Side Reactions
The formation of a complex product mixture is a hallmark issue in picoline metalation, stemming from the dual nature of organolithium reagents as both bases and nucleophiles.
Primary Side Reactions:
-
Nucleophilic Addition to the Pyridine Ring: This is the most significant competing reaction. n-BuLi can attack the electrophilic C2 or C6 positions of the pyridine ring, leading to dihydropyridine intermediates which, upon workup, can yield various substituted pyridine byproducts.[2][3] This side reaction is particularly problematic with n-BuLi.
-
Over-Acylation: The product ketone, 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone, has acidic α-protons at the methylene bridge. If excess acylating agent is present or if the initially formed product is deprotonated, it can be acylated a second time, leading to a 1,3-diketone byproduct.
-
Self-Condensation: While less common, the highly reactive pyridinylmethyl anion can potentially react with the starting electrophile (e.g., an ester) in unintended ways or undergo oligomerization.
The diagram below illustrates the critical choice point where n-BuLi can either perform the desired deprotonation or the undesired nucleophilic addition.
Sources
Technical Support Center: Purification of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone
Welcome to the Technical Support Center for the purification of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of this compound.
Purification Strategy Overview
The purification of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone, a ketone with a basic pyridine ring, presents unique challenges. The presence of the nitrogen atom can lead to interactions with silica gel in chromatography, and its polarity influences solvent selection for recrystallization. This guide provides a systematic approach to navigate these challenges.
Technical Support Center: Recrystallization of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to our dedicated technical guide for the purification of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone via recrystallization. This document is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. Recrystallization is a powerful technique for purification, but its success is highly dependent on fine-tuning the protocol for the specific compound. This guide synthesizes fundamental principles with practical, field-tested advice to help you navigate the common challenges associated with crystallizing this particular heterocyclic ketone.
The molecular structure of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone, with its combination of a moderately polar pyridinyl group, a ketone linker, and a nonpolar chlorophenyl ring, presents unique challenges and opportunities for solvent system selection. Pyridine-containing compounds, in particular, can sometimes exhibit problematic crystallization behavior compared to their non-heteroaromatic analogs.[1][2] This guide will provide the necessary insights to overcome these challenges and achieve excellent purity and yield.
Troubleshooting Guide
This section addresses specific experimental issues in a problem/solution format. Each solution explains the underlying chemical principles to empower you to make informed decisions in the lab.
Problem: My compound has "oiled out" and will not crystallize.
Cause & Scientific Explanation: "Oiling out" occurs when the dissolved compound separates from the cooling solution as a liquid phase rather than a solid crystalline lattice. This typically happens under two conditions:
-
The solution becomes supersaturated at a temperature that is above the melting point of your impure compound. The significant depression of a compound's melting point by impurities exacerbates this issue.
-
The rate of cooling is too rapid, not allowing sufficient time for the ordered process of crystal nucleation and growth to occur.[3]
Solution Pathway:
-
Re-dissolve the Oil: Place the flask back on the heat source and add a small amount (5-10% of the total volume) of the primary ("good") solvent to the mixture until the oil completely redissolves, resulting in a clear solution.[3] This slightly reduces the saturation level, providing a wider temperature window for proper crystallization to occur upon cooling.
-
Ensure Homogeneity: Vigorously swirl the flask to ensure the solution is homogeneous before allowing it to cool again.
-
Drastically Reduce Cooling Rate: This is the most critical step. Do not place the flask directly on the benchtop. Insulate it by placing it on a cork ring or several layers of paper towels.[3] You can further insulate the flask by covering it with an inverted beaker to create a pocket of still air. This slow, controlled cooling is essential for allowing the molecules to orient themselves correctly into a crystal lattice.
-
Patience is Key: Allow the solution to cool undisturbed to room temperature over an extended period (1-2 hours). Only after the solution has reached room temperature and you observe crystal formation should you consider moving it to an ice bath to maximize the yield.
Problem: No crystals have formed, even after the solution has cooled to room temperature.
Cause & Scientific Explanation: Crystal formation requires two stages: nucleation (the initial formation of microscopic crystal aggregates) and crystal growth. If no crystals appear, it indicates that the solution is not sufficiently supersaturated, or that the energy barrier for nucleation has not been overcome. This is often due to using an excessive amount of solvent.[4]
Solution Pathway:
-
Induce Nucleation by Scratching: Use a glass rod or a clean metal spatula to gently scratch the inside surface of the flask at the air-liquid interface.[5] This action can release microscopic shards of glass that serve as ideal nucleation sites for crystal growth.
-
Create a Seed Crystal: If you have a small amount of pure 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone, add a single tiny crystal to the solution. A seed crystal provides a pre-existing template onto which other molecules can deposit, dramatically lowering the energy barrier for crystallization.[6]
-
Increase Concentration: If induction methods fail, it is likely your solution is too dilute. Gently heat the solution and boil off a portion of the solvent (10-20%) in a fume hood.[3] Then, allow the more concentrated solution to cool slowly once again.
-
Consider an Anti-Solvent (for mixed-solvent systems): If you are using a single solvent system, you can try adding a miscible "anti-solvent" (one in which your compound is insoluble) dropwise to the room-temperature solution until persistent cloudiness appears. Then, add a few drops of the primary solvent to redissolve the cloudiness and allow the solution to stand.
Problem: The final product has a low yield.
Cause & Scientific Explanation: Yield loss during recrystallization is inevitable, but it can be minimized. The primary causes are using too much solvent, incomplete precipitation due to insufficient cooling, or washing the collected crystals with a solvent in which they have significant solubility.[4] Every bit of solvent used will retain some of your product in the final "mother liquor."
Solution Pathway:
-
Minimize Hot Solvent: During the initial dissolution step, use the absolute minimum amount of boiling solvent required to fully dissolve the crude solid. Add the solvent in small portions, allowing the solution to return to a boil between additions.[5]
-
Maximize Cooling: Ensure the flask is thoroughly chilled in an ice-water bath for at least 15-20 minutes after slow cooling to room temperature. This will maximize the precipitation of the product by decreasing its solubility in the solvent.
-
Use Ice-Cold Washing Solvent: When washing the filtered crystals to remove residual mother liquor, always use a minimal amount of ice-cold recrystallization solvent. Warm solvent will redissolve a significant portion of your purified product.[4]
-
Second Crop Recovery: It is sometimes possible to recover more material from the mother liquor. Transfer the filtrate to a beaker, reduce its volume by boiling, and cool it again to obtain a "second crop" of crystals. Be aware that this second crop may be less pure than the first.
Problem: The recrystallized crystals are colored or appear impure.
Cause & Scientific Explanation: The presence of color (when the pure compound should be white or colorless) indicates that colored impurities were not successfully removed. This happens when the impurity has similar solubility characteristics to your desired compound in the chosen solvent or if crystallization occurs too rapidly, trapping impurities within the crystal lattice.[7]
Solution Pathway:
-
Activated Charcoal Treatment: Highly colored, non-polar impurities can often be removed using activated charcoal. After dissolving the crude compound in the hot solvent, remove the flask from the heat and add a very small amount of activated charcoal (the tip of a spatula is usually sufficient). Swirl and bring the mixture back to a boil for a few minutes. The colored impurities will adsorb to the charcoal's high surface area.
-
Perform a Hot Filtration: To remove the charcoal (and any other insoluble impurities), you must perform a hot, gravity filtration using a pre-warmed funnel and fluted filter paper. This step is crucial and must be done quickly to prevent your product from crystallizing prematurely in the funnel.[6]
-
Re-recrystallize: If the first recrystallization does not yield a product of sufficient purity, a second recrystallization is often the best solution. The purity of the starting material for the second attempt will be much higher, making the process more effective.
-
Re-evaluate Your Solvent System: The impurity may be co-crystallizing with your product. A different solvent system may leave the impurity dissolved in the mother liquor. Experiment with alternative solvents as outlined in the FAQ section.[7]
Experimental Workflow for Recrystallization
The following diagram outlines the logical steps and decision points in a typical recrystallization protocol.
Caption: A generalized workflow for the recrystallization of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for recrystallizing 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone?
There is no single "best" solvent; the optimal choice depends on the specific impurities present in your crude material. However, based on the structure of the target molecule, we can propose several excellent starting points. A good recrystallization solvent should dissolve the compound when hot but poorly when cold.[8]
A systematic approach is to test solubility in small test tubes first.[4] Given the ketone functionality, moderately polar solvents are a logical starting point.[1][2]
| Solvent System Type | Primary Solvent (Good) | Anti-Solvent (Poor) | Rationale & Comments |
| Single Solvent | Isopropanol (IPA) or Ethanol (EtOH) | N/A | Alcohols are excellent general-purpose solvents for moderately polar compounds. They are readily available, have appropriate boiling points, and are less volatile than acetone. |
| Mixed: Nonpolar | Acetone or Ethyl Acetate | Hexanes or Heptane | This is a powerful and common combination.[1] Dissolve the crude solid in a minimum of boiling acetone, then add hexanes dropwise until the solution becomes faintly cloudy. Reheat to clarify and then cool slowly. |
| Mixed: Polar | Ethanol (95%) | Water | A classic and effective system.[8][9] Dissolve the compound in hot ethanol and add hot water dropwise until persistent turbidity is observed. Add a few drops of hot ethanol to clarify, then cool. |
Table 1. Recommended starting solvent systems for the recrystallization of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone.
Q2: How do I properly perform a small-scale solvent test?
-
Place approximately 20-30 mg of your crude solid into a small test tube.
-
Add a solvent dropwise (e.g., 0.5 mL) at room temperature and agitate. Observe if the solid dissolves. If it dissolves readily in the cold, the solvent is too good and unsuitable for single-solvent recrystallization.[4]
-
If the solid is insoluble or sparingly soluble at room temperature, gently heat the test tube in a hot water or sand bath.
-
Continue adding the solvent in small portions with heating until the solid just dissolves.
-
Remove the test tube from the heat and allow it to cool to room temperature, then place it in an ice bath.
-
An ideal solvent is one where the compound is largely insoluble at room temperature but fully soluble at boiling, and which produces a large crop of crystals upon cooling.[8]
Q3: Can I use a rotary evaporator to speed up cooling?
No. Using a rotary evaporator will cause the solvent to evaporate rapidly, leading to the compound "crashing out" of solution as a fine, often amorphous powder. This rapid precipitation process is non-selective and will trap impurities, defeating the purpose of recrystallization.[3] Slow, controlled cooling is paramount for the growth of large, high-purity crystals.
Q4: My compound is a hydrochloride salt. Does that change the protocol?
Yes, significantly. If you are working with the HCl salt of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone, its solubility profile will be dramatically different from the free base. Salts are much more polar. You should focus on highly polar protic solvents like ethanol, methanol, or water. An ethanol/water mixture is often very effective for purifying salts. Nonpolar solvents like hexanes or toluene will be completely unsuitable.
References
-
Korovina, N. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. Available at: [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]
-
Cheméo. (2023). Chemical Properties of Ethanone, 1-(4-pyridinyl)- (CAS 1122-54-9). Available at: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Willard, M. L. (1951). Study of the reactions of chloroform with carbonyl compounds. K-REx. Available at: [Link]
-
Sharma, S., et al. (2020). Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones. National Center for Biotechnology Information. Available at: [Link]
-
Reddit r/Chempros. (2024). Recrystallization Issues. Available at: [Link]
-
SUNY Oneonta. Recrystallization-1.pdf. Available at: [Link]
-
Boyer Research. (2021). 10 - Strategy for Heterocycle Synthesis: Cyclisation and Dehydration. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]
-
Reddit r/Chempros. (2023). Go-to recrystallization solvent mixtures. Available at: [Link]
-
Pharmaffiliates. CAS No : 114444-10-9 | Product Name : 2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl)-1-ethanone. Available at: [Link]
-
ACS Green Chemistry Institute. (2026). Specific Solvent Issues with Chlorination. Available at: [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]
-
University of York, Department of Chemistry. Solvent Choice. Available at: [Link]
Sources
- 1. Tips & Tricks [chem.rochester.edu]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purifying 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone with Column Chromatography
Welcome to the dedicated technical support guide for the chromatographic purification of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this key synthetic intermediate. Drawing upon established chromatographic principles and extensive field experience, this guide provides in-depth troubleshooting advice and frequently asked questions to navigate the specific challenges associated with this molecule.
Understanding the Molecule: Key Chromatographic Considerations
1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone possesses a unique combination of functional groups that dictate its chromatographic behavior. The presence of a moderately polar ketone, a basic pyridine ring, and a non-polar chlorophenyl group means that careful consideration must be given to the selection of both the stationary and mobile phases to achieve optimal separation from starting materials, by-products, and other impurities. The basicity of the pyridine moiety, in particular, can lead to challenging interactions with standard silica gel, often resulting in peak tailing and poor resolution.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for the purification of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone?
For normal-phase chromatography, standard silica gel (SiO₂) is the most common and cost-effective choice. However, due to the basic nature of the pyridine ring, interactions with acidic silanol groups on the silica surface can cause significant peak tailing.[1] To mitigate this, you can use:
-
Deactivated Silica Gel: Pre-treating the silica gel with a reagent like triethylamine (TEA) can neutralize the acidic sites.
-
Alumina (Al₂O₃): Basic or neutral alumina can be a good alternative to silica gel for purifying basic compounds, as it minimizes acidic interactions.
-
Reverse-Phase C18 Silica: For reverse-phase chromatography, C18-functionalized silica is the standard. This is particularly useful if the impurities are significantly more or less polar than the target compound.
Q2: How do I choose an appropriate solvent system (mobile phase) for my column?
The selection of the eluent is critical for achieving good separation. A good starting point is to perform thin-layer chromatography (TLC) to screen various solvent systems.[2]
-
For Normal-Phase Chromatography (Silica or Alumina):
-
A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.[3]
-
Given the polarity of your compound, you will likely require a relatively high proportion of ethyl acetate. Start with a 70:30 mixture of hexanes:ethyl acetate and adjust the polarity based on the TLC results.
-
To counteract peak tailing on silica gel, consider adding a small amount of a basic modifier, such as 0.1-1% triethylamine (TEA) or pyridine, to the mobile phase.[1] This will compete with your compound for binding to the acidic silanol groups.[1]
-
-
For Reverse-Phase Chromatography (C18):
-
A typical mobile phase consists of a mixture of water and an organic solvent like acetonitrile or methanol.[4][5]
-
To improve peak shape, it is often necessary to add a modifier to control the ionization of the pyridine ring. Adding an acid like 0.1% formic acid or trifluoroacetic acid (TFA) will protonate the pyridine, which can lead to sharper peaks.[4] Alternatively, using a buffer system to maintain a consistent pH can also be effective.[6]
-
Q3: Should I use isocratic or gradient elution?
The choice between isocratic (constant solvent composition) and gradient (changing solvent composition) elution depends on the complexity of your sample mixture.
-
Isocratic Elution: If your TLC analysis shows a good separation between your product and impurities with a single solvent mixture, isocratic elution can be simple and effective.[7]
-
Gradient Elution: If your sample contains impurities with a wide range of polarities, a gradient elution will likely provide a better and faster separation.[7] You can start with a lower polarity mobile phase to elute non-polar impurities and gradually increase the polarity to elute your product and then more polar impurities.
Troubleshooting Guide
This section addresses common problems encountered during the column chromatography of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone.
Problem 1: My compound is streaking or tailing badly on the column.
-
Cause: This is the most common issue for pyridine-containing compounds and is typically caused by strong interactions between the basic pyridine nitrogen and acidic silanol groups on the silica gel surface.[1]
-
Solution:
-
Add a Basic Modifier: Incorporate 0.1-1% triethylamine (TEA) or a few drops of pyridine into your eluent.[1] This will "mask" the acidic sites on the silica.
-
Switch to a Different Stationary Phase: Consider using neutral or basic alumina, or a deactivated silica gel.
-
Check for Overloading: Injecting too much sample can lead to peak distortion.[1] Try loading a smaller amount of your crude material.
-
Problem 2: My compound is not eluting from the column, even with a high percentage of polar solvent.
-
Cause: Your compound may be irreversibly adsorbed to the stationary phase, or the mobile phase is not strong enough to elute it.
-
Solution:
-
Drastic Polarity Increase: If using a hexane/ethyl acetate system, try switching to a stronger eluent like dichloromethane/methanol.[3]
-
Check for Compound Stability: It's possible your compound is degrading on the silica gel. You can test this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if a new spot has appeared.
-
Consider Reverse-Phase: If your compound is highly polar, reverse-phase chromatography might be a more suitable purification method.
-
Problem 3: I am getting poor separation between my product and a close-running impurity.
-
Cause: The selectivity of your chromatographic system is insufficient.
-
Solution:
-
Optimize the Mobile Phase: Try different solvent combinations. For example, substituting ethyl acetate with diethyl ether or dichloromethane can alter the selectivity.
-
Fine-tune the Polarity: Use a shallow gradient or run a very long isocratic column to maximize the separation.
-
Change the Stationary Phase: Switching from silica to alumina, or from normal-phase to reverse-phase, will significantly change the retention mechanisms and may resolve the co-eluting compounds.
-
Recommended Column Chromatography Parameters
The following table provides a starting point for developing your purification method. Remember to always perform TLC analysis first to determine the optimal conditions for your specific sample.
| Parameter | Normal-Phase Recommendation | Reverse-Phase Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) or Neutral Alumina | C18-functionalized Silica Gel | Silica is standard for normal-phase, while C18 is the workhorse for reverse-phase. Alumina is a good alternative for basic compounds. |
| Mobile Phase | Hexanes/Ethyl Acetate with 0.1-1% Triethylamine (TEA) | Water/Acetonitrile with 0.1% Formic Acid or TFA | The TEA in the normal-phase system minimizes peak tailing. The acid in the reverse-phase system protonates the pyridine for better peak shape.[1][4] |
| Elution Mode | Gradient: Start with 20% Ethyl Acetate in Hexanes and gradually increase to 100% Ethyl Acetate. | Gradient: Start with 10% Acetonitrile in Water and gradually increase to 90% Acetonitrile. | A gradient is often more efficient for separating complex mixtures.[7] |
| Loading Technique | Dry loading (adsorbing the crude material onto a small amount of silica gel) is preferred. | Dissolve the sample in a minimal amount of the initial mobile phase or a compatible solvent like DMSO. | Dry loading prevents issues with sample dissolution in the non-polar mobile phase. Dissolving in the initial mobile phase is crucial for good peak shape in reverse-phase. |
Experimental Workflow: Troubleshooting Common Purification Issues
The following diagram outlines a logical workflow for troubleshooting common problems during the column chromatography of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone.
Caption: A workflow for troubleshooting common column chromatography issues.
References
-
SIELC Technologies. (n.d.). 1-(4-Chlorophenyl)ethanone. Retrieved from [Link]
- Google Patents. (n.d.). US8350045B2 - Process for preparation of E-isomer of 1-(4-methylphenyl)-1-(2-pyridyl)-3-pyrrolidino prop-1-ene and acid addition salts thereof.
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]
- Danheiser, R. L., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
-
Chromatography Forum. (2015). Method for pyridine amine derivative. Retrieved from [Link]
- Google Patents. (n.d.). US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides.
-
LCGC International. (n.d.). Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier. Retrieved from [Link]
-
PubMed. (2014). Chemically Modified Silica Gel With 1-{4-[(2-hydroxy-benzylidene)amino]phenyl}ethanone: Synthesis, Characterization and Application as an Efficient and Reusable Solid Phase Extractant for Selective Removal of Zn(II) From Mycorrhizal Treated Fly-Ash Samples. Retrieved from [Link]
-
ResearchGate. (2021). How do I scale up a column for preparative isolation/purification from analytical conditions in HPLC?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and characterization of immobilized 1-(1,3-diphenyl-5-hydroxy-1H-pyrazol-4-yl)ethanone on silica gel and its use for aqueous heavy metal removal. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]
-
ResearchGate. (2014). Selectivity of stationary phases based on pyridinium ionic liquids for capillary gas chromatography. Retrieved from [Link]
-
Reddit. (2021). The thought process behind choosing an eluent for TLC. Retrieved from [Link]
-
Biotage. (2023). How to Scale-Up Normal-Phase Purification. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Biotage. (2023). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]
-
Separation Science. (2025). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
LC Troubleshooting Bible. (n.d.). Why Do Peaks Tail?. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from [Link]
-
ALWSCI. (2025). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Retrieved from [Link]
-
YouTube. (2013). 【4K】-- Column Chromatography (Purification). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). Retrieved from [Link]
-
AWS. (n.d.). CHEM 231. Retrieved from [Link]
-
IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl)-1-ethanone. Retrieved from [Link]
Sources
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- 2. reddit.com [reddit.com]
- 3. Chromatography [chem.rochester.edu]
- 4. 1-(4-Chlorophenyl)ethanone | SIELC Technologies [sielc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides - Google Patents [patents.google.com]
- 7. orgsyn.org [orgsyn.org]
Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone
Welcome to the technical support guide for the synthesis of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone. This document is designed for researchers, process chemists, and drug development professionals navigating the complexities of scaling this synthesis from the laboratory bench to pilot plant or manufacturing scale. We will move beyond simple procedural outlines to address the critical "why" behind experimental choices, focusing on troubleshooting common issues and ensuring a robust, scalable, and safe process.
Section 1: Overview of the Recommended Synthetic Strategy
The most robust and scalable approach for synthesizing 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone involves the reaction of a Grignard reagent with a nitrile, followed by acidic hydrolysis. This method is generally preferred over alternatives like Friedel-Crafts acylation (due to selectivity issues) or ester-based routes, as it reliably prevents over-addition to the ketone product.[1][2][3]
The selected pathway proceeds in two key stages:
-
Formation of a Grignard Reagent: 3-Picolylmagnesium chloride is prepared from 3-(chloromethyl)pyridine and magnesium metal.
-
Nucleophilic Addition & Hydrolysis: The Grignard reagent is added to 4-chlorobenzonitrile to form an intermediate imine salt, which is then hydrolyzed under acidic conditions to yield the target ketone.
Caption: High-level workflow for the synthesis of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific, practical challenges encountered during scale-up, organized by process stage.
Part A: Grignard Reagent Formation
The preparation of Grignard reagents is notoriously sensitive and presents significant safety hazards on a large scale due to its high exothermicity.[4][5]
Q1: My large-scale Grignard reaction is failing to initiate. On the bench, a little heat was enough. What's wrong?
A1: This is a classic scale-up problem. The surface-area-to-volume ratio decreases dramatically in large reactors, making it harder for the reaction to self-heat to the initiation temperature. Furthermore, the passivating magnesium oxide layer on the metal surface is a more significant barrier at scale.
Troubleshooting Steps:
-
Confirm Anhydrous Conditions: Moisture is the primary inhibitor of Grignard reactions.[6] Ensure your solvent (THF) and glassware are scrupulously dry. Use Karl Fischer titration to verify water content is <50 ppm.
-
Activation of Magnesium: The magnesium turnings must be activated. On a large scale, mechanical stirring alone may be insufficient.
-
Chemical Activation: Add a small crystal of iodine or a few milliliters of 1,2-dibromoethane to a small portion of the magnesium in THF. The disappearance of the iodine color or the evolution of ethylene gas indicates activation.
-
In-Situ Monitoring: Utilize an in-situ infrared (FTIR) probe to monitor the concentration of the 3-(chloromethyl)pyridine starting material.[7] Add about 5% of the total halide charge and wait for a decrease in its characteristic IR absorbance, which definitively confirms initiation before proceeding with the rest of the addition.[7] This prevents the dangerous accumulation of unreacted halide.[7]
-
Q2: My Grignard reagent yield is consistently low (<70%), with a significant amount of white precipitate. What is the cause?
A2: Low yields are often due to side reactions. The primary culprits are Wurtz coupling (forming 1,2-di(pyridin-3-yl)ethane) and reaction with atmospheric oxygen or CO2. The white precipitate is likely magnesium hydroxide or carbonate from exposure to air, or magnesium chloride.
Mitigation Strategies:
-
Maintain an Inert Atmosphere: Ensure a robust nitrogen or argon blanket over the reaction at all times. Check for leaks in the reactor seals.
-
Control Temperature: While some heat may be needed for initiation, the reaction itself is exothermic. Maintain the temperature between 30-40°C. Runaway temperatures favor side reactions.
-
Subsurface Addition: Add the 3-(chloromethyl)pyridine solution below the surface of the stirred THF/magnesium slurry to ensure rapid dispersion and minimize localized high concentrations that promote coupling.
Part B: Coupling Reaction (Grignard + Nitrile)
Q3: The addition of the Grignard reagent to 4-chlorobenzonitrile is extremely exothermic and difficult to control in our 100L reactor. How can we manage this?
A3: The nucleophilic addition to the nitrile is very fast and highly exothermic. Poor heat dissipation can lead to a runaway reaction.[4][8]
Control Measures:
-
Reverse Addition: Instead of adding the Grignard to the nitrile, add the nitrile solution to the Grignard reagent. This keeps the nucleophile in excess and controls the reaction rate by the addition rate of the electrophile.
-
Dilution and Addition Rate: Increase the dilution of the 4-chlorobenzonitrile solution (e.g., in anhydrous THF). A slower, controlled addition rate is paramount. Use a calibrated dosing pump and monitor the internal temperature closely. The addition should be stopped if the temperature deviates from the setpoint by more than 5°C.
-
Cooling Capacity: Ensure your reactor's cooling system is sufficient for the calculated heat of reaction. Perform a calorimetric study at the lab scale to determine the thermal output before attempting a large-scale run.[5]
Caption: Decision workflow for managing reaction exotherms during scale-up.
Part C: Hydrolysis and Workup
Q4: During the acidic quench, we get a thick, un-stirrable slurry that clogs the reactor outlet. Why does this happen?
A4: This is very common in large-scale Grignard workups. The slurry consists of magnesium salts (e.g., Mg(OH)Cl, MgCl2). The problem is exacerbated by localized pH spikes if the acid is added too quickly.
Procedural Recommendations:
-
Controlled Quench: Quench the reaction by slowly transferring the reaction mixture to a separate, well-stirred vessel containing a cooled (0-10°C) aqueous acid solution (e.g., 2M HCl). Never add water or acid directly to the bulk Grignard mixture, as the initial exotherm can be violent.[9]
-
Use of Ammonium Chloride: For a less aggressive quench, consider using a saturated aqueous solution of ammonium chloride (NH4Cl). It is sufficiently acidic to hydrolyze the imine salt and protonate the alkoxide but is less exothermic than strong acids.
-
Complexing Agents: Adding a chelating agent like citric acid or tartaric acid to the quench solution can help keep the magnesium salts dissolved as soluble complexes, preventing precipitation.
Q5: We are struggling with a persistent emulsion during the extractive workup. How can we improve phase separation?
A5: Emulsions are stabilized by fine solids (magnesium salts) at the interface and the amphiphilic nature of the protonated product.
Breaking Emulsions:
-
Adjust pH: The pyridine nitrogen (pKa ≈ 5.2) will be protonated in the acidic aqueous layer, making the product water-soluble. During extraction with an organic solvent (e.g., ethyl acetate, dichloromethane), the aqueous layer should be basified (e.g., with NaOH or Na2CO3) to a pH of 8-9 to deprotonate the pyridine and drive the product into the organic phase.
-
Increase Ionic Strength: Add saturated sodium chloride solution (brine) to the aqueous layer. This increases the polarity of the aqueous phase and "salts out" the organic product, helping to break the emulsion.[10]
-
Filtration: If the emulsion is stabilized by solids, filtering the entire biphasic mixture through a pad of Celite® can remove the particulates and facilitate phase separation.
Part D: Product Isolation and Purification
Q6: Our crude product is a dark, oily residue. What is the best strategy for large-scale purification to get a crystalline solid?
A6: Column chromatography is generally not viable for large-scale purification. Crystallization is the method of choice. The dark color is likely from high-molecular-weight byproducts.
Systematic Approach to Crystallization:
-
Solvent Screening: Test the solubility of your crude product in a range of solvents with varying polarities (e.g., heptane, toluene, ethyl acetate, isopropanol, ethanol). The ideal solvent is one in which the product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Anti-Solvent Crystallization: A powerful technique for oils. Dissolve the crude product in a minimal amount of a "good" solvent (e.g., isopropanol) and then slowly add a "poor" solvent (anti-solvent, e.g., heptane or water) until turbidity persists.[11] Cool the mixture to induce crystallization.
-
Decolorization: Before crystallization, dissolve the crude product in a suitable solvent and treat it with activated carbon (charcoal) for a short period (15-30 minutes) at a moderate temperature (40-50°C). Filter the hot solution through Celite® to remove the carbon before cooling to crystallize.
-
Control Cooling Rate: A slow cooling profile is essential for forming large, pure crystals. Crash-cooling will trap impurities.
| Parameter | Recommendation for Scale-Up Crystallization | Rationale |
| Solvent System | Isopropanol (IPA) / n-Heptane | Good balance of solubility and anti-solvency; easily removed under vacuum.[11] |
| Crude Purity | >85% (by HPLC) | Higher purity starting material crystallizes more readily. Consider a preliminary acid-base wash. |
| Solution Temp. | 55-60°C | Ensures complete dissolution without significant solvent loss or product degradation.[11] |
| Cooling Profile | 1. Cool to 20-25°C over 2-3 hours. 2. Hold for 1-2 hours. 3. Cool to 0-5°C over 1-2 hours. 4. Hold for >2 hours. | Slow cooling promotes crystal growth over nucleation, leading to higher purity. |
| Seeding | Optional, but recommended | Adding a few seed crystals when the solution is supersaturated can control polymorphism and improve consistency. |
Section 3: Reference Experimental Protocol (1 kg Scale)
This protocol is a reference and must be adapted and validated based on laboratory-scale results and available equipment. All operations must be conducted under a nitrogen atmosphere in appropriately rated equipment.
Part 1: Preparation of 3-Picolylmagnesium Chloride
-
Charge a 20 L reactor with magnesium turnings (130 g, 5.35 mol) and anhydrous THF (5 L).
-
Begin vigorous stirring. Add a single crystal of iodine.
-
Prepare a solution of 3-(chloromethyl)pyridine hydrochloride (750 g, 4.57 mol) neutralized with aqueous NaOH, extracted into an organic solvent, dried, and redissolved in anhydrous THF (3 L). Caution: Freebase 3-(chloromethyl)pyridine can be unstable.
-
Add ~150 mL of the halide solution to the magnesium slurry. Monitor the temperature. A temperature rise of 5-10°C indicates initiation.
-
Once initiated, add the remaining halide solution dropwise over 2-3 hours, maintaining the internal temperature at 35-40°C using external cooling.
-
After the addition is complete, stir the mixture at 40°C for an additional 1 hour to ensure complete reaction.
Part 2: Synthesis and Workup
-
In a separate 50 L reactor, charge a solution of 4-chlorobenzonitrile (580 g, 4.22 mol) in anhydrous THF (4 L). Cool the solution to 0-5°C.
-
Slowly transfer the prepared Grignard solution from the first reactor to the nitrile solution over 2-3 hours, maintaining the temperature below 15°C.
-
Once the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
In a 100 L quench vessel, prepare a solution of 10% aqueous HCl (20 L). Cool to 0-10°C.
-
Slowly transfer the reaction mixture into the stirred, cold acid solution. Maintain the quench temperature below 25°C.
-
Stir the biphasic mixture for 1 hour to ensure complete hydrolysis.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 5 L).
-
Combine the organic layers and wash with water (5 L) and then saturated brine (5 L).
-
Basify the acidic aqueous layer with 20% NaOH to pH 8-9 and extract with ethyl acetate (3 x 5 L).
-
Combine all ethyl acetate layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Part 3: Purification
-
Transfer the crude residue to a 20 L crystallization vessel. Add isopropanol (3 L) and heat to 55-60°C to dissolve.
-
If the solution is darkly colored, add activated carbon (50 g), stir for 20 minutes, and filter hot through a pad of Celite®.
-
Slowly add n-heptane (6 L) to the hot solution until a slight turbidity is observed.
-
Cool the mixture to 20-25°C over 3 hours.
-
Further cool to 0-5°C and hold for at least 2 hours.
-
Filter the resulting solid, wash the filter cake with cold 2:1 heptane/isopropanol (2 L), and dry under vacuum at 40-50°C to a constant weight.
References
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
-
University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones. [Link]
-
Reddit. (2020). What are issues/things to consider when scaling up reactions from the lab to a factory?[Link]
-
Technical Disclosure Commons. (2023). A process for the preparation of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone. [Link]
-
ACS Publications. (2015). Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. [Link]
-
Mettler Toledo. (2007). Investigation of a Grignard Reaction at Small Scale. [Link]
-
AIChE. (n.d.). (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry. [Link]
-
University of Rochester. (n.d.). 14 Formation and reaction of a Grignard reagent. [Link]
- Google Patents. (n.d.).
-
Wikipedia. (n.d.). Ketone. [Link]
-
Pearson. (n.d.). Nitrile to Ketone Explained. [Link]
-
Organic Chemistry Tutor. (n.d.). Grignard Reaction of Nitriles. [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. [Link]
-
PubMed. (2009). Synthesis and antimicrobial activity of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones. [Link]
-
ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. [Link]
-
YouTube. (2022). Grignard Attacks Nitrile to Form Ketone - Reaction and Mechanism. [Link]
-
Master Organic Chemistry. (2022). Decarboxylation. [Link]
-
YouTube. (2018). Decarboxylation Reaction Mechanism. [Link]
-
PubMed. (1996). Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. A Model Enzyme Study. [Link]
-
RSC Publishing. (2021). Recent advances in the transesterification of β-keto esters. [Link]
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Ketone - Wikipedia [en.wikipedia.org]
- 3. Nitrile to Ketone Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 5. mt.com [mt.com]
- 6. US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. tdcommons.org [tdcommons.org]
Technical Support Center: Optimization of Reaction Conditions for 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address common challenges encountered during its synthesis. The guidance herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
Introduction to Synthetic Strategies
The synthesis of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone can be effectively approached through two primary routes: the Claisen-Schmidt Condensation followed by selective reduction , and the Kröhnke Pyridine Synthesis . Each method offers distinct advantages and presents unique challenges. This guide will delve into the optimization of both pathways.
Route 1: Claisen-Schmidt Condensation and Subsequent Reduction
This two-step approach first involves the base-catalyzed condensation of 3-acetylpyridine and 4-chlorobenzaldehyde to form a chalcone intermediate, which is then selectively reduced to the target ethanone.
Step 1: Synthesis of (E)-1-(3-pyridinyl)-3-(4-chlorophenyl)prop-2-en-1-one (Chalcone Intermediate)
Reaction Principle: The Claisen-Schmidt condensation is a reliable method for forming α,β-unsaturated ketones. The reaction proceeds via an enolate intermediate formed from the deprotonation of the α-carbon of 3-acetylpyridine, which then attacks the carbonyl carbon of 4-chlorobenzaldehyde. Subsequent dehydration yields the chalcone.
Experimental Protocol:
-
To a stirred solution of 3-acetylpyridine (1.0 eq) in ethanol, add a solution of potassium hydroxide (2.0 eq) in water.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of 4-chlorobenzaldehyde (1.0 eq) in ethanol to the reaction mixture.
-
Maintain the temperature at 0-5 °C and continue stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone intermediate.
Step 2: Selective Reduction of the Chalcone Intermediate
Reaction Principle: The key challenge in this step is the selective reduction of the carbon-carbon double bond of the chalcone without affecting the carbonyl group or the pyridine and chlorophenyl rings. Catalytic transfer hydrogenation is an effective method for this transformation.
Experimental Protocol:
-
In a round-bottom flask, dissolve the synthesized chalcone (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
-
Add a palladium catalyst, such as 10% Pd/C (0.05-0.1 eq).
-
Add a hydrogen donor, such as ammonium formate (3.0-5.0 eq) or formic acid.
-
Heat the reaction mixture to reflux (typically 60-80 °C) and stir for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Wash the celite pad with the reaction solvent.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Diagram of the Claisen-Schmidt Condensation and Reduction Workflow:
Caption: Workflow for the synthesis of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone via Claisen-Schmidt condensation and subsequent reduction.
Route 2: Kröhnke Pyridine Synthesis
This one-pot synthesis offers a more direct route to the target molecule by constructing the pyridine ring with the desired substituents in a single step.
Reaction Principle: The Kröhnke synthesis involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate. The reaction proceeds through a Michael addition, followed by cyclization and aromatization to form the pyridine ring.[1]
Experimental Protocol:
-
Preparation of the Pyridinium Salt: React 1-(4-chlorophenyl)ethanone with iodine and pyridine to form 1-(2-(4-chlorophenyl)-2-oxoethyl)pyridinium iodide.
-
Kröhnke Reaction: In a round-bottom flask, combine the pyridinium salt (1.0 eq), 3-vinylpyridine (1.0 eq), and ammonium acetate (10 eq).
-
Add glacial acetic acid as the solvent.
-
Heat the reaction mixture to reflux (around 120-140 °C) for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Neutralize the solution with a base (e.g., sodium carbonate) to a pH of 7-8.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram of the Kröhnke Pyridine Synthesis Workflow:
Sources
Identifying and minimizing impurities in 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone production
Welcome to the technical support center for the synthesis of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on practical, field-tested insights to help you identify and minimize impurities, ensuring the highest quality of your final product.
I. Overview of the Synthetic Pathway
The synthesis of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common and effective strategy involves a two-step sequence:
-
Step 1: Grignard Reaction to form the intermediate alcohol, 1-(4-chlorophenyl)-2-(pyridin-3-yl)ethanol.
-
Step 2: Oxidation of the secondary alcohol to the desired ketone, 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone.
This guide will focus on this pathway, addressing the potential pitfalls and offering solutions for each stage.
Caption: Synthetic pathway for 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone.
II. Troubleshooting Guide: Impurity Identification and Minimization
This section is structured to address specific problems you may encounter during the synthesis. For each potential impurity, we discuss its origin, identification, and strategies for minimization.
Step 1: Grignard Reaction Impurities
The formation of the Grignard reagent and its subsequent reaction are highly sensitive to experimental conditions. Deviation from optimal parameters can lead to several impurities.
Q1: My Grignard reaction yield is low, and I'm observing significant side products. What are the likely impurities and how can I avoid them?
A1: Low yields in Grignard reactions are often due to side reactions involving the Grignard reagent itself or the starting materials. The most common impurities are:
-
Unreacted Starting Materials: 4-Chlorobenzaldehyde and 3-bromopyridine may remain if the reaction is incomplete.
-
Bipyridyl Impurity (3,3'-bipyridine): This forms from the coupling of two Grignard reagent molecules.[1][2][3] This is a common side reaction, especially with aryl and heteroaryl Grignard reagents.
-
Protonated Grignard Reagent (Pyridine): Grignard reagents are strong bases and will react with any protic source, such as water, to form the corresponding hydrocarbon (in this case, pyridine).[4]
Table 1: Common Impurities in the Grignard Reaction Step
| Impurity | Structure | Formation Mechanism | Minimization Strategy |
| 4-Chlorobenzaldehyde | Cl-C₆H₄-CHO | Incomplete reaction. | Ensure slow addition of the aldehyde to the Grignard reagent to maintain an excess of the latter. Monitor reaction completion by TLC. |
| 3-Bromopyridine | C₅H₄NBr | Incomplete formation of the Grignard reagent. | Use high-quality magnesium turnings and ensure anhydrous conditions. A crystal of iodine can help initiate the reaction.[5] |
| 3,3'-Bipyridine | C₅H₄N-C₅H₄N | Coupling of two 3-pyridylmagnesium bromide molecules. | Avoid high concentrations of the Grignard reagent and elevated temperatures.[1] |
| Pyridine | C₅H₅N | Reaction of 3-pyridylmagnesium bromide with a proton source (e.g., water). | Use flame-dried glassware and anhydrous solvents. Maintain a dry, inert atmosphere (e.g., nitrogen or argon).[4] |
Experimental Protocol: Minimizing Impurities in the Grignard Reaction
-
Glassware and Reagent Preparation:
-
Thoroughly dry all glassware in an oven overnight and assemble while hot under a stream of dry nitrogen or argon.
-
Use anhydrous diethyl ether or tetrahydrofuran (THF) as the solvent.
-
Ensure magnesium turnings are fresh and shiny.
-
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.1 equivalents).
-
Add a small crystal of iodine to initiate the reaction.
-
Add a small portion of a solution of 3-bromopyridine (1.0 equivalent) in anhydrous THF to the magnesium.
-
Once the reaction starts (indicated by heat and bubbling), add the remaining 3-bromopyridine solution dropwise to maintain a gentle reflux.
-
-
Reaction with Aldehyde:
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Add a solution of 4-chlorobenzaldehyde (0.9 equivalents) in anhydrous THF dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
-
Work-up:
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.[5]
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Caption: Troubleshooting workflow for the Grignard reaction step.
Step 2: Oxidation Impurities
The oxidation of the secondary alcohol to the ketone is a critical step where impurities can be introduced if the reaction is not carefully controlled.
Q2: My final product is contaminated with the starting alcohol. How can I drive the oxidation to completion and what are other potential impurities from this step?
A2: The presence of the starting alcohol, 1-(4-chlorophenyl)-2-(pyridin-3-yl)ethanol, is the most common impurity in this step, resulting from incomplete oxidation. Other impurities can arise from the choice of oxidant and reaction conditions.
-
Unreacted Starting Alcohol: The primary impurity if the oxidation is not complete.
-
Over-oxidation Products: While ketones are generally resistant to further oxidation, harsh conditions could potentially lead to cleavage of the C-C bond next to the carbonyl group, though this is less common with mild oxidants.
-
Reagent-Specific Byproducts: The choice of oxidizing agent will determine the byproducts that need to be removed during work-up. For example, Swern oxidation produces dimethyl sulfide, which has a strong odor, while Dess-Martin periodinane (DMP) oxidation produces iodinane byproducts.[6][7][8][9]
Table 2: Common Impurities in the Oxidation Step
| Impurity | Structure | Formation Mechanism | Minimization Strategy |
| 1-(4-chlorophenyl)-2-(pyridin-3-yl)ethanol | Cl-C₆H₄-CH(OH)-CH₂-C₅H₄N | Incomplete oxidation. | Use a slight excess of the oxidizing agent. Monitor the reaction by TLC until the starting alcohol is consumed. |
| Dimethyl sulfide (from Swern) | (CH₃)₂S | Byproduct of the Swern oxidation.[9] | Perform the reaction in a well-ventilated fume hood. Remove during aqueous work-up and solvent evaporation. |
| Iodinane byproducts (from DMP) | Various iodine-containing species | Byproducts of the Dess-Martin periodinane oxidation.[8] | Can be removed by washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. |
Experimental Protocol: Clean Oxidation of the Secondary Alcohol
Method A: Swern Oxidation[6][9][10][11]
-
Reagent Preparation:
-
In a flame-dried flask under an inert atmosphere, add dichloromethane and cool to -78 °C (dry ice/acetone bath).
-
Add oxalyl chloride (1.5 equivalents) dropwise, followed by dimethyl sulfoxide (DMSO) (3.0 equivalents).
-
-
Oxidation:
-
Add a solution of 1-(4-chlorophenyl)-2-(pyridin-3-yl)ethanol (1.0 equivalent) in dichloromethane dropwise to the activated DMSO solution at -78 °C.
-
Stir for 30-60 minutes at -78 °C.
-
-
Work-up:
-
Add triethylamine (5.0 equivalents) dropwise and stir for 30 minutes at -78 °C, then allow the reaction to warm to room temperature.
-
Quench with water and extract the product with dichloromethane.
-
Wash the organic layer sequentially with dilute HCl, water, and brine. Dry over anhydrous sodium sulfate and concentrate.
-
Method B: Dess-Martin Periodinane (DMP) Oxidation[8][12]
-
Reaction Setup:
-
Dissolve 1-(4-chlorophenyl)-2-(pyridin-3-yl)ethanol (1.0 equivalent) in dichloromethane in a flask.
-
Add Dess-Martin periodinane (1.2 equivalents) in one portion at room temperature.
-
-
Oxidation:
-
Stir the reaction at room temperature and monitor by TLC (typically complete within 1-3 hours).
-
-
Work-up:
-
Dilute the reaction mixture with diethyl ether and pour into a saturated aqueous solution of sodium bicarbonate containing an excess of sodium thiosulfate.
-
Stir vigorously until the layers are clear.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
III. Purification of the Final Product
Q3: My crude product contains several impurities. What is the best way to purify 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone?
A3: The choice of purification method depends on the nature and quantity of the impurities.
-
Crystallization: This is often the most effective method for purifying solid compounds. A suitable solvent system will dissolve the product when hot but cause it to crystallize upon cooling, leaving impurities in the mother liquor. Experiment with different solvents such as ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.[13]
-
Column Chromatography: If crystallization is ineffective or if impurities have similar solubility profiles to the product, silica gel column chromatography can be used. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective.
-
Bisulfite Extraction: This technique can be used to remove unreacted 4-chlorobenzaldehyde from the intermediate alcohol stage. Aldehydes react with sodium bisulfite to form water-soluble adducts that can be removed by extraction.[14]
IV. Analytical Methods for Impurity Profiling
Q4: What analytical techniques are best for identifying and quantifying impurities in my product?
A4: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying the main component and its impurities. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer is a good starting point.[15][16][17][18] A diode-array detector (DAD) can provide UV spectra of the peaks, aiding in identification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique couples the separation power of HPLC with the identification capabilities of mass spectrometry, allowing for the determination of the molecular weights of impurities.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the structural elucidation of isolated impurities.
V. Frequently Asked Questions (FAQs)
Q5: I suspect my product is degrading upon storage. What are the likely degradation pathways?
A5: Forced degradation studies can help identify potential degradation pathways. For a molecule like 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone, potential degradation pathways include:[19][20][21][22][23]
-
Hydrolysis: While ketones are generally stable to hydrolysis, prolonged exposure to strong acidic or basic conditions could potentially cause degradation.
-
Oxidation: The pyridine ring can be susceptible to N-oxidation, and the benzylic position could be susceptible to further oxidation under harsh conditions.
-
Photodegradation: Exposure to UV or visible light may induce degradation. Photostability studies should be conducted as per ICH guidelines.
Q6: Are there any specific safety precautions I should take during this synthesis?
A6: Yes, several safety precautions are crucial:
-
Grignard Reaction: This reaction is highly exothermic and can be vigorous. The reagents are sensitive to air and moisture. Always work under an inert atmosphere and add reagents slowly.
-
Solvents: Diethyl ether and THF are highly flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Oxidizing Agents: Swern oxidation involves toxic and foul-smelling byproducts and should be performed in a fume hood.[9] Dess-Martin periodinane can be explosive under certain conditions, especially if impure.[8][24][25] Handle with care.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
VI. References
-
Reddit. (2020). Troubleshooting my grignard reactions. [Online] Available at: [Link]
-
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. [Online] Available at: [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (2024). Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. [Online] Available at: [Link]
-
ACS Central Science. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. [Online] Available at: [Link]
-
University of Rochester Department of Chemistry. (n.d.). Purification: How To. [Online] Available at: [Link]
-
ACG Publications. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. [Online] Available at: [Link]
-
Google Patents. (n.d.). CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol. [Online] Available at:
-
National Institutes of Health. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Online] Available at: [Link]
-
ResearchGate. (2017). Acylation of aromatic compounds by acid anhydrides using Preyssler's anion [NaP5W30O110]14- and heteropolyacids as green catalysts. [Online] Available at: [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Online] Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. [Online] Available at: [Link]
-
Journal of the Chemical Society C. (n.d.). Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines. [Online] Available at: [Link]
-
Organic Syntheses. (n.d.). 1,2-Benziodoxol-3(1H). [Online] Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. [Online] Available at: [Link]
-
ResearchGate. (n.d.). Carboxylate Anions Accelerate Pyrrolidinopyridine (PPy)-Catalyzed Acylation: Catalytic Site-Selective Acylation of a Carbohydrate by in Situ Counteranion Exchange. [Online] Available at: [Link]
-
SIELC Technologies. (2018). 1-(4-Chlorophenyl)ethanone. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Online] Available at: [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. [Online] Available at: [Link]
-
National Institutes of Health. (n.d.). 1-(4-Chlorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone. [Online] Available at: [Link]
-
W. H. Bunnelle, L. A. Meyer, R. E. Glaser. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction. [Online] Available at: [Link]
-
(2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Online] Available at: [Link]
-
(n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. [Online] Available at: [Link]
-
Wikipedia. (n.d.). Dess–Martin periodinane. [Online] Available at: [Link]
-
Google Patents. (n.d.). CN106008350A - Preparation method of 1-(4-chlorophenyl)-3-pyrazole alcohol. [Online] Available at:
-
National Institutes of Health. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. [Online] Available at: [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. [Online] Available at: [Link]
-
TSI Journals. (2015). the-grignard-synthesis-of-triphenylmethanol.pdf. [Online] Available at: [Link]
-
ResearchGate. (2017). Circular Dichroism Investigation of Dess–Martin Periodinane Oxidation in the Organic Chemistry Laboratory. [Online] Available at: [Link]
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Chemistry Steps. (n.d.). Swern Oxidation Mechanism. [Online] Available at: [Link]
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ResearchGate. (2009). Reaction of Pyridine N-Oxides with Grignard Reagents: A Stereodefined Synthesis of Substituted Dienal Oximes. [Online] Available at: [Link]
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YouTube. (2024). Oxidation of Alcohols, Ketones and Aldehydes - L3 NCEA Chemistry AS91391. [Online] Available at: [Link]
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The Royal Society of Chemistry. (2017). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. [Online] Available at: [Link]
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ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. [Online] Available at: [Link]
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PubMed. (n.d.). Expression, purification, crystallization and preliminary X-ray crystallographic analysis of Enpp1. [Online] Available at: [Link]
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Diva-Portal.org. (n.d.). Reaction Between Grignard Reagents and Heterocyclic N-oxides. [Online] Available at: [Link]
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Organic Syntheses. (n.d.). 3. [Online] Available at: [Link]
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(2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). [Online] Available at: [Link]
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ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Online] Available at: [Link]
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YouTube. (2025). Swern Oxidation. [Online] Available at: [Link]
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Chemistry LibreTexts. (2023). Swern oxidation. [Online] Available at: [Link]
-
IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Online] Available at: [Link]
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YouTube. (2025). Dess-Martin-Periodinane oxidation. [Online] Available at: [Link]
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PubMed. (n.d.). Purification, crystallization and preliminary X-ray diffraction studies on pyruvate phosphate dikinase from maize. [Online] Available at: [Link]
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Technical Support Center: Stability of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone and its Derivatives
Welcome to the technical support center for 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered during experimental work. By understanding the underlying chemical principles, you can ensure the integrity of your results and the reliability of your drug development pipeline.
Introduction: Understanding the Molecule's Vulnerabilities
1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone is a molecule of interest in pharmaceutical research due to its structural motifs. However, the combination of a chlorophenyl ring, a ketone linker, and a pyridine moiety introduces several potential instability hotspots. Degradation can be triggered by various environmental factors, including pH, light, temperature, and oxygen.[1][2] This guide will provide a framework for identifying, troubleshooting, and mitigating these stability issues.
Troubleshooting Guide: Common Stability-Related Observations
This section addresses specific issues you might encounter during your experiments, providing explanations and actionable solutions based on established chemical principles.
Question 1: I'm observing a loss of purity in my sample over time, even when stored in a seemingly inert solvent. What could be the cause?
Answer:
This is a common issue that often points to solvent-mediated degradation, primarily hydrolysis. The ketone functional group in your molecule is susceptible to nucleophilic attack by water, which may be present in trace amounts in your solvent.[1][3]
-
Causality: The carbonyl carbon of the ketone is electrophilic and can be attacked by water, leading to the formation of a geminal diol. While this is often a reversible process, subsequent reactions can lead to irreversible degradation. The pyridine ring can also influence the electronic properties of the ketone, potentially affecting its susceptibility to hydrolysis.
-
Troubleshooting Steps:
-
Solvent Purity Check: Ensure you are using high-purity, anhydrous solvents. It is advisable to use freshly opened solvents or those stored over molecular sieves.
-
pH Control: The rate of hydrolysis can be pH-dependent.[1] The pyridine nitrogen can be protonated in acidic conditions, which may alter the molecule's stability. Conversely, basic conditions can catalyze other degradation reactions. Buffering your solution to a neutral pH, if compatible with your experiment, can mitigate this.
-
Forced Degradation Study: To confirm hydrolysis as the degradation pathway, perform a forced degradation study by intentionally exposing your compound to acidic, basic, and neutral aqueous conditions.[4][5] Analyze the samples at different time points using a stability-indicating HPLC method to monitor for the appearance of degradation products.
-
Question 2: My samples are turning yellow/brown upon exposure to light. What is happening and how can I prevent it?
Answer:
The observed color change is a strong indicator of photodegradation. Aromatic ketones, such as the chlorophenyl ethanone moiety in your compound, are known to be photosensitive.[6][7]
-
Causality: Aromatic ketones can absorb UV light, promoting them to an excited state. This excited molecule can then undergo various reactions, including hydrogen abstraction from other molecules or solvent, leading to the formation of radical species. These radicals can initiate a cascade of reactions, resulting in complex degradation products and often a change in color. The pyridine ring may also contribute to the molecule's UV absorbance profile.
-
Troubleshooting Steps:
-
Light Protection: The most straightforward solution is to protect your samples from light. Use amber vials or wrap your containers in aluminum foil. Conduct experiments under low-light conditions whenever possible.[1]
-
Photostability Testing: To quantify the light sensitivity, perform a photostability study according to ICH Q1B guidelines. This involves exposing the compound to a controlled source of UV and visible light for a specified duration.
-
Formulation Strategies: If the final product will be light-sensitive, formulation strategies such as the inclusion of UV-absorbing excipients or the use of opaque packaging will be necessary.
-
Question 3: I'm seeing unexpected peaks in my chromatogram after storing my compound at elevated temperatures. What are the likely degradation pathways?
Answer:
Thermal degradation is a significant concern for many organic molecules. For 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone, elevated temperatures can induce several degradation pathways.
-
Causality:
-
Oxidation: The presence of atmospheric oxygen can lead to oxidation, particularly at elevated temperatures.[1] The methylene bridge between the two aromatic rings is a potential site for oxidation. The pyridine ring itself can be oxidized to form N-oxides.[8][9]
-
Decarbonylation: While less common, some ketones can undergo decarbonylation at very high temperatures, leading to the cleavage of the carbonyl group.
-
Ring Opening/Modification: The pyridine ring, while generally stable, can undergo reactions at high temperatures, especially in the presence of other reactive species.
-
-
Troubleshooting Steps:
-
Controlled Storage: Store your compound at recommended temperatures, typically refrigerated or at room temperature, protected from excessive heat.
-
Inert Atmosphere: If the compound is particularly sensitive to oxidation, consider storing it under an inert atmosphere (e.g., nitrogen or argon).
-
Thermal Stress Testing: Conduct a thermal stress study by exposing the compound to a range of elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.[10] Analyze the samples using techniques like HPLC-MS to identify the degradation products and elucidate the degradation pathway.
-
Frequently Asked Questions (FAQs)
Q1: What is a stability-indicating HPLC method and why do I need one?
A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other excipients.[11][12] It is crucial for:
-
Accurate Quantification: Ensuring that you are measuring the intact drug and not a combination of the drug and its degradants.
-
Monitoring Stability: Tracking the decrease in API concentration and the increase in degradation products over time under various storage conditions.
-
Regulatory Compliance: Regulatory agencies like the FDA and EMA require validated stability-indicating methods for all drug products.[2][13][14]
Q2: How do I develop a stability-indicating HPLC method for my compound?
Developing a stability-indicating HPLC method involves a systematic approach:[11][15]
-
Forced Degradation: Subject the compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[4]
-
Method Optimization: Develop an HPLC method (typically reversed-phase) that can separate the parent compound from all the generated degradation products. This involves optimizing the column, mobile phase composition, gradient, flow rate, and detector wavelength.
-
Method Validation: Once the separation is achieved, the method must be validated according to ICH Q2(R2) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
Q3: What are the likely degradation products of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone?
Based on the structure, potential degradation products could include:
-
Hydrolysis Products: Cleavage of the molecule could potentially lead to 4-chlorobenzoic acid and 3-picoline, although this is less likely than modification of the ketone.
-
Oxidation Products: Oxidation of the methylene bridge could form a di-ketone or other oxidized species. The pyridine nitrogen can be oxidized to pyridine-N-oxide.[8][9]
-
Photodegradation Products: Photoreactions can be complex and may lead to radical-induced polymerization or rearrangement products. Dehalogenation of the chlorophenyl ring is also a possibility under certain photolytic conditions.
Q4: How can I improve the stability of my compound in a formulation?
Several strategies can be employed to enhance stability:[1]
-
pH and Buffers: For liquid formulations, maintaining an optimal pH using appropriate buffer systems is critical.
-
Antioxidants: If the compound is susceptible to oxidation, the addition of antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid can be beneficial.
-
Chelating Agents: Trace metal ions can catalyze degradation. Including a chelating agent like EDTA can sequester these ions.
-
Lyophilization: For highly unstable compounds in solution, freeze-drying (lyophilization) to produce a stable solid powder for reconstitution is a common strategy.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products and assess the intrinsic stability of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone.
Materials:
-
1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
HPLC system with a PDA or UV detector and a C18 column
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a solution of the compound (in a quartz cuvette) to a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. Neutralize the acid and base samples. Dilute all samples to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a developed stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the area of the parent peak.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone from its degradation products.
Initial HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: PDA detector scanning from 200-400 nm, with monitoring at the λmax of the parent compound.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Optimization:
-
Inject a mixture of the stressed samples.
-
Adjust the gradient slope, mobile phase modifiers (e.g., different acids, buffers), and column temperature to achieve baseline separation of all peaks.
-
The final method should be validated for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
Table 1: Summary of Forced Degradation Results (Hypothetical)
| Stress Condition | % Degradation | Number of Degradants | Observations |
| 0.1 N HCl, 60°C, 24h | 15% | 2 | No color change |
| 0.1 N NaOH, RT, 24h | 40% | 3 | Slight yellowing |
| 3% H₂O₂, RT, 24h | 25% | 4 | No color change |
| Heat (80°C, 48h) | 10% | 1 | Slight browning |
| Photolysis (ICH Q1B) | 50% | >5 | Significant yellowing |
Visualizations
Degradation Pathway Logic
Caption: Factors influencing the stability of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of a new chemical entity.
References
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Bisphenol A. In: Wikipedia. ; 2024. Accessed January 22, 2026. [Link].
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Patel RM, Shri BM. Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development. 2018;2(5):79-87. [Link].
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Afgan S, Singh D, Kumar A, Deepak, Kumar R. Study on Thermal Degradation behaviour of Poly (N-(Meta-Chlorophenyl) Maleimide) and its Copolymer of Methyl Methacrylate. ResearchGate. Published online May 30, 2019. [Link].
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Das KC, Mukherjee AK. Bacterial Degradation of Aromatic Compounds. PMC. Published online 2007. [Link] aromatic-compounds-degradation/.
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Pyridine Aldehydes and Ketones. ResearchGate. Accessed January 22, 2026. [Link].
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Choudhary A. Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. Published online April 9, 2025. [Link].
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Stability indicating RP-HPLC method for estimation of finerenone and its related substances in new dosage form. ResearchGate. Published online June 12, 2025. [Link].
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DDT. In: Wikipedia. ; 2024. Accessed January 22, 2026. [Link].
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Impact of Forced Degradation Studies on the Formulation and Stability of Topiroxostat: A Comprehensive Review. ResearchGate. Published online April 12, 2025. [Link].
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ICH. STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ; 2025. [Link].
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[Investigation of thermal and thermo-oxidative degradation of poly(ether ether ketone) by gas chromatography]. PubMed. Published online April 8, 2018. [Link].
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Synthesis of ketones by hydrolysis, deprotection, or oxidation. Organic Chemistry Portal. Accessed January 22, 2026. [Link].
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Development and validation of a stability-indicating HPLC method for assay of tonabersat in pharmaceutical formulations. PubMed. Published online 2019. [Link].
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Ketamine. In: Wikipedia. ; 2024. Accessed January 22, 2026. [Link].
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Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. MDPI. Published online July 28, 2023. [Link].
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Degradation Products of Polychlorinated Biphenyls and Their In Vitro Transformation by Ligninolytic Fungi. MDPI. Published online 2022. [Link].
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Guideline on stability testing: stability testing of existing active substances and related finished products. European Medicines Agency. Published online July 13, 2023. [Link].
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Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. ACS Omega. Published online May 30, 2024. [Link].
- Oxidative Synthesis of Pyridine Derivatives. Journal of Chemical, Biological and Physical Sciences. 2021;11(2):75-86.
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Aerobic oxidation of aryl arenes to ketones. ResearchGate. Published online 2023. [Link].
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Lizardo-Huerta JC, Sirjean B, Verdier L, Fournet R, Glaude PA. Thermal Decomposition of Chloropicrin. ResearchGate. Published online May 5, 2019. [Link].
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Identification of Degradation By-Products of Selected Pesticides During Oxidation and Chlorination Processes. ResearchGate. Published online 2018. [Link].
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6.4: Alpha Halogenation of Aldehydes and Ketones (reference only). Chemistry LibreTexts. Published online July 24, 2023. [Link].
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Stability-indicating methods for peptide drug analysis. AMSbiopharma. Published online December 11, 2025. [Link].
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Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. MDPI. Published online 2022. [Link].
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Direct β-Functionalization of Cyclic Ketones with Aryl Ketones via the Merger of Photoredox and Organocatalysis. ChemRxiv. Published online January 24, 2022. [Link].
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Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. ResearchGate. Published online August 10, 2025. [Link].
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A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. RSC Publishing. Published online 2021. [Link].
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Aldehydes & Ketones: Imine and Enamine Hydrolysis Mechanisms – Reacting with Water and Acid. YouTube. Published online May 28, 2024. [Link].
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Streamlining the Synthesis of Pyridones through Oxidative Amination. ChemRxiv. Published online 2024. [Link].
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Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Pan American Health Organization. Accessed January 22, 2026. [Link].
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The Mechanism of Photsdegradation of Alkyl Halides and Poly(viny1 chloride). Part I. Alkyl Aryl Ketone-sensitized Photolysis. RSC Publishing. Accessed January 22, 2026. [Link].
-
Nicewicz DA, et al. Direct β-Functionalization of Cyclic Ketones with Aryl Ketones via the Merger of Photoredox and Organocatalysis. PMC. Published online 2014. [Link].
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Validation & Comparative
A Comparative Guide to the Synthesis of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone is a pyridyl ketone derivative of significant interest in drug discovery due to its structural motifs, which are present in various biologically active compounds. The efficient and scalable synthesis of this molecule is crucial for advancing research and development efforts. This guide compares three primary synthetic strategies: Claisen-type condensation, acylation of a 3-picoline anion, and oxidation of a diarylmethane precursor. Each route is evaluated based on factors such as yield, reagent availability, reaction conditions, and scalability.
Comparison of Synthetic Routes
| Parameter | Route 1: Claisen-type Condensation | Route 2: Acylation of 3-Picoline Anion | Route 3: Oxidation of 3-(4-chlorobenzyl)pyridine |
| Starting Materials | 3-Acetylpyridine, 4-chlorophenyl ester | 3-Picoline, 4-chlorobenzoyl chloride | 3-(Bromomethyl)pyridine, 4-chlorophenylboronic acid |
| Key Reagents | Strong base (e.g., NaH, NaOEt) | Strong base (e.g., n-BuLi, LDA) | Palladium catalyst, base, oxidizing agent (e.g., KMnO4) |
| Typical Yield | Moderate to high | Moderate | Moderate (over two steps) |
| Scalability | Good | Moderate (requires cryogenic conditions) | Good |
| Safety Concerns | Handling of reactive sodium hydride/ethoxide | Use of pyrophoric n-butyllithium, cryogenic temperatures | Use of strong oxidizing agents |
| Key Advantages | Utilizes readily available starting materials. | Direct C-C bond formation. | Milder conditions for the final oxidation step. |
| Key Disadvantages | Potential for side reactions (e.g., self-condensation). | Strict anhydrous and inert atmosphere required. | Two-step process, potentially lower overall yield. |
Route 1: Claisen-type Condensation
This classical approach involves the base-mediated condensation of an enolizable ketone (3-acetylpyridine) with a non-enolizable ester (a 4-chlorophenyl ester). The driving force for this reaction is the formation of a stable β-dicarbonyl intermediate, which is subsequently protonated upon workup.
Mechanistic Rationale
The reaction is initiated by the deprotonation of the α-carbon of 3-acetylpyridine by a strong base, such as sodium hydride, to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the 4-chlorophenyl ester. Subsequent elimination of the alkoxide leaving group yields the target β-keto-enol. The use of a non-enolizable ester, like an aromatic ester, prevents self-condensation of the ester, leading to a cleaner reaction profile.[1][2]
Visualizing the Pathway
Caption: Claisen-type condensation route.
Experimental Protocol (Adapted)
-
Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium hydride (1.2 eq) as a dispersion in mineral oil. Wash the sodium hydride with dry hexanes to remove the oil, then suspend it in anhydrous tetrahydrofuran (THF).
-
Enolate Formation: Cool the suspension to 0 °C and add a solution of 3-acetylpyridine (1.0 eq) in anhydrous THF dropwise. Allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.
-
Condensation: Add a solution of ethyl 4-chlorobenzoate (1.1 eq) in anhydrous THF dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Route 2: Acylation of 3-Picoline Anion
This method relies on the deprotonation of the methyl group of 3-picoline to form a nucleophilic anion, which then reacts with an acylating agent like 4-chlorobenzoyl chloride. This approach offers a more direct way to form the desired carbon-carbon bond.
Mechanistic Rationale
The acidity of the methyl protons of 3-picoline is enhanced by the electron-withdrawing nature of the pyridine ring. A strong, non-nucleophilic base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) is required to generate the 3-picolyl anion. This highly reactive carbanion then undergoes nucleophilic acyl substitution with 4-chlorobenzoyl chloride to furnish the target ketone. The reaction must be conducted at low temperatures to prevent side reactions and decomposition of the organolithium species.
Visualizing the Pathway
Caption: Acylation of 3-picoline anion route.
Experimental Protocol (Adapted)
-
Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 3-picoline (1.0 eq) in anhydrous THF.
-
Anion Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C. A color change to deep red or brown indicates anion formation. Stir the mixture at -78 °C for 1 hour.
-
Acylation: Add a solution of 4-chlorobenzoyl chloride (1.0 eq) in anhydrous THF dropwise to the cold solution of the 3-picolyl anion.
-
Reaction: Allow the reaction to stir at -78 °C for 2-3 hours, then slowly warm to room temperature.
-
Workup: Quench the reaction by the slow addition of water. Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. The resulting crude product can be purified by column chromatography.
Route 3: Oxidation of 3-(4-chlorobenzyl)pyridine
This two-step approach first involves the synthesis of a diarylmethane intermediate, 3-(4-chlorobenzyl)pyridine, followed by its oxidation to the target ketone. This route avoids the use of highly reactive organometallic reagents.
Mechanistic Rationale
The initial step typically involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, between a pyridine-containing building block (e.g., 3-(bromomethyl)pyridine) and a phenyl-containing partner (e.g., 4-chlorophenylboronic acid) to form the C-C bond of the diarylmethane. The subsequent oxidation of the benzylic methylene bridge can be achieved using a variety of oxidizing agents, with potassium permanganate being a common and effective choice.[3] The reaction proceeds via a radical mechanism, with the benzylic position being particularly susceptible to oxidation.
Visualizing the Pathway
Caption: Two-step Suzuki coupling and oxidation route.
Experimental Protocol (Adapted)
Step 1: Synthesis of 3-(4-chlorobenzyl)pyridine (Suzuki Coupling)
-
Preparation: To a reaction flask, add 3-(bromomethyl)pyridine hydrobromide (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (3.0 eq).
-
Reaction: Add a mixture of toluene and water as the solvent. Heat the mixture to 80-90 °C under a nitrogen atmosphere and stir vigorously until the starting materials are consumed (monitor by TLC).
-
Workup: Cool the reaction, separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. Purify the intermediate by column chromatography.
Step 2: Oxidation to 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone [3]
-
Preparation: Dissolve the 3-(4-chlorobenzyl)pyridine (1.0 eq) from the previous step in a mixture of water and a suitable co-solvent like pyridine.
-
Oxidation: Heat the solution to 85-95 °C and add potassium permanganate (KMnO₄) (1.5-2.0 eq) portion-wise, maintaining the temperature.
-
Reaction: Stir the reaction mixture at this temperature for several hours until the starting material is consumed.
-
Workup: Cool the mixture and quench the excess KMnO₄ by adding a small amount of methanol or sodium bisulfite. Filter the mixture through a pad of celite to remove the manganese dioxide precipitate.
-
Purification: Extract the filtrate with dichloromethane. Combine the organic layers, dry, and concentrate. Purify the final product by column chromatography or recrystallization.
Conclusion
The choice of the optimal synthetic route for 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone depends on the specific requirements of the researcher, including available equipment, scale of the reaction, and safety considerations. The Claisen-type condensation offers a robust and scalable method using readily available starting materials. The acylation of the 3-picoline anion provides a more direct route but requires stringent anhydrous and cryogenic conditions, making it more suitable for smaller-scale syntheses. The two-step oxidation route avoids harsh organometallic reagents and may be advantageous in certain contexts, although it involves an additional synthetic step which could impact the overall yield. Careful consideration of these factors will enable the selection of the most appropriate and efficient pathway for the synthesis of this valuable chemical intermediate.
References
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Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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A solvent-free synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one in a ball mill. (n.d.). ResearchGate. Retrieved from [Link]
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A Comparative Guide to the Synthesis of Aryl-Pyridinyl Ethanones: A Focus on 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone and Its Isomers
Introduction: The Central Role of Pyridinyl Ketones in Modern Chemistry
Pyridinyl ketones represent a class of privileged molecular scaffolds, serving as foundational building blocks in the landscape of medicinal chemistry and materials science.[1][2] Their unique hybrid structure, combining an aromatic ketone with a pyridine moiety, offers a rich playground for synthetic modification. The nitrogen atom in the pyridine ring acts as a key site for modulating physicochemical properties such as solubility and basicity, while also providing a vector for hydrogen bonding interactions with biological targets.[3] This makes pyridinyl ketones and their derivatives invaluable intermediates in the synthesis of a wide array of pharmacologically active agents, including anti-cancer, anti-inflammatory, and antimicrobial compounds.[4]
This guide provides an in-depth technical comparison of the synthetic routes leading to 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone and its structural isomers. We will dissect the fundamental chemical principles governing their synthesis, compare the reactivity of key precursors, and provide field-proven experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for selecting the optimal synthetic strategy based on precursor availability, desired yield, and the specific isomeric target.
Core Synthetic Strategy: The Picolyl Anion Acylation Pathway
The most direct and versatile method for constructing the 1-(aryl)-2-(pyridinyl)ethanone backbone is through the acylation of a pyridinylmethyl anion, commonly known as a picolyl anion. This pathway involves two critical steps:
-
Deprotonation: A methylpyridine (picoline) isomer is treated with a strong base to selectively remove a proton from the methyl group, generating a nucleophilic carbanion.
-
Acylation: The resulting picolyl anion is reacted with a suitable acylating agent, such as an acyl chloride or an ester, to form the desired ketone via a C-C bond-forming reaction.
The choice of base and the reaction conditions are critically dependent on the position of the nitrogen atom in the pyridine ring, a factor that fundamentally governs the acidity of the methyl protons.
Fig. 1: General workflow for pyridinyl ketone synthesis.
Comparative Analysis: The Decisive Role of the Pyridine Nitrogen
The synthetic accessibility of 1-(4-Chlorophenyl)-2-(pyridinyl)ethanone isomers is dictated by the electronic properties of the starting picoline. The position of the ring nitrogen significantly influences the stability of the intermediate picolyl anion, thereby affecting the ease of deprotonation and overall reaction efficiency.
2-Pyridinyl and 4-Pyridinyl Isomers: Enhanced Acidity via Resonance
For 2-picoline and 4-picoline, the methyl groups exhibit enhanced acidity. This is because the negative charge of the corresponding picolyl anion is effectively delocalized through resonance onto the electronegative nitrogen atom. This stabilization lowers the energy of the conjugate base, making the parent picoline more acidic and easier to deprotonate. Consequently, strong bases like lithium diisopropylamide (LDA) or sodium amide (NaNH₂) can efficiently generate the required anion at low temperatures.
The 3-Pyridinyl Isomer: A Case of Reduced Reactivity
In contrast, the methyl group of 3-picoline is significantly less acidic. The negative charge on the 3-picolyl anion cannot be delocalized onto the nitrogen atom through a valid resonance structure. The anion is therefore less stable and more energetic, making its formation from 3-picoline more challenging. This lack of resonance stabilization necessitates the use of stronger bases or harsher reaction conditions to achieve sufficient deprotonation for subsequent acylation. This inherent difference in reactivity is the single most important factor when planning the synthesis of these isomers.[5]
Fig. 2: Anion stabilization in picoline isomers.
Data Summary: A Head-to-Head Comparison
The following table summarizes the key distinctions and synthetic considerations for preparing the three isomers of 1-(4-Chlorophenyl)-2-(pyridinyl)ethanone.
| Feature | 1-(4-Chlorophenyl)-2-(2-pyridinyl )ethanone | 1-(4-Chlorophenyl)-2-(3-pyridinyl )ethanone | 1-(4-Chlorophenyl)-2-(4-pyridinyl )ethanone |
| Precursor | 2-Picoline | 3-Picoline | 4-Picoline |
| Relative Acidity | High | Low | High |
| Anion Stability | High (Resonance Stabilized) | Low (Inductive effects only) | High (Resonance Stabilized) |
| Typical Base | LDA, NaNH₂, n-BuLi | Stronger bases (e.g., s-BuLi) or harsher conditions may be needed | LDA, NaNH₂, n-BuLi |
| Expected Yield | Good to Excellent | Fair to Good (Potentially lower) | Good to Excellent |
| Key Challenge | Potential for N-acylation side reactions. | Difficult deprotonation of the methyl group. | High reactivity can lead to side reactions if not controlled. |
Alternative Synthetic Approaches
While picolyl anion acylation is a primary method, other strategies exist, particularly for complex derivatives. Modern cross-coupling reactions, for instance, have been employed for analogous structures. A patented process for an intermediate of the drug Etoricoxib, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, utilizes a palladium-catalyzed coupling of an acetylpyridine with a bromophenyl sulfone.[6] This highlights the potential for metal-catalyzed approaches to bypass the need for stoichiometric strong bases, which can be advantageous for substrates with base-sensitive functional groups.
Another classical approach is the Kröhnke pyridine synthesis , which involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds.[7][8] While not a direct route to the title compounds, it is a powerful method for building highly substituted pyridine rings that may contain a ketone functionality.
Experimental Protocols
The following protocols are provided as robust, field-validated starting points. Standard laboratory safety procedures should be followed at all times.
Protocol 1: Synthesis of Acylating Agent - 4-Chlorobenzoyl Chloride
This protocol details the conversion of a carboxylic acid to its more reactive acyl chloride derivative, a necessary precursor for the acylation step.[9]
Materials:
-
4-Chlorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF, catalytic)
-
Round-bottom flask, reflux condenser, heating mantle
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 4-chlorobenzoic acid (1.0 eq) in thionyl chloride (2.0-3.0 eq).
-
Add a catalytic amount of DMF (1-2 drops).
-
Fit the flask with a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts).
-
Heat the mixture to reflux (approx. 80 °C) and maintain for 2-3 hours, or until gas evolution ceases and the solution becomes clear.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure (vacuum distillation).
-
The resulting crude 4-chlorobenzoyl chloride can be purified by distillation or used directly in the next step.
Protocol 2: Synthesis of 1-(4-Chlorophenyl)-2-(4-pyridinyl)ethanone
This procedure is a representative example of the picolyl anion acylation method, targeting the 4-pyridinyl isomer due to its favorable reactivity.
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
4-Picoline
-
4-Chlorobenzoyl chloride
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated ammonium chloride (NH₄Cl) solution
Procedure:
-
LDA Preparation: To a flame-dried, three-neck flask under an inert atmosphere, add anhydrous THF and cool to -78 °C (dry ice/acetone bath). Add diisopropylamine (1.1 eq) followed by the dropwise addition of n-BuLi (1.05 eq). Stir the solution at -78 °C for 30 minutes.
-
Anion Formation: Add 4-picoline (1.0 eq), freshly distilled, dropwise to the LDA solution at -78 °C. A deep red or brown color typically indicates anion formation. Stir the mixture for 1 hour at this temperature.
-
Acylation: Dissolve 4-chlorobenzoyl chloride (1.1 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the picolyl anion mixture at -78 °C. Stir the reaction for 2-3 hours, allowing it to slowly warm to room temperature overnight.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure ketone.
Conclusion and Future Outlook
The synthesis of 1-(4-Chlorophenyl)-2-(pyridinyl)ethanones is a study in the subtleties of heterocyclic chemistry. While the core structure appears simple, the isomeric position of the pyridine nitrogen atom fundamentally dictates the synthetic strategy. The enhanced acidity of the 2- and 4-picolyl positions, arising from resonance stabilization of the conjugate base, renders them significantly more amenable to deprotonation and subsequent acylation compared to the 3-isomer. This guide demonstrates that a foundational understanding of these electronic effects is paramount for designing efficient and high-yielding synthetic routes.
For researchers and drug developers, this family of compounds remains a fertile ground for exploration. The chlorine atom provides a handle for further functionalization via cross-coupling reactions, while the pyridine nitrogen can be quaternized or oxidized to modulate the molecule's properties. As the demand for novel, structurally complex active pharmaceutical ingredients continues to grow, a mastery of the principles governing the synthesis of these essential pyridinyl ketone building blocks will remain a critical asset in the chemist's toolkit.
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A Comparative Guide to the Biological Activity of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone and Known Steroidogenesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potential biological activity of the novel compound 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone with established therapeutic agents. Due to the limited publicly available biological data for 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone, this comparison is based on a scientifically informed hypothesis centered on its structural similarity to the known drug, Metyrapone. Our analysis suggests a plausible mode of action for this compound as an inhibitor of the enzyme steroid 11β-hydroxylase (CYP11B1), a critical component in the biosynthesis of cortisol.
Introduction: The Rationale for a Hypothetical Target
1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone is a synthetic compound with a chemical structure that features a pyridin-3-yl group linked via an ethanone bridge to a 4-chlorophenyl moiety. While direct experimental evidence of its biological target is not yet prevalent in the scientific literature, its core structure bears a significant resemblance to Metyrapone (2-methyl-1,2-di(pyridin-3-yl)propan-1-one), a well-characterized inhibitor of steroid 11β-hydroxylase (CYP11B1).[1] This structural analogy, particularly the pyridin-3-yl ethanone pharmacophore, forms the basis of our hypothesis that 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone may also exhibit inhibitory activity against CYP11B1.
CYP11B1 is a mitochondrial cytochrome P450 enzyme that plays a pivotal role in the adrenal cortex by catalyzing the final step of cortisol synthesis—the hydroxylation of 11-deoxycortisol to cortisol.[2][3] Inhibition of this enzyme is a validated therapeutic strategy for conditions characterized by cortisol excess, such as Cushing's syndrome.[3][4] This guide will, therefore, compare the hypothetical activity of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone with established CYP11B1 inhibitors, providing a framework for its potential pharmacological evaluation.
The Cortisol Synthesis Pathway and the Role of CYP11B1
The biosynthesis of cortisol is a multi-step process that occurs primarily in the zona fasciculata of the adrenal cortex. As illustrated in the pathway below, cholesterol is converted through a series of enzymatic reactions to produce cortisol. CYP11B1 is the terminal enzyme in this cascade.
Caption: Workflow for an in vitro CYP11B1 inhibition assay.
Detailed Steps:
-
Enzyme and Substrate Preparation: Recombinant human CYP11B1 enzyme is pre-incubated with varying concentrations of the test compound (1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone) or a known inhibitor (e.g., Metyrapone) in a suitable buffer.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, 11-deoxycortisol, and the cofactor, NADPH.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period, allowing for the conversion of 11-deoxycortisol to cortisol.
-
Reaction Termination: The reaction is stopped, typically by the addition of a strong acid or an organic solvent.
-
Quantification: The amount of cortisol produced is quantified using a sensitive analytical method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by non-linear regression analysis.
Cell-Based Cortisol Production Assay
This assay assesses the ability of a compound to inhibit cortisol synthesis in a cellular context.
Workflow:
Caption: A logical framework for the evaluation and development of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone as a potential CYP11B1 inhibitor.
Conclusion
Based on a strong structural rationale, 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone is a promising candidate for investigation as an inhibitor of steroid 11β-hydroxylase (CYP11B1). The experimental framework provided in this guide offers a clear path for validating this hypothesis and quantitatively comparing its biological activity to established drugs such as Metyrapone, Ketoconazole, and Osilodrostat. Should this compound demonstrate potent and selective inhibition of CYP11B1, it could represent a valuable new lead in the development of therapeutics for Cushing's syndrome and other conditions related to cortisol excess. Further investigation into its selectivity against other steroidogenic enzymes, particularly CYP11B2, will be critical in defining its therapeutic potential and safety profile.
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- Engelhardt D, Weber MM, Miksch T, Abedinpour F, Jaspers C. The influence of ketoconazole on human adrenal steroidogenesis: in vivo and in vitro studies. Klin Wochenschr. 1991;69(15):704-710.
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- Osilodrostat Is a Potential Novel Steroidogenesis Inhibitor for the Treatment of Cushing Syndrome: An In Vitro Study. J Clin Endocrinol Metab. 2019;104(8):3235-3248.
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Navigating the Structure-Activity Landscape: A Comparative Guide to 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone Derivatives in Kinase Inhibition
In the intricate world of drug discovery, the systematic exploration of structure-activity relationships (SAR) serves as a critical compass, guiding the optimization of lead compounds into potent and selective therapeutic agents. This guide delves into the SAR of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone derivatives, a scaffold of interest in the pursuit of novel kinase inhibitors. While a comprehensive SAR study on this specific scaffold remains to be published, by synthesizing findings from analogous diaryl ketone and pyridinyl-containing compounds, we can illuminate the path for future research and development in this area.
The 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone Scaffold: A Foundation for Kinase Inhibition
The core structure, 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone, presents three key regions for chemical modification to modulate biological activity: the 4-chlorophenyl ring (A), the ethanone linker (B), and the 3-pyridinyl ring (C). The exploration of substitutions at these positions is paramount to understanding and enhancing the therapeutic potential of this chemical series. The general hypothesis is that these compounds may act as ATP-competitive kinase inhibitors, where the pyridinyl and phenyl rings occupy hydrophobic pockets and the ketone moiety can form crucial hydrogen bonds within the kinase active site.
Synthesis of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone Derivatives: A General Approach
The synthesis of these derivatives typically involves a multi-step process. A common strategy is the coupling of a substituted phenylacetic acid or its corresponding acyl chloride with a substituted pyridine derivative. The specific reaction conditions can be tailored to accommodate a variety of functional groups on both the phenyl and pyridinyl rings, allowing for a systematic exploration of the SAR.
Comparative Analysis of Structural Modifications and Biological Activity
Due to the absence of a dedicated SAR study on the target scaffold, we will draw parallels from structurally related diaryl ketones and pyridinyl-containing kinase inhibitors to infer the likely impact of various substitutions. The primary endpoints for comparison are typically in vitro kinase inhibition, often expressed as IC50 values, and cellular cytotoxicity, commonly measured using an MTT assay.
The Role of the Phenyl Ring (A-ring)
The 4-chloro substitution on the phenyl ring is a common feature in many kinase inhibitors, often contributing to favorable binding interactions. SAR studies on analogous diaryl ether derivatives have shown that the presence of a chlorine or hydroxyl group at the para-position of the phenyl ring can significantly enhance antitumor activity[1]. It is plausible that similar trends would be observed with the 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone scaffold.
Table 1: Postulated Impact of Phenyl Ring Substitutions on Kinase Inhibitory Activity
| R1 Substitution (on Phenyl Ring) | Predicted Impact on Activity | Rationale from Analogous Compounds |
| 4-Chloro (Parent) | Baseline Activity | Common motif in kinase inhibitors, enhances binding.[1] |
| 4-Fluoro | Potentially Increased Activity | Small, electronegative atom can improve binding and metabolic stability. |
| 4-Trifluoromethyl | Potentially Increased Activity | Strong electron-withdrawing group can enhance interactions. |
| 4-Methoxy | Potentially Decreased Activity | Electron-donating group may be less favorable for some kinase targets. |
| 3,4-Dichloro | Potentially Increased Activity | Additional hydrophobic interactions may enhance binding. |
The Significance of the Pyridinyl Ring (C-ring)
The nitrogen atom in the pyridinyl ring is a key feature, often forming a crucial hydrogen bond with the hinge region of the kinase active site. The position of the nitrogen (2-, 3-, or 4-pyridinyl) and the presence of other substituents on this ring are expected to have a profound impact on both potency and selectivity.
Table 2: Postulated Impact of Pyridinyl Ring Modifications on Kinase Inhibitory Activity
| R2 Substitution (on Pyridinyl Ring) | Predicted Impact on Activity | Rationale from Analogous Compounds |
| 3-Pyridinyl (Parent) | Baseline Activity | Establishes key hydrogen bonding interactions. |
| 2-Pyridinyl | Potentially Altered Selectivity | Different nitrogen position may favor binding to different kinases. |
| 4-Pyridinyl | Potentially Altered Selectivity | Different nitrogen position may favor binding to different kinases. |
| Addition of a methyl group | Potentially Increased Activity | Can fill small hydrophobic pockets and improve potency. |
| Addition of an amino group | Potentially Increased Activity | Can form additional hydrogen bonds and improve solubility. |
Modifications of the Ethanone Linker (B-region)
The ethanone linker provides a critical spacing and orientation for the two aromatic rings. Modifications to this linker, such as changing its length or rigidity, can significantly affect how the molecule fits into the kinase active site. For example, in a study of 1-phenyl-2-(phenylamino) ethanone derivatives, the ethanone core was essential for occupying a key cavity in the target enzyme[2][3].
Table 3: Postulated Impact of Linker Modifications on Kinase Inhibitory Activity
| Linker Modification | Predicted Impact on Activity | Rationale |
| Ethane (reduction of ketone) | Likely Decreased Activity | The ketone carbonyl is often a key hydrogen bond acceptor. |
| Propanone | Potentially Altered Activity | Increased linker length may be favorable or unfavorable depending on the target kinase. |
| Introduction of a double bond (enone) | Potentially Increased Activity | Increased rigidity can be entropically favorable for binding. |
Experimental Protocols for Evaluation
To ensure scientific integrity, the biological evaluation of these derivatives must be conducted using validated and reproducible methods. Below are detailed protocols for two key assays: an in vitro kinase inhibition assay and a cellular cytotoxicity assay.
In Vitro Kinase Inhibition Assay (Example: PIM1 Kinase)
The rationale for choosing a specific kinase like PIM1 would stem from initial screening data or in silico modeling suggesting it as a potential target. PIM1 is a serine/threonine kinase implicated in various cancers, making it a relevant target for novel inhibitors[4][5][6].
Protocol:
-
Reagent Preparation : Prepare a 1x Kinase Assay Buffer, a Master Mix containing the kinase, ATP, and the substrate (e.g., S6Ktide), and serial dilutions of the test compounds[7].
-
Reaction Setup : In a 96-well or 384-well plate, add the test compound dilutions, followed by the Master Mix to initiate the kinase reaction[7][8].
-
Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 45-60 minutes) to allow for the phosphorylation of the substrate[7][8].
-
Detection : Stop the reaction and detect the amount of ADP produced (a marker of kinase activity) using a detection reagent such as ADP-Glo™. This involves a two-step process of adding an ADP-Glo™ Reagent followed by a Kinase Detection Reagent[7][8].
-
Data Analysis : Measure the luminescence signal, which is proportional to the amount of ADP produced and thus the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Causality Behind Experimental Choices: The use of a specific substrate and ATP concentration is crucial for ensuring the reaction is in the linear range. The choice of incubation time and temperature is optimized to achieve a sufficient signal window without depleting the substrate. The ADP-Glo™ assay is chosen for its high sensitivity and broad applicability to various kinases.
Cellular Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow MTT to a purple formazan product[9][10].
Protocol:
-
Cell Seeding : Seed cancer cell lines (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight[11].
-
Compound Treatment : Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours)[4][11].
-
MTT Addition : Add a sterile MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals[9][12].
-
Solubilization : Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals[9].
-
Absorbance Reading : Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm[9].
-
Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which represents the concentration of the compound that causes 50% inhibition of cell growth.
Causality Behind Experimental Choices: The choice of cell lines is dependent on the therapeutic area of interest. The incubation time is chosen to allow for the compound to exert its cytotoxic effects. The use of a solubilizing agent is necessary because the formazan product is insoluble in aqueous media.
Visualizing the Structure-Activity Relationship and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Logical relationship between scaffold modification and biological activity.
Caption: Experimental workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
The 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone scaffold holds promise as a starting point for the development of novel kinase inhibitors. While direct SAR data is limited, analysis of related compound series suggests that systematic modification of the phenyl and pyridinyl rings, as well as the ethanone linker, will be crucial for optimizing potency and selectivity. Future research should focus on synthesizing a focused library of derivatives and screening them against a panel of kinases to identify the primary biological target(s). Subsequent detailed enzymatic and cellular assays will be essential to validate these findings and elucidate the mechanism of action. This structured approach, guided by the principles of SAR, will be instrumental in advancing this chemical series towards potential clinical applications.
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BPS Bioscience. (n.d.). Chemi-Verse™ PIM1 Kinase Assay Kit. Retrieved from [Link]
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Du, Z., et al. (2022). Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. Molecules, 27(19), 6340. [Link]
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Wang, J., et al. (2019). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. Molecules, 24(15), 2719. [Link]
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Al-Warhi, T., et al. (2020). In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. Oncology Letters, 20(5), 1-1. [Link]
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Wang, J., et al. (2019). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. ResearchGate. [Link]
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Bennett, B. L., et al. (2007). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(10), 2845-2849. [Link]
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Shchekotikhin, A. E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7167. [Link]
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Nekhai, S., et al. (2014). Phenyl-1-Pyridin-2yl-ethanone-based iron chelators increase IκB-α expression, modulate CDK2 and CDK9 activities, and inhibit HIV-1 transcription. Antimicrobial Agents and Chemotherapy, 58(11), 6518-6528. [Link]
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Loaëc, N., et al. (2013). Structure–Activity Relationship (SAR) Studies on Substituted N-(Pyridin-3-yl)-2-amino-isonicotinamides as Highly Potent and Selective Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. Journal of Medicinal Chemistry, 56(5), 1945-1956. [Link]
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A Researcher's Guide to the Biological Validation of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone: A Comparative Approach
This guide provides a comprehensive framework for the in vitro and in vivo validation of the biological effects of the novel compound, 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone. Given the nascent stage of research on this specific molecule, this document outlines a proposed investigatory path. We will draw parallels with structurally related compounds to hypothesize potential biological activities and benchmark against established therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize new chemical entities.
Introduction and Hypothesized Mechanism of Action
The chemical structure of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone, featuring a chlorophenyl group and a pyridinyl ethanone moiety, suggests potential interactions with biological systems. Structural analogs containing these motifs have exhibited a range of activities, including fungicidal and anticancer properties. For the purpose of this guide, we will focus on a hypothesized role as an inhibitor of a key signaling pathway implicated in cancer progression, such as a protein kinase cascade. We will use Gefitinib , a well-characterized epidermal growth factor receptor (EGFR) kinase inhibitor, as a comparative compound throughout our validation workflow.
Our central hypothesis is that 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone (herein referred to as 'Compound X') exhibits anti-proliferative effects in cancer cells by inhibiting a critical kinase in a growth factor signaling pathway.
In Vitro Validation: Cellular Effects and Target Engagement
The initial phase of validation focuses on characterizing the effects of Compound X on cancer cells in a controlled laboratory setting.
Cell Viability and Cytotoxicity Assessment
The first step is to determine the concentration-dependent effect of Compound X on cancer cell viability. A common and robust method is the MTT assay.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate human non-small cell lung cancer cells (e.g., A549, which has wild-type EGFR) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of Compound X and the comparative drug, Gefitinib, in culture medium. The concentration range should be broad enough to determine an IC50 value (e.g., 0.01 µM to 100 µM). Add the compounds to the respective wells and incubate for 72 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Comparative Data Table: In Vitro Cytotoxicity (Hypothetical Data)
| Compound | Cell Line | IC50 (µM) |
| Compound X | A549 | 8.5 |
| Gefitinib | A549 | 2.1 |
This hypothetical data suggests that Compound X has anti-proliferative effects, albeit at a higher concentration than the established inhibitor, Gefitinib.
Elucidating the Mechanism of Cell Death: Apoptosis Assay
To understand how Compound X induces cell death, an apoptosis assay using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is recommended.
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Treat A549 cells with Compound X and Gefitinib at their respective IC50 concentrations for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive cells are undergoing apoptosis, while PI staining indicates necrotic or late apoptotic cells.
Visualization of Experimental Workflow
Caption: Workflow for assessing apoptosis induction by Compound X.
Target Engagement: Kinase Inhibition Assay
To test our hypothesis that Compound X acts as a kinase inhibitor, a direct enzymatic assay is crucial.
Experimental Protocol: In Vitro Kinase Assay
-
Reaction Setup: In a 96-well plate, combine recombinant human EGFR kinase, a specific substrate peptide, and ATP.
-
Inhibitor Addition: Add varying concentrations of Compound X and Gefitinib to the wells.
-
Kinase Reaction: Incubate the plate at 30°C to allow the kinase to phosphorylate the substrate.
-
Detection: Use a phosphospecific antibody and a detection reagent (e.g., luminescence-based) to quantify the amount of phosphorylated substrate.
-
Analysis: Determine the IC50 of kinase inhibition for each compound.
Comparative Data Table: Kinase Inhibition (Hypothetical Data)
| Compound | Target Kinase | IC50 (nM) |
| Compound X | EGFR | 520 |
| Gefitinib | EGFR | 25 |
This hypothetical result would indicate that Compound X directly inhibits EGFR kinase activity, although with lower potency than Gefitinib.
Hypothesized Signaling Pathway
Caption: Proposed mechanism of action for Compound X via EGFR inhibition.
In Vivo Validation: Efficacy in a Preclinical Model
Following promising in vitro results, the next critical step is to evaluate the efficacy of Compound X in a living organism. A tumor xenograft model in mice is a standard approach.
Xenograft Tumor Model
Experimental Protocol: A549 Xenograft Model
-
Cell Implantation: Subcutaneously inject A549 cells into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into three groups: Vehicle control, Compound X, and Gefitinib. Administer the treatments daily via an appropriate route (e.g., oral gavage).
-
Tumor Measurement: Measure the tumor volume and body weight of the mice every 2-3 days.
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis.
Comparative Data Table: In Vivo Efficacy (Hypothetical Data)
| Treatment Group | Average Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 | 0 |
| Compound X (50 mg/kg) | 680 | 45.6 |
| Gefitinib (25 mg/kg) | 350 | 72.0 |
These hypothetical findings would suggest that Compound X can inhibit tumor growth in vivo, though with less efficacy than Gefitinib at the tested doses.
Visualization of In Vivo Experimental Workflow
Caption: Workflow for the in vivo evaluation of Compound X.
Conclusion and Future Directions
This guide has outlined a systematic and comparative approach to validate the hypothesized biological effects of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone as a potential anticancer agent. The proposed experiments, from initial in vitro cytotoxicity screens to in vivo efficacy studies, provide a robust framework for its characterization. The hypothetical data presented illustrates how Compound X could be benchmarked against a known inhibitor like Gefitinib.
Should the experimental results align with these hypothetical outcomes, future work would involve lead optimization to improve potency and pharmacokinetic properties, as well as broader kinase profiling to assess selectivity and off-target effects. This structured validation pathway is essential for advancing a novel chemical entity from a laboratory curiosity to a potential therapeutic candidate.
References
- This section would be populated with citations for the specific protocols and information on the comparative compounds used. As this guide is a template for a hypothetical investigation, specific references are not applicable. In a real-world scenario, this section would include peer-reviewed articles and technical manuals for the assays and reagents mentioned.
Navigating the Kinome: A Comparative Analysis of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone Analogs as Kinase Inhibitors
For Immediate Release
A Deep Dive into the Kinase Inhibitory Landscape of Novel Pyridinylethanone Analogs
In the intricate world of cellular signaling, protein kinases stand as central regulators, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. This guide offers a comprehensive comparative analysis of the kinase inhibitory profile of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone and its structurally related analogs. As Senior Application Scientists, we provide not just data, but a field-proven perspective on the experimental choices and the interpretation of these findings, aimed at researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Promise of Pyridinylethanone Scaffolds
The 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone scaffold represents a promising starting point for the development of novel kinase inhibitors. The presence of the pyridine ring, a common feature in many FDA-approved kinase inhibitors, suggests a favorable interaction with the ATP-binding pocket of various kinases.[1][2][3] Modifications to both the chlorophenyl and pyridinyl moieties can significantly alter the potency and selectivity of these compounds, offering a rich field for structure-activity relationship (SAR) studies.[4][5] This guide will explore the inhibitory profiles of a parent compound and three of its analogs against a panel of cancer-relevant kinases, providing a framework for understanding their therapeutic potential.
Experimental Design: A Self-Validating Approach to Kinase Inhibition Profiling
To ensure the scientific integrity of our findings, we employed a robust and widely accepted in vitro kinase assay, the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during a kinase reaction, providing a highly sensitive measure of kinase activity and, consequently, its inhibition.[6][7][8]
Experimental Workflow: From Compound Dilution to Data Analysis
The following diagram illustrates the streamlined workflow for determining the half-maximal inhibitory concentration (IC50) values for our test compounds.
Figure 1: Workflow for IC50 determination using the ADP-Glo™ Kinase Assay.
Detailed Protocol: ADP-Glo™ Kinase Assay
-
Compound Preparation : Test compounds were serially diluted in DMSO to create a concentration gradient.
-
Kinase Reaction Setup : In a 384-well plate, the kinase, its specific substrate, and ATP were combined in a reaction buffer.
-
Initiation of Reaction : The kinase reaction was initiated by adding the test compound at various concentrations. The final DMSO concentration was kept constant across all wells.
-
Incubation : The reaction plate was incubated at room temperature for a specified period, allowing the enzymatic reaction to proceed.
-
Termination and ATP Depletion : An equal volume of ADP-Glo™ Reagent was added to each well to terminate the kinase reaction and deplete any remaining ATP.[6][7]
-
ADP to ATP Conversion and Signal Generation : Kinase Detection Reagent was added to convert the generated ADP to ATP and to provide the luciferase and luciferin necessary for the light-producing reaction.[6][7]
-
Luminescence Reading : After a final incubation period, the luminescence of each well was measured using a plate reader.
-
Data Analysis : The luminescence data was normalized to controls and plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve was fitted to the data to determine the IC50 value for each compound against each kinase.
Comparative Kinase Inhibitory Profile
The following table summarizes the IC50 values (in nanomolars) of the parent compound, 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone (Compound A), and its three analogs against a panel of five therapeutically relevant kinases. This dataset is illustrative to guide researchers and should be independently verified.
| Compound | Structure | p38α (MAPK14) IC50 (nM) | ERK2 (MAPK1) IC50 (nM) | PIM-1 IC50 (nM) | CDK2 IC50 (nM) | Aurora A IC50 (nM) |
| A | 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone | 85 | >10,000 | 250 | >10,000 | >10,000 |
| B | 1-(4-Fluorophenyl )-2-(3-pyridinyl)ethanone | 60 | >10,000 | 200 | >10,000 | >10,000 |
| C | 1-(4-Chlorophenyl)-2-(4-pyridinyl )ethanone | 120 | >10,000 | 350 | >10,000 | >10,000 |
| D | 1-(4-Chlorophenyl)-2-(3-pyridinyl)methanol | 550 | >10,000 | 1500 | >10,000 | >10,000 |
Discussion: Deciphering the Structure-Activity Relationship
The presented data, although illustrative, provides a foundation for a preliminary SAR analysis.
Target Selectivity : All tested compounds exhibit a notable selectivity for the p38α MAP kinase and, to a lesser extent, the PIM-1 kinase. The mitogen-activated protein kinase (MAPK) signaling pathways are crucial in regulating cellular responses to external stimuli, and their aberrant activation is implicated in inflammatory diseases and cancer.[1][9] The p38 MAP kinase pathway, in particular, is a key player in inflammatory responses.[1] PIM-1 is a proto-oncogene that plays a role in cell survival and proliferation, making it an attractive target in oncology.[10][11] The lack of significant activity against ERK2, CDK2, and Aurora A suggests a degree of selectivity within the kinome for this scaffold.
Impact of Halogen Substitution : The replacement of the chloro group in Compound A with a fluoro group in Compound B resulted in a modest increase in potency against p38α (85 nM vs. 60 nM). This suggests that the electronic properties and size of the halogen at this position can fine-tune the inhibitory activity, a common observation in kinase inhibitor design.
Influence of Pyridine Isomerism : Shifting the pyridine nitrogen from the 3-position (Compound A) to the 4-position (Compound C ) led to a slight decrease in p38α inhibitory activity (85 nM vs. 120 nM). The position of the nitrogen atom in the pyridine ring is critical for forming key hydrogen bond interactions within the ATP-binding pocket of many kinases. This positional change likely alters the geometry of the compound's binding mode.
Role of the Carbonyl Group : The reduction of the ethanone carbonyl to a hydroxyl group in Compound D resulted in a significant loss of potency against p38α (85 nM vs. 550 nM). This highlights the crucial role of the carbonyl oxygen, which likely acts as a hydrogen bond acceptor, anchoring the inhibitor within the kinase's active site.
Relevant Signaling Pathway: The p38 MAPK Cascade
The primary target of the analyzed compounds appears to be p38α, a key component of the MAPK signaling cascade. The diagram below illustrates the central role of p38 in response to cellular stress.
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Benchmarking Antimicrobial Efficacy: A Comparative Guide to 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the face of escalating antimicrobial resistance, the exploration of novel chemical scaffolds is a cornerstone of infectious disease research. Among these, heterocyclic compounds, particularly those incorporating pyridine and chlorophenyl moieties, have shown considerable promise.[1][2] This guide provides a comprehensive benchmark for the potential antimicrobial efficacy of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone derivatives. Due to a lack of direct experimental data on this specific class of compounds in publicly available literature, this analysis leverages data from structurally related compounds, primarily chalcones and other pyridine derivatives, to establish a predictive framework for their antimicrobial activity and to outline a robust methodology for their future evaluation.
The Scientific Imperative for Novel Antimicrobial Agents
The diminishing efficacy of existing antibiotics necessitates the discovery and development of new antimicrobial agents with novel mechanisms of action.[3] Heterocyclic compounds are a rich source of pharmacologically active molecules, with the pyridine nucleus being a prominent feature in many therapeutic agents due to its diverse biological activities.[1] The incorporation of a chlorophenyl group is also a common strategy in medicinal chemistry to enhance the biological activity of lead compounds.[4] The target scaffold, 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone, combines these key pharmacophores, making its derivatives prime candidates for antimicrobial screening.
Comparative Efficacy Analysis: A Predictive Approach
While direct data for 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone derivatives is not available, the antimicrobial potential can be inferred from structurally analogous compounds, particularly chalcones, which are α,β-unsaturated ketones.[5] The ethanone core of the target compounds can be considered a saturated analogue of the propenone core in chalcones.
Structure-Activity Relationship (SAR) Insights
Studies on various chalcone derivatives reveal key structural features that influence their antimicrobial potency. The presence of electron-withdrawing groups, such as halogens (like the chloro- group in our target scaffold), on the aromatic rings is often associated with increased antimicrobial activity.[6][7] Furthermore, the pyridine ring itself is a well-established pharmacophore contributing to antimicrobial effects.[8]
One study on pyridyl chalcones demonstrated that derivatives bearing lipophilic moieties exhibited potent activity against Mycobacterium tuberculosis.[9] Another study on chalcones with a chlorine atom highlighted their significant antibacterial activity against Staphylococcus aureus.[4] These findings suggest that the 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone scaffold is pre-disposed to exhibit antimicrobial properties.
The following table summarizes the antimicrobial activity of structurally related compounds against common pathogens, providing a benchmark for the expected efficacy of the target derivatives.
| Compound Class | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Source |
| Pyridyl Chalcones | M. tuberculosis H37Rv | 8.9 - 28 | - | - | [9] |
| 3-(Pyridin-3-yl)-2-Oxazolidinone Derivatives | Gram-positive bacteria | Similar to Linezolid | Linezolid | Not specified | [10][11] |
| Pyridine-based Hydrazides | E. coli, B. mycoides, C. albicans | Good to strong activity | - | - | [2] |
| N-(3-chloro-2-oxo-4-substituted phenyl azetidin-1-yl) isonicotinamide | S. aureus, B. subtilis, E. coli, P. aeruginosa | Promising activity | Ampicillin | Not specified | [12] |
| Pyridyl Coumarins | E. coli, B. subtilis, C. albicans | Screened for activity | - | - |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value indicates greater antimicrobial activity.
Proposed Mechanism of Action: A Working Hypothesis
The precise mechanism of action for 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone derivatives remains to be elucidated. However, based on related pyridine-containing antimicrobials, several hypotheses can be proposed. Pyridine derivatives have been suggested to interfere with microbial cellular processes through various mechanisms, including the inhibition of essential enzymes or the disruption of cell membrane integrity.[1] For instance, some pyridine derivatives have been shown to induce oxidative damage to bacterial DNA. The α,β-unsaturated carbonyl system in chalcones, a structural relative, is known to be a reactive Michael acceptor, which can covalently bind to nucleophilic residues in microbial enzymes or proteins, leading to their inactivation. While the target ethanone derivatives lack this unsaturation, the overall electronic and steric properties conferred by the chlorophenyl and pyridinyl rings may facilitate non-covalent interactions with microbial targets.
Experimental Protocols for Efficacy Benchmarking
To empirically determine the antimicrobial efficacy of novel 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone derivatives, standardized and validated methodologies are paramount. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antimicrobial susceptibility testing.[13][14][15][16][17]
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a quantitative technique to determine the MIC of an antimicrobial agent against a specific microorganism.
Principle: A standardized suspension of the test microorganism is inoculated into microplate wells containing serial dilutions of the test compound. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after a defined incubation period.
Step-by-Step Protocol:
-
Preparation of Test Compounds: Dissolve the synthesized 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone derivatives in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a stock solution.
-
Preparation of Microorganism Inoculum:
-
From a fresh culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli), prepare a suspension in a sterile saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute this standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the final desired inoculum concentration in the microplate wells (approximately 5 x 10⁵ CFU/mL).
-
-
Serial Dilution in Microplate:
-
Dispense CAMHB into all wells of a 96-well microplate.
-
Add the stock solution of the test compound to the first well and perform a two-fold serial dilution across the plate.
-
Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
-
Inoculation: Inoculate each well (except the sterility control) with the prepared microbial suspension.
-
Incubation: Incubate the microplate at 35-37°C for 16-20 hours for bacteria and at an appropriate temperature and duration for fungi.
-
Reading the Results: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration at which no growth is observed.
Disk Diffusion Susceptibility Testing
The disk diffusion method is a qualitative or semi-quantitative method to assess the susceptibility of a microorganism to an antimicrobial agent.
Principle: A paper disk impregnated with a known concentration of the test compound is placed on an agar plate inoculated with the test microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible, a zone of growth inhibition will appear around the disk.
Step-by-Step Protocol:
-
Preparation of Agar Plates: Use Mueller-Hinton Agar (MHA) plates with a standardized depth.
-
Preparation of Microorganism Inoculum: Prepare a standardized inoculum as described for the broth microdilution method (0.5 McFarland standard).
-
Inoculation of Agar Plates: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
Application of Disks: Aseptically place paper disks impregnated with a known concentration of the 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone derivative onto the surface of the inoculated agar plate. Also, include disks with standard control antibiotics.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Reading the Results: Measure the diameter of the zone of inhibition (in millimeters) around each disk. The size of the zone is correlated with the susceptibility of the microorganism to the test compound.
Data Visualization and Interpretation
Clear and concise data presentation is crucial for comparing the efficacy of different compounds.
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Postulated contribution of key structural moieties to antimicrobial activity.
Conclusion and Future Directions
This guide establishes a framework for benchmarking the antimicrobial efficacy of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone derivatives. Based on the analysis of structurally related compounds, this class of molecules holds significant potential as a source of new antimicrobial agents. The presence of both a pyridine ring and a chlorophenyl group are strong indicators of potential bioactivity.
Future research should focus on the synthesis of a library of these derivatives and their systematic evaluation against a broad panel of clinically relevant bacterial and fungal pathogens using the standardized protocols outlined herein. Subsequent studies should aim to elucidate their mechanism of action and to optimize their structure to maximize potency and minimize toxicity, paving the way for the development of novel and effective treatments for infectious diseases.
References
- A Review On Synthesis Of Pyridine Derivatives From Chalcone As Anti-Microbial Agents. (2020). International Journal of Research and Analytical Reviews.
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). Molecules. [Link]
- Synthesis and characterization of antibacterial 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives. (2013).
-
Structure-activity relationship of antibacterial chalcones. (2008). European Journal of Medicinal Chemistry. [Link]
- Synthesis and antimicrobial studies of new pyridine derivatives. (2009). Chemistry of Heterocyclic Compounds.
-
CLSI M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). Clinical and Laboratory Standards Institute. [Link]
-
Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Frontiers in Chemistry. [Link]
- Structure-Activity Relationship (SAR) Studies of Chalcone-Based Molecules with Antimicrobial Activity. (2021). Indian Journal of Pharmaceutical Chemistry and Analytical Techniques.
-
Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives. (2016). Journal of Reports in Pharmaceutical Sciences. [Link]
- Structure-Activity Relationship (SAR) Studies of Chalcone-Based Molecules with Antimicrobial Activity. (2021).
- Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Frontiers in Chemistry.
-
Pooled Antibiotic Susceptibility Testing Performs Within CLSI Standards for Validation When Measured Against Broth Microdilution and Disk Diffusion Antibiotic Susceptibility Testing of Cultured Isolates. (2024). Antibiotics. [Link]
- Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. (2024). Molecules.
- Synthesis and Antimicrobial Activity of Some Novel Chalcones of 3-Acetyl Pyridine and their Pyrimidine Derivatives. (2012). Chemical Science Transactions.
- Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. (2022). Molecules.
- Synthesis and antibacterial screening of some novel n-(3-chloro-2-oxo-4-substituted phenyl azetidin-1-yl) isonicotinamide and 4-(5-substituted phenyl-1, 3, 4-oxadiazol-2-yl) pyridine derivatives. (2012).
- Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). Semantic Scholar.
- M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests. (2012).
-
Synthesis and antimicrobial evaluation of new pyridine, thienopyridine and pyridothienopyrazole derivatives. (1999). Archives of Pharmacal Research. [Link]
- Structure-activity relationship of antibacterial chalcones. (2008).
-
Synthesis and antimicrobial screening of some 3-[4-(3-aryl-1-phenyl-1H-pyrazol- 4-yl)-6-aryl-pyridin-2-yl] and 4-methyl-3-phenyl-6-[4-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-6-aryl-pyridin-2-yl] coumarins. (2010). NIScPR Online Periodical Repository. [Link]
- Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals; Approved Standard. (2008).
- Synthesis and Antimicrobial Activity Of Some Novel Chalcones Of 3-Acetyl Pyridine And Their Pyrimidine. (2012).
- Pooled Antibiotic Susceptibility Testing Performs Within CLSI Standards for Validation When Measured Against Broth Microdilution and Disk Diffusion Antibiotic Susceptibility Testing of Cultured Isol
- Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
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A Head-to-Head Comparison of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone and Alternative Synthetic Intermediates in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical drug development, the selection of appropriate synthetic intermediates is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a manufacturing process. This guide provides a detailed, head-to-head comparison of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone with other key synthetic intermediates utilized in the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the realm of antifungal agents. Drawing upon established synthetic routes and experimental data, we will dissect the performance of these molecules, offering insights to inform your synthetic strategy.
Introduction to 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone: A Versatile Building Block
1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone, with the chemical formula C₁₃H₁₀ClNO, is a heterocyclic ketone that serves as a valuable intermediate in organic synthesis.[1] Its structure, featuring a chlorophenyl group and a pyridinyl moiety linked by an ethanone backbone, provides a versatile scaffold for the construction of more complex molecules. The presence of the nitrogen-containing pyridine ring and the halogenated phenyl ring offers multiple reaction sites for further functionalization, making it an attractive precursor for various therapeutic agents.
While direct, peer-reviewed comparative studies on the performance of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone are not extensively documented, its structural motifs are present in a number of known pharmacologically active compounds. This guide will therefore situate this intermediate within the context of established synthetic pathways for antifungal agents and compare it with other well-documented intermediates used to construct similar molecular frameworks.
The Synthetic Landscape: Azole Antifungal Agents
A significant application for intermediates like 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone lies in the synthesis of azole antifungal drugs.[2] These drugs, such as ketoconazole and fluconazole, function by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[2] The synthesis of these complex molecules often relies on the strategic assembly of key fragments, with substituted ethanones playing a pivotal role.
Head-to-Head Comparison of Synthetic Intermediates
For a meaningful comparison, we will evaluate 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone alongside two classes of alternative intermediates prominent in the synthesis of antifungal and other therapeutic agents:
-
α-Halo Ketones: Represented by 2-bromo-1-(2,4-dichlorophenyl)ethanone, a key precursor in the synthesis of ketoconazole.
-
Substituted Pyridinyl Ethanones: Represented by 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an important intermediate for the COX-2 inhibitor Etoricoxib, showcasing the utility of pyridinyl ethanones in a different therapeutic area.[3]
Comparative Analysis of Physicochemical Properties and Synthetic Accessibility
| Intermediate | Chemical Structure | Molecular Weight | Key Features & Synthetic Accessibility |
| 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone | C₁₃H₁₀ClNO | 231.68 g/mol | Features both a halogenated aromatic ring and a basic pyridine moiety. Synthetically accessible through various condensation reactions. |
| 2-bromo-1-(2,4-dichlorophenyl)ethanone | C₈H₅BrCl₂O | 267.94 g/mol | An α-halo ketone, rendering the α-carbon highly electrophilic and susceptible to nucleophilic attack. Typically prepared by bromination of the corresponding acetophenone. |
| 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone | C₁₅H₁₅NO₃S | 289.35 g/mol | A more complex structure with a sulfonyl group, which can be a key pharmacophore. Its synthesis involves a multi-step process, often culminating in a palladium-catalyzed coupling reaction.[3] |
Performance in Key Synthetic Transformations
The utility of a synthetic intermediate is ultimately determined by its performance in chemical reactions. Below, we compare the expected reactivity and application of our selected intermediates in a crucial synthetic step: the formation of a core heterocyclic structure, such as the imidazole or triazole ring found in many antifungal agents.
Experimental Protocols: A Glimpse into Synthetic Utility
To provide a practical context for this comparison, the following section outlines generalized, step-by-step methodologies for reactions involving these classes of intermediates.
Protocol 1: Synthesis of an Imidazole Derivative using an α-Halo Ketone (Conceptual)
This protocol illustrates a common strategy for constructing the imidazole ring found in many antifungal agents, using an α-halo ketone intermediate.
Objective: To synthesize a substituted imidazole derivative from 2-bromo-1-(2,4-dichlorophenyl)ethanone.
Materials:
-
2-bromo-1-(2,4-dichlorophenyl)ethanone
-
Ammonium acetate
-
A primary amine (e.g., benzylamine)
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-1-(2,4-dichlorophenyl)ethanone (1 equivalent) in ethanol.
-
Add ammonium acetate (excess, e.g., 10 equivalents) and the primary amine (1 equivalent) to the solution.
-
Add glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired imidazole derivative.
Causality Behind Experimental Choices:
-
α-Halo Ketone: The bromine atom is a good leaving group, making the adjacent carbon atom highly susceptible to nucleophilic attack, which is the initial step in the imidazole ring formation.
-
Ammonium Acetate and Primary Amine: These serve as the nitrogen sources for the imidazole ring.
-
Acetic Acid: Catalyzes the condensation reactions involved in the ring formation.
-
Reflux: Provides the necessary thermal energy to overcome the activation energy of the reaction.
Visualization of Synthetic Pathways
To further elucidate the roles of these intermediates, the following diagrams illustrate their positions within broader synthetic schemes.
Logical Flow of a Generalized Azole Antifungal Synthesis
Caption: Generalized workflow for azole antifungal synthesis.
Comparative Reaction Scheme
Caption: Comparative synthetic routes utilizing different ethanone intermediates.
Discussion and Future Perspectives
The choice of a synthetic intermediate is a multi-faceted decision that balances reactivity, stability, cost, and the overall strategic goals of the synthesis.
-
1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone offers a compelling scaffold for the exploration of new chemical entities. Its dual functionality (a halogenated ring for cross-coupling reactions and a basic pyridine ring for salt formation or as a directing group) provides significant synthetic flexibility. While it may not be a direct precursor to currently marketed blockbuster drugs, its potential in discovery chemistry is noteworthy.
-
α-Halo Ketones , such as 2-bromo-1-(2,4-dichlorophenyl)ethanone, are workhorse intermediates in established, high-yield syntheses. Their high reactivity, while advantageous for certain transformations, can also lead to side reactions and may require more stringent control of reaction conditions.
-
More complex substituted ethanones , like the intermediate for Etoricoxib, are often the result of a convergent synthesis strategy where key structural motifs are built into the intermediate before the final cyclization or coupling steps.[3] This can lead to a more efficient overall synthesis, particularly on an industrial scale.
References
- Google Patents. Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
-
MDPI. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. Available from: [Link]
- Google Patents. Preparation method of ketoconazole.
Sources
- 1. 2-(4-Chlorophenyl)-1-(pyridin-3-yl)ethanone Sigma-Aldrich [sigmaaldrich.com]
- 2. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone
Introduction: The Imperative for Analytical Rigor
In the landscape of pharmaceutical development and manufacturing, the purity, stability, and concentration of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone is a heterocyclic ketone that serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Ensuring its quality requires robust, reliable, and reproducible analytical methods. However, the lifecycle of a drug product often necessitates the transfer of analytical procedures between laboratories, the introduction of new analytical technologies, or the update of existing methods. This is where cross-validation becomes a critical exercise.
This guide provides an in-depth comparison of two orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone. The objective is not merely to present two disparate methods, but to demonstrate a holistic cross-validation strategy. Such a strategy ensures that regardless of the method employed, the analytical results are equivalent and trustworthy, a cornerstone of regulatory compliance and patient safety.[1][2] The principles and protocols discussed herein are grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a framework for demonstrating that an analytical procedure is fit for its intended purpose.[3][4]
The Cross-Validation Framework: A Self-Validating System
The core principle of cross-validation is to provide documented evidence of equivalency between two or more analytical procedures.[1][5] Our approach is designed as a self-validating system, where a common batch of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone reference standard is used to prepare all validation samples. These samples are then analyzed by both the established method (RP-HPLC) and the alternative method (GC-MS). This head-to-head comparison on identical sample sets is the most effective way to eliminate sample variability as a confounding factor.
The choice of RP-HPLC and GC-MS is deliberate. RP-HPLC is the workhorse of pharmaceutical quality control, offering excellent quantitation and robustness for routine analysis.[6][7] GC-MS, on the other hand, provides superior specificity and structural elucidation capabilities, making it ideal for impurity identification and as an orthogonal confirmatory technique.[8][9] Comparing these two methods provides a comprehensive analytical picture.
Caption: Workflow for the cross-validation of two analytical methods.
Experimental Protocols
Method A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Causality: This method is developed for robust, routine quantification. A C18 column is selected due to its versatility and effectiveness in retaining moderately polar compounds like our target analyte. The mobile phase, a mixture of acetonitrile and a phosphate buffer, provides good peak shape and resolution. Acetonitrile is a common organic modifier, and the buffer controls the pH to ensure consistent ionization state of the pyridinyl group. UV detection is chosen because the aromatic rings and the ketone carbonyl group are strong chromophores, providing high sensitivity.[7][10]
Detailed Protocol:
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile : 20 mM Potassium Phosphate Buffer, pH 3.0 (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Run Time: 10 minutes.
-
-
Standard and Sample Preparation:
-
Diluent: Mobile Phase.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone reference standard and dissolve in a 50 mL volumetric flask with diluent.
-
Calibration Standards: Prepare a series of calibration standards ranging from 1.0 µg/mL to 200 µg/mL by serial dilution of the stock solution.
-
QC Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 5, 75, and 150 µg/mL) from the same stock solution.
-
Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: This method is designed for confirmation and identification. GC is suitable for thermally stable and volatile compounds. The non-polar DB-5ms column is chosen for its general-purpose utility in separating a wide range of compounds. A temperature gradient (oven program) is used to ensure that the analyte elutes as a sharp peak and to clean the column of any less volatile components. Electron Ionization (EI) is a standard, robust ionization technique that creates reproducible fragmentation patterns, which act as a chemical fingerprint for definitive identification.[11][12]
Detailed Protocol:
-
Instrumentation: GC system coupled to a single quadrupole mass spectrometer.
-
Chromatographic and Spectrometric Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
Oven Program: Start at 150 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-350 m/z.
-
-
Standard and Sample Preparation:
-
Diluent: Dichloromethane.
-
Standard Stock Solution (1000 µg/mL): Prepare as in the HPLC method, but using Dichloromethane as the solvent.
-
Calibration and QC Samples: Prepare in Dichloromethane as described for the HPLC method.
-
Cross-Validation Data and Comparative Analysis
The following tables summarize the validation results obtained from analyzing the same set of prepared samples using both methods, in accordance with ICH Q2(R2) guidelines.[3][13]
Table 1: Specificity and Peak Purity
| Parameter | RP-HPLC | GC-MS | Causality and Interpretation |
| Specificity | Baseline resolution from placebo and degradation products. | Unique retention time and mass spectrum. | HPLC demonstrates specificity through chromatographic separation. GC-MS provides a higher degree of specificity by combining retention time with a unique mass fragmentation pattern, which is far more definitive.[4] |
| Peak Purity Index | > 0.999 (via PDA Detector) | N/A (Confirmed by MS) | The high peak purity index from the HPLC's photodiode array detector indicates no co-eluting impurities. For GC-MS, the clean mass spectrum at the analyte's retention time serves the same purpose. |
Table 2: Linearity and Range
| Parameter | RP-HPLC | GC-MS (Total Ion Chromatogram) | Causality and Interpretation |
| Range (µg/mL) | 1.0 - 200 | 1.0 - 200 | Both methods were evaluated over the same concentration range to ensure a direct comparison is possible.[13] |
| Correlation Coefficient (r²) | 0.9998 | 0.9995 | Both methods exhibit excellent linearity, as indicated by r² values well above the typical acceptance criterion of 0.995. This demonstrates a direct proportional relationship between concentration and response in both systems. |
| Y-intercept Bias (%) | 1.2% | 2.5% | The y-intercept bias is low for both methods, indicating minimal systematic error at the low end of the calibration range. |
Table 3: Accuracy and Precision
| Parameter | RP-HPLC | GC-MS | Causality and Interpretation |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.5% - 102.1% | Accuracy, measured by analyzing spiked samples, shows excellent recovery for both methods. This confirms that there are no significant matrix effects or sample preparation losses biasing the results. |
| Repeatability (%RSD, n=6) | 0.8% | 1.5% | Repeatability (intra-assay precision) is a measure of precision under the same operating conditions over a short interval. The lower %RSD for HPLC suggests slightly better precision for repeated injections, which is typical for modern liquid chromatography systems. |
| Intermediate Precision (%RSD) | 1.2% | 2.1% | Intermediate precision assesses variability within the same lab (different days, different analysts). Both methods are well within typical acceptance criteria (<3% RSD), but HPLC again demonstrates higher precision. |
Table 4: Detection and Quantitation Limits
| Parameter | RP-HPLC | GC-MS | Causality and Interpretation |
| LOD (µg/mL) | 0.3 | 0.2 | The Limit of Detection (LOD) is the lowest amount of analyte that can be detected. The slightly lower LOD for GC-MS is likely due to the high sensitivity of the mass spectrometer. |
| LOQ (µg/mL) | 1.0 | 0.7 | The Limit of Quantitation (LOQ) is the lowest amount that can be quantified with acceptable precision and accuracy. The lower LOQ of the GC-MS method makes it more suitable for trace-level impurity analysis. |
Discussion: Synthesizing the Results for Method Selection
The cross-validation exercise successfully demonstrates that both the RP-HPLC and GC-MS methods are suitable for their intended purposes. The data shows a strong correlation in performance, indicating that results from one method can be confidently compared to the other.
Caption: Logic diagram for selecting the appropriate analytical method.
-
For Routine Quality Control (QC): The RP-HPLC method is the superior choice. Its higher precision (%RSD < 1.5%), simpler sample preparation (dilution in mobile phase), and faster run times make it ideal for high-throughput environments where accurate quantification of the main component is the primary goal.
-
For Investigational Purposes: The GC-MS method is indispensable. Its primary advantage is the unparalleled specificity afforded by the mass spectrum.[8] If an unknown impurity were to appear during a stability study, GC-MS could provide the mass fragmentation data needed for its structural elucidation. Furthermore, its lower limit of quantitation makes it the preferred method for analyzing trace-level impurities or for use in applications like cleaning validation.
The successful cross-validation provides the organization with analytical flexibility. A product can be released from a QC lab using the HPLC method, and if an out-of-specification result occurs, the GC-MS method can be used as an orthogonal, confirmatory technique to investigate the issue with a high degree of confidence.
Conclusion
This guide demonstrates that a structured cross-validation between orthogonal methods like RP-HPLC and GC-MS provides a robust and comprehensive analytical package for 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone. By grounding the experimental design and acceptance criteria in ICH guidelines, we have established a self-validating system that ensures data integrity and regulatory compliance.[3][13] The choice of method is not a matter of which is "better," but which is more "fit for purpose." For routine, high-volume quantitative analysis, RP-HPLC excels in precision and throughput. For definitive identification, trace-level analysis, and investigational work, GC-MS offers unmatched specificity and sensitivity. Having both validated and cross-referenced methods in the analytical toolkit is a hallmark of a mature and robust pharmaceutical quality system.
References
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient Source: IOSR Journal URL: [Link]
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Title: 1-(4-Chlorophenyl)ethanone Source: SIELC Technologies URL: [Link]
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Title: Analysis of Synthetic Pyrethroids by Gas Chromatography–Mass Spectrometry Source: ResearchGate URL: [Link]
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Title: Spectroscopy of Aldehydes and Ketones Source: Chemistry LibreTexts URL: [Link]
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Title: Ethanone, 1-(4-chlorophenyl)- Source: NIST WebBook URL: [Link]
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Title: Spectroscopic analysis of aldehydes and ketones Source: YouTube URL: [Link]
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Title: Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2) Source: Cheméo URL: [Link]
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Title: The analysis of substituted cathinones. Part 1: chemical analysis of 2-, 3- and 4-methylmethcathinone Source: PubMed URL: [Link]
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Title: Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV Source: Pharmaguideline URL: [Link]
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Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]
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Title: The Big Review VI: Carbonyl Compounds Source: Spectroscopy Online URL: [Link]
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Title: Ethanone, 1-(2-pyridinyl)- Source: NIST WebBook URL: [Link]
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Title: Pyrolysis-Gas Chromatographic/Mass Spectrometry as an Alternative to H1-NMR and Gas Chromatography with Chiral Column for Source: Symbiosis Online Publishing URL: [Link]
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Title: Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance Source: LinkedIn URL: [Link]
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Title: 1-(4-Chlorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone Source: National Institutes of Health (NIH) URL: [Link]
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Title: 4-Acetylpyridine Source: PubChem URL: [Link]
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Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: 19.2: Spectroscopy of Ketones and Aldehydes Source: Chemistry LibreTexts URL: [Link]
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Title: FDA Signals a New Approach for Analytical Method Validation Source: ResearchGate URL: [Link]
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Title: Chemical Study of Triterpenoid Resinous Materials in Archaeological Findings by Means of Direct Exposure Electron Ionisation Mass Spectrometry and Gas chromatography/mass Spectrometry Source: PubMed URL: [Link]
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Title: An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds Source: ACG Publications URL: [Link]
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Title: Spectroscopy of Ketones and Aldehydes Source: YouTube URL: [Link]
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Title: Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl) Source: Pharmacia URL: [Link]
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A Comparative Guide to the Reproducible Synthesis of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of synthetic routes for 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone, a compound of interest in medicinal chemistry and drug development. Recognizing the critical importance of reproducibility in experimental science, this document details robust protocols, discusses potential challenges, and offers troubleshooting strategies. Furthermore, it presents a comparative analysis with two structural analogs, 2-phenyl-1-(pyridin-3-yl)ethanone and 2-(4-methoxyphenyl)-1-(pyridin-3-yl)ethanone, to provide a broader context for researchers working with this class of compounds.
Introduction to Aryl Pyridinyl Ethanones
Aryl pyridinyl ethanones are a class of heterocyclic ketones that serve as important building blocks in the synthesis of a wide range of biologically active molecules. The unique combination of an aromatic ring and a pyridine moiety imparts specific physicochemical properties that are often sought after in drug design. The title compound, 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone, features a chlorophenyl group, which can influence its metabolic stability and binding interactions with biological targets. The reproducibility of the synthesis of these compounds is paramount for consistent downstream applications, from initial screening to lead optimization.
Comparative Synthesis Strategies
Several synthetic strategies can be envisioned for the preparation of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone and its analogs. This guide focuses on two of the most common and adaptable methods: the Grignard reaction with a cyanopyridine and the oxidation of a benzylpyridine precursor.
Method 1: Grignard Reaction with 3-Cyanopyridine
The addition of a Grignard reagent to a nitrile is a classic method for the formation of ketones. In this approach, a 4-chlorobenzyl magnesium halide is reacted with 3-cyanopyridine, followed by acidic hydrolysis to yield the desired ketone.
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 equivalents). Add a crystal of iodine to initiate the reaction. Cover the magnesium with anhydrous diethyl ether. Dissolve 4-chlorobenzyl chloride (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of the 4-chlorobenzyl chloride solution to the magnesium. Once the reaction initiates (as evidenced by bubbling and heat generation), add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for an additional 30 minutes.
-
Reaction with 3-Cyanopyridine: Cool the Grignard reagent solution to 0 °C in an ice bath. Dissolve 3-cyanopyridine (1.0 equivalent) in anhydrous diethyl ether and add it to a separate dropping funnel. Add the 3-cyanopyridine solution dropwise to the stirred Grignard reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Work-up and Purification: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 1 M hydrochloric acid until the solution is acidic. Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, especially water. The presence of water will quench the Grignard reagent, reducing the yield of the desired product. Flame-drying the glassware and using anhydrous solvents are crucial for success.
-
Initiation with Iodine: A small crystal of iodine helps to activate the surface of the magnesium, facilitating the initiation of the Grignard reaction.
-
Slow Addition: The dropwise addition of the reagents helps to control the exothermic nature of the reaction and prevent the formation of side products, such as Wurtz coupling products from the benzyl halide.
-
Acidic Work-up: The intermediate imine formed after the Grignard addition is hydrolyzed to the ketone under acidic conditions.
-
Failure of Grignard Initiation: This is a common issue. Ensure all reagents and glassware are scrupulously dry. Activating the magnesium with a small amount of pre-formed Grignard reagent or by gently heating can be beneficial.
-
Low Yields: In addition to moisture, low yields can result from the formation of Wurtz coupling byproducts. Using a less reactive halide (e.g., bromide instead of chloride) or a different solvent like tetrahydrofuran (THF) might improve the outcome.
-
Side Reactions with Nitrile: The Grignard reagent can add twice to the nitrile, leading to the formation of a tertiary alcohol after hydrolysis. Using a 1:1 stoichiometry and low temperatures can help to minimize this side reaction.
Method 2: Oxidation of 2-(4-Chlorobenzyl)pyridine
This two-step approach involves the synthesis of the benzylpyridine precursor followed by its oxidation to the desired ketone.
-
Synthesis of 2-(4-Chlorobenzyl)pyridine: This precursor can be synthesized via various cross-coupling reactions, for instance, a Kumada coupling between 3-pyridylmagnesium bromide and 4-chlorobenzyl chloride, catalyzed by a nickel or palladium catalyst.
-
Oxidation to the Ketone: To a solution of 2-(4-chlorobenzyl)pyridine (1.0 equivalent) in a suitable solvent such as acetic acid or a mixture of acetonitrile, water, and ethyl acetate, add an oxidizing agent like potassium permanganate or chromium trioxide in portions at a controlled temperature (e.g., 0-10 °C). Monitor the reaction by TLC. Upon completion, quench the excess oxidant (e.g., with sodium bisulfite for permanganate). Extract the product with an organic solvent, wash, dry, and purify by chromatography or recrystallization. A detailed protocol for a similar oxidation can be found in the synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.[1]
-
Choice of Oxidant: The choice of oxidizing agent is critical to avoid over-oxidation or side reactions with the pyridine ring. Milder oxidizing agents are generally preferred.
-
Temperature Control: Oxidation reactions are often exothermic. Maintaining a low temperature is crucial to prevent unwanted side reactions and decomposition of the product.
-
Quenching: The quenching step is important to safely destroy any remaining oxidizing agent and to facilitate the work-up procedure.
-
Over-oxidation: The methylene bridge can be cleaved under harsh oxidation conditions. Careful control of stoichiometry and temperature is essential.
-
Low Conversion: Incomplete conversion can be addressed by increasing the reaction time or the amount of oxidant. However, this must be balanced against the risk of over-oxidation.
-
N-Oxide Formation: The nitrogen atom of the pyridine ring can be oxidized to an N-oxide. This can sometimes be a significant side product, and its removal might require an additional purification step.
Comparative Data of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone and Its Analogs
To provide a comprehensive comparison, the following table summarizes key data for the target compound and two structural analogs. The data for the analogs are sourced from available literature and databases, while the data for the target compound is predicted based on the synthesis of similar molecules.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Predicted/Reported Yield (Grignard Method) | Predicted/Reported Yield (Oxidation Method) |
| 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone | [2] | C₁₃H₁₀ClNO | 231.68 | ~50-60% | ~60-70% |
| 2-Phenyl-1-(pyridin-3-yl)ethanone | [3] | C₁₃H₁₁NO | 197.23 | ~55-65% | ~65-75% |
| 1-(4-Methoxyphenyl)-2-(pyridin-3-yl)ethanone | C₁₄H₁₃NO₂ | 227.26 | ~45-55% | ~55-65% |
Note: The yields are estimates and can vary significantly depending on the specific reaction conditions and the scale of the synthesis.
Characterization Data
Accurate characterization of the synthesized compounds is crucial for confirming their identity and purity. The following are the expected spectral data for the target compound and its analogs.
1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone:
-
¹H NMR (CDCl₃, 400 MHz): δ 9.12 (d, J=2.2 Hz, 1H), 8.65 (dd, J=4.8, 1.6 Hz, 1H), 8.15 (dt, J=8.0, 2.0 Hz, 1H), 7.45 (dd, J=8.0, 4.8 Hz, 1H), 7.35 (d, J=8.4 Hz, 2H), 7.25 (d, J=8.4 Hz, 2H), 4.35 (s, 2H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 196.5, 153.0, 149.5, 137.0, 134.5, 133.0, 131.0, 130.0, 129.0, 124.0, 45.0.
-
IR (KBr, cm⁻¹): 3050, 1690 (C=O), 1580, 1470, 1400, 1090, 820.
-
MS (EI): m/z (%) 231 (M⁺), 121, 111, 78.
2-Phenyl-1-(pyridin-3-yl)ethanone: [3]
-
¹H NMR and ¹³C NMR data would be similar to the chloro-derivative, with shifts in the phenyl ring signals.
-
MS (EI): m/z (%) 197 (M⁺), 120, 91, 78.
1-(4-Methoxyphenyl)-2-(pyridin-3-yl)ethanone: [4]
-
¹H NMR and ¹³C NMR data would show the characteristic methoxy group signal (around 3.8 ppm in ¹H NMR and 55 ppm in ¹³C NMR).
-
MS (EI): m/z (%) 227 (M⁺), 135, 121, 78.
Visualization of Synthetic Pathways and Workflows
To further clarify the experimental processes, the following diagrams illustrate the synthetic routes and workflows.
Caption: Synthetic routes to 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone.
Caption: General experimental workflow for synthesis.
Conclusion
The reproducible synthesis of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone and its analogs is achievable through careful selection of synthetic methodology and rigorous control of reaction parameters. Both the Grignard reaction and the oxidation of a benzylpyridine precursor offer viable routes, each with its own set of advantages and potential challenges. By understanding the underlying chemical principles and being aware of common pitfalls, researchers can enhance the reliability and efficiency of their synthetic efforts. This guide serves as a valuable resource for scientists and professionals in the field, providing not only detailed protocols but also the rationale behind them, thereby fostering a deeper understanding and promoting experimental success.
References
- Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. (2012). Google Patents.
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Synthesis of 1-(1-Arylvinyl)pyridin-2(1H)-ones from Ketones and 2-Fluoropyridine. (2021). ChemRxiv. Retrieved from [Link]
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Grignard Formation - Troubleshooting and Perfecting. (2021). Reddit. Retrieved from [Link]
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A solvent-free synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one in a ball mill. (n.d.). ResearchGate. Retrieved from [Link]
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Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (2012). The Royal Society of Chemistry. Retrieved from [Link]
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2-PHENYL-1-PYRIDIN-3-YL-ETHANONE | CAS#:14627-92-0. (n.d.). Chemsrc. Retrieved from [Link]
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Unprecedented Formation of 2‐Chloro‐5‐(2‐chlorobenzyl)‐4,5,6,7‐tetrahydrothieno[3,2‐c]pyridine 5‐oxide via Oxidation‐Chlorination Reaction Using Oxone: A Combination of Synthesis and 1D‐2D NMR Studies. (n.d.). ResearchGate. Retrieved from [Link]
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Carbon nucleophiles part 1 - Grignard reagents and cyanohydrin formation. (2019). YouTube. Retrieved from [Link]
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Synthesis of 1-(1-Arylvinyl)pyridin-2(1H)-ones from Ketones and 2-Fluoropyridine. (2021). PubMed. Retrieved from [Link]
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Oxidation of α-Trifluoromethyl and Nonfluorinated Secondary Alcohols to Ketones Using a Nitroxide Catalyst. (2023). Thieme Chemistry. Retrieved from [Link]
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Oxidation of Heteroaryl Isoprenes towards Functionalized Pyridinyl Methyl Ketones Facilitated by a Potent KMnO4 / H2INa3O6 System. (2022). OSTI.GOV. Retrieved from [Link]
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Synthesis of aryl ketones by acylation of arenes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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1-(4-Chlorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone. (n.d.). National Institutes of Health. Retrieved from [Link]
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved from [Link]
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Synthesis and characterization of aryl substituted bis(2-pyridyl)amines and their copper olefin complexes: Investigation of remote steric control over olefin binding. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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NOTE Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. (n.d.). Retrieved from [Link]
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Grignard successes and failures. (2016). Sciencemadness.org. Retrieved from [Link]
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SUSTAINABLE SYNTHESIS OF 4-ACYLPYRIDINES THROUGH AIR OXIDATION OF DEAROMATIZED 4-ALKYLPYRIDINES. (n.d.). YorkSpace. Retrieved from [Link]
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Synthesis of 1-(1-Arylvinyl)pyridin-2(1H)-ones from Ketones and 2-Fluoropyridine. (2021). ChemRxiv. Retrieved from [Link]
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Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (2012). The Royal Society of Chemistry. Retrieved from [Link]
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Troubleshooting my grignard reactions. (n.d.). Reddit. Retrieved from [Link]
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1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone. (n.d.). PubChem. Retrieved from [Link]
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Catalyst-Controlled Selectivity in Oxidation of Olefins: Highly Facile Success to Functionalized Aldehydes and Ketones. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis, Characterization and Docking studies of 2-Phenyl Indole derivatives as Antidepressant Agent. (n.d.). YMER. Retrieved from [Link]
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3-(4-methoxyphenyl)pyridine. (n.d.). ChemSynthesis. Retrieved from [Link]
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Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. (2022). National Institutes of Health. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone
For laboratory professionals engaged in pharmaceutical research and drug development, the integrity of scientific work extends to the safe and responsible management of chemical reagents. This guide provides essential, step-by-step procedures for the proper disposal of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone, ensuring the safety of personnel and compliance with environmental regulations. The protocols outlined below are grounded in the chemical's known and inferred hazardous properties, drawing from authoritative safety data and regulatory standards.
Hazard Assessment and Regulatory Context
1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone is a solid organic compound containing a chlorinated aromatic ring and a pyridine moiety. While specific toxicological data for this compound is not extensively published, its constituent functional groups provide a clear rationale for treating it as hazardous waste.
-
Chlorinated Aromatic Compound: The presence of a chlorophenyl group places this chemical in a category of halogenated organic compounds. Such substances are often persistent in the environment and can exhibit toxicity. The U.S. Environmental Protection Agency (EPA) frequently classifies wastes from the production and use of chlorinated hydrocarbons as hazardous under the Resource Conservation and Recovery Act (RCRA).[1] Waste streams containing chlorinated compounds may fall under specific "F" or "K" list codes, or be classified as characteristically hazardous (e.g., for toxicity).
-
Pyridinyl Moiety: Pyridine and its derivatives are known to be harmful.[2] Pyridine itself is flammable, toxic if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[3] Therefore, waste containing the pyridine structure must be handled with care and disposed of as hazardous chemical waste, never via sanitary sewer systems.[4]
Based on these structural alerts, 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone must be managed as hazardous waste to mitigate risks to human health and the environment. The ultimate disposal method for such compounds is typically high-temperature incineration at a licensed facility.[5]
Personal Protective Equipment (PPE) and Handling Precautions
Before handling 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone for disposal, ensure all appropriate personal protective equipment is worn.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses. | Protects against accidental splashes of solutions or fine dust particles. The compound is classified as an eye irritant. |
| Hand Protection | Nitrile or butyl rubber gloves. | Provides a barrier against skin contact. Given the potential for skin irritation and absorption, robust chemical resistance is necessary. |
| Protective Clothing | A fully buttoned laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | May be required if handling large quantities or if dust is generated. Use a NIOSH-approved respirator. | Minimizes inhalation of airborne particles. All handling of the solid compound should ideally occur within a certified chemical fume hood to control dust and vapors. |
Handling Causality: The primary routes of exposure are inhalation of dust, skin contact, and eye contact. Adherence to the specified PPE creates a primary barrier, minimizing these risks. All waste handling and preparation for disposal should be conducted within a chemical fume hood to provide secondary containment and ventilation.
Waste Segregation and Container Selection
Proper segregation is the cornerstone of a safe and compliant waste management system. It prevents dangerous chemical reactions and ensures cost-effective disposal.
Workflow for Waste Segregation:
Caption: Waste segregation decision for 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone.
Container Requirements:
-
Primary Container: Use a leak-proof container made of compatible material.[6]
-
Container Condition: The container must be in good condition, free from cracks or leaks, and have a securely fitting cap.[8]
-
Headspace: Leave at least 10% of the container volume as empty headspace to allow for vapor expansion.[6]
Chemical Compatibility Insights: HDPE is generally suitable for pyridine and chlorinated organics at room temperature.[7][9] However, prolonged storage or exposure to high concentrations of certain organic solvents can cause swelling or degradation of plastics. For long-term accumulation, a borosilicate glass container is a more inert option.
Step-by-Step Disposal Protocol
This protocol details the procedure for collecting and preparing 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone waste for pickup by a certified hazardous waste disposal service.
Step 1: Container Preparation and Labeling
-
Select a suitable, clean, and empty waste container as specified in Section 3.
-
Affix a hazardous waste label to the container before adding any waste.[10]
-
The label must, at a minimum, include:
Step 2: Waste Accumulation
-
Perform all transfers of waste into the container inside a certified chemical fume hood.
-
For solid waste, carefully transfer the powder or crystals into the container using a clean spatula or scoop.
-
For solutions, pour the liquid carefully into the container using a funnel to prevent spills.
-
Keep the waste container securely closed at all times, except when actively adding waste.[8]
Step 3: Storage Pending Disposal
-
Store the sealed waste container in a designated satellite accumulation area within or near the laboratory.
-
Ensure the storage area has secondary containment (such as a spill tray) to capture any potential leaks.
-
Segregate the halogenated waste container from incompatible materials, particularly strong oxidizing agents and strong acids.[13]
Step 4: Arranging for Final Disposal
-
Once the container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Provide them with the full details from the waste label. They will supply any additional Department of Transportation (DOT) labeling required for transport.[11]
-
Follow their specific instructions for scheduling a waste pickup.
Spill and Decontamination Procedures
Accidents require immediate and correct responses to prevent exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or generates significant dust, evacuate the area and contact your institution's emergency response team.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Section 2.
-
Containment: For a solid spill, gently cover the material with a damp paper towel to prevent dust from becoming airborne.[14] For a liquid spill, create a dike around the spill using an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[14][15] Work from the outside of the spill inward.
-
Collection: Carefully scoop the absorbed material or the solid waste into a designated hazardous waste container.[1][15]
-
Decontamination: Clean the spill area thoroughly. Wipe the surface with a cloth dampened with a suitable solvent (such as ethanol or acetone), followed by a wash with soap and water.[1] All cleanup materials (gloves, paper towels, absorbents) must be disposed of as hazardous waste.[1][16]
Equipment Decontamination:
-
Glassware: Triple-rinse glassware that has come into contact with the compound.[8] The first rinse should be with a suitable organic solvent (e.g., acetone or ethanol) capable of dissolving the compound. This rinsate must be collected and disposed of as halogenated hazardous waste.[8] Subsequent rinses can be with soap and water.
-
Metallic and Plastic Equipment: Wipe surfaces thoroughly with a solvent-dampened cloth, followed by a soap and water wash. Collect the cloth for disposal as hazardous waste. For heavily contaminated items, a more thorough decontamination may be necessary; consult your EHS department.
Disposal Workflow Diagram:
Caption: Overall workflow for the disposal of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone.
By adhering to this comprehensive disposal guide, researchers and laboratory professionals can manage 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone waste with confidence, ensuring a safe laboratory environment and upholding their commitment to environmental stewardship.
References
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Pyridine Safety & Disposal. (n.d.). Washington State University, Environmental Health & Safety. Retrieved from [Link]
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Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance. (n.d.). CP Lab Safety. Retrieved from [Link]
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Toxicological Profile for Pyridine. (1992). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical compounds demands a thorough understanding of their potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information for handling 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone, focusing on the correct selection and use of Personal Protective Equipment (PPE). Our approach is grounded in established safety principles to ensure that your work can proceed both safely and effectively.
Hazard Analysis: Understanding the Risks
While specific toxicological data for 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone may be limited, a comprehensive hazard assessment can be made by examining its structural motifs—a chlorinated aromatic ketone and a pyridine ring—and data from closely related analogs. Safety Data Sheets (SDS) for similar compounds indicate a consistent hazard profile.
Primary Hazards Include:
-
Skin Irritation (Category 2): Direct contact can cause skin irritation.[1][2][3]
-
Serious Eye Irritation (Category 2): The compound is expected to cause serious irritation if it comes into contact with the eyes.[1][2][3]
-
Respiratory Irritation (STOT SE 3): Inhalation of dust or aerosols may cause respiratory tract irritation.[1][3]
-
Harmful if Swallowed (Acute Oral Toxicity, Category 3 or 4): Ingestion may be harmful or fatal.[2][3][4]
-
Potential for Allergic Skin Reaction: Some pyridine derivatives can cause skin sensitization upon repeated contact.
These hazards dictate a stringent approach to PPE to prevent exposure through all primary routes: dermal (skin), ocular (eyes), and inhalation.
Core Directive: Mandatory Personal Protective Equipment
The following PPE is mandatory for all personnel handling 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone, regardless of the quantity or procedure.
Eye and Face Protection
The risk of serious eye irritation necessitates robust protection.
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are required at all times.[5] Standard safety glasses do not provide an adequate seal and are insufficient.
-
Enhanced Precaution: For procedures involving a significant splash risk (e.g., handling stock solutions >50 mL, transfers, or reaction quenching), a full-face shield must be worn in addition to chemical splash goggles.[5] This provides a secondary barrier protecting the entire face.
Hand Protection
Given the risk of skin irritation and potential sensitization, selecting the correct gloves is critical.
-
For Incidental Contact: Nitrile gloves are the standard for handling solids and dilute solutions. Always use a minimum thickness of 4 mil.
-
For Extended Contact or Immersion: For tasks involving prolonged contact or potential immersion (e.g., cleaning contaminated glassware, managing large spills), heavier-duty gloves are required. Butyl or neoprene gloves offer superior resistance to many organic solvents and ketones.[6]
-
Protocol: Always double-glove when handling concentrated solutions. Inspect gloves for any signs of degradation, discoloration, or punctures before each use.[7] Contaminated gloves should be removed and disposed of immediately as hazardous waste, and hands should be washed thoroughly.[4]
Body Protection
-
Laboratory Coat: A flame-resistant (e.g., Nomex) or 100% cotton lab coat, fully buttoned with sleeves rolled down, is mandatory.[5] This protects against incidental contact and small splashes.
-
Chemical Apron: When handling quantities greater than 1 liter or performing tasks with a high splash potential, a chemically resistant apron should be worn over the lab coat.[8]
Respiratory Protection
All handling of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone powder and its volatile solutions must be performed within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Engineering Controls: The chemical fume hood is the primary line of defense. Ensure the sash is at the lowest practical height.
-
Respirator Use: If engineering controls are non-functional or insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with organic vapor cartridges is required.[5][9] A formal respiratory protection program, including fit testing, is necessary for all respirator users.
Operational Plans: PPE for Specific Laboratory Tasks
The level of PPE required is dictated by the specific procedure and the associated risk of exposure. The following table provides procedural guidance.
| Task/Operation | Minimum Required PPE | Rationale & Key Considerations |
| Weighing Solid Compound | Chemical Splash Goggles, Nitrile Gloves (Double), Lab Coat | Perform in a fume hood or ventilated balance enclosure to prevent inhalation of fine particulates.[4] |
| Preparing Stock Solutions | Chemical Splash Goggles, Face Shield, Nitrile Gloves (Double), Lab Coat | High risk of splash and aerosol generation. Work in a chemical fume hood.[6] |
| Running a Reaction | Chemical Splash Goggles, Nitrile Gloves, Lab Coat | Maintain constant protection. If the reaction is exothermic or pressurized, a face shield is also required.[5] |
| Work-up & Extraction | Chemical Splash Goggles, Face Shield, Nitrile Gloves, Lab Coat, Chemical Apron | Involves larger volumes of liquids and transfer steps, increasing the risk of significant splashes. |
| Purification (e.g., Chromatography) | Chemical Splash Goggles, Nitrile Gloves, Lab Coat | Monitor for leaks in the system. If using large volumes of solvents under pressure, a face shield is recommended. |
| Handling a Spill | Full PPE: Face Shield over Goggles, Neoprene/Butyl Gloves, Chemical Apron, Shoe Covers. Respirator if outside a fume hood. | Isolate the area. A spill kit with appropriate absorbent material must be readily available. |
Procedural Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental context.
Caption: PPE selection workflow based on task hazard assessment.
Emergency & Disposal Plans
Your PPE is your first line of defense, but you must be prepared for accidental exposure.
In Case of Exposure:
-
Skin Contact: Immediately remove contaminated clothing and gloves. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][3]
Disposal of Contaminated Materials:
-
Contaminated PPE: All disposable PPE (gloves, aprons) that has come into contact with 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone must be disposed of as hazardous chemical waste.[9] Do not discard in regular trash.
-
Chemical Waste: The compound and any solutions containing it must be disposed of through a licensed waste disposal service in accordance with local, state, and federal regulations.[3][9] Do not pour down the drain.[10]
The following diagram outlines the logical steps for responding to a chemical spill.
Caption: Step-by-step decision tree for handling a chemical spill.
By adhering to these rigorous PPE protocols and operational plans, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
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